Product packaging for D-Fructose(Cat. No.:CAS No. 7660-25-5)

D-Fructose

Cat. No.: B1663816
CAS No.: 7660-25-5
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

D-fructopyranose is a fructopyranose having D-configuration. It has a role as a sweetening agent. It is a fructopyranose, a D-fructose and a cyclic hemiketal.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1663816 D-Fructose CAS No. 7660-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
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InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
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Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
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Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
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Molecular Formula

C6H12O6
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Molecular Weight

180.16 g/mol
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Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
Record name D-Fructose
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Solubility

Solubility in water at 20 °C: good
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Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
Record name D-Fructopyranose
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Foundational & Exploratory

The Sweet Science: A Technical Guide to D-Fructose in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fructose, a simple monosaccharide and a key isomer of glucose, is a fundamental carbohydrate in plant metabolism.[1] It serves not only as a primary energy source but also as a building block for more complex carbohydrates like sucrose (B13894) and fructans.[2] Its prevalence in fruits, vegetables, and nectar makes it a significant component of the human diet.[1][3] Understanding the intricacies of this compound biosynthesis, its natural distribution, and the regulatory networks that govern its accumulation in plants is of paramount importance for crop improvement, food science, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the natural sources and biosynthesis of this compound in plants, complete with quantitative data, detailed experimental protocols, and visual representations of the core metabolic and regulatory pathways.

Natural Sources of this compound in Plants

This compound is ubiquitous in the plant kingdom, found as a free monosaccharide or as a component of the disaccharide sucrose.[1] Its concentration varies significantly among different plant species and even within different tissues of the same plant. Fruits are particularly rich sources of fructose (B13574), contributing to their characteristic sweet taste.[3] Vegetables and other plant parts also contain varying amounts of this sugar.

Fructose Content in Various Plant Sources

The following tables summarize the this compound content in a selection of fruits and vegetables, providing a quantitative overview for comparative analysis.

Table 1: this compound Content in Selected Fruits

FruitFructose (g per 100g)
Apple5.9 - 7.4
Banana3.7 - 7.3
Grapes7.2 - 8.1
Mango4.7
Pear6.2
Strawberry2.4
Watermelon3.8

Data compiled from various sources.

Table 2: this compound Content in Selected Vegetables

VegetableFructose (g per 100g)
Asparagus1.0
Bell Pepper (Red)2.3
Carrot0.6
Corn (Sweet)1.9
Onion2.0
Sweet Potato0.7
Tomato1.4

Data compiled from various sources.

Biosynthesis of this compound in Plants

The primary pathway for this compound biosynthesis in plants is intricately linked to photosynthesis and sucrose metabolism. The initial products of carbon fixation in the Calvin cycle are converted into triose phosphates, which serve as the precursors for hexose (B10828440) phosphate (B84403) synthesis in the cytoplasm.

The core of this compound biosynthesis revolves around the cleavage of sucrose, the primary form of sugar transported in most plants.[1] This process is primarily carried out in "sink" tissues, such as fruits, roots, and seeds, which receive sucrose from the photosynthetically active "source" tissues (mainly leaves).[1]

Key Enzymes in this compound Biosynthesis

Several key enzymes orchestrate the synthesis and metabolism of this compound in plants:

  • Sucrose Synthase (SuSy): This enzyme catalyzes the reversible cleavage of sucrose in the presence of a nucleoside diphosphate (B83284) (typically UDP) to yield fructose and UDP-glucose.[4] SuSy plays a crucial role in providing fructose for various metabolic pathways in sink tissues.[4]

  • Invertase: Invertases catalyze the irreversible hydrolysis of sucrose into glucose and fructose. Plant invertases are found in various cellular compartments, including the cell wall, vacuole, and cytoplasm, and play diverse roles in plant development and response to stress.

  • Sucrose-Phosphate Synthase (SPS): While primarily involved in sucrose synthesis, SPS activity influences the overall pool of hexose phosphates, including fructose-6-phosphate (B1210287), a direct precursor for fructose.[5] SPS catalyzes the formation of sucrose-6-phosphate (B12958860) from UDP-glucose and fructose-6-phosphate.[5]

  • Fructokinase (FRK): Fructokinases specifically phosphorylate fructose to fructose-6-phosphate, thereby channeling it into glycolysis and other metabolic pathways.[1] Plants possess multiple fructokinase isoforms with distinct biochemical properties and subcellular localizations.[1]

  • Hexokinase (HXK): In addition to fructokinase, hexokinase can also phosphorylate fructose to fructose-6-phosphate, although it generally has a lower affinity for fructose compared to glucose.

Biosynthetic Pathway of this compound

The following diagram illustrates the central steps in the biosynthesis of this compound from sucrose in a plant cell.

Fructose_Biosynthesis Sucrose Sucrose Fructose This compound Sucrose->Fructose UDP_Glucose UDP-Glucose Sucrose->UDP_Glucose Glucose Glucose Sucrose->Glucose Fructose_6_P Fructose-6-Phosphate Fructose->Fructose_6_P ATP -> ADP Metabolism Further Metabolism (e.g., Glycolysis, Starch Synthesis) Fructose_6_P->Metabolism SuSy Sucrose Synthase (SuSy) SuSy->Fructose SuSy->UDP_Glucose Invertase Invertase Invertase->Fructose Invertase->Glucose FRK Fructokinase (FRK) FRK->Fructose_6_P HXK Hexokinase (HXK) HXK->Fructose_6_P

Biosynthesis of this compound from Sucrose.

Regulation of this compound Biosynthesis

The biosynthesis and accumulation of this compound are tightly regulated at multiple levels, including transcriptional control of key enzyme-encoding genes and allosteric regulation of enzyme activity. This intricate regulatory network ensures that fructose levels are maintained in response to developmental cues and environmental signals.

Transcriptional Regulation

The expression of genes encoding sucrose synthase (SUS), sucrose-phosphate synthase (SPS), and fructokinase (FRK) is subject to developmental and environmental regulation.[1][6][7] For example, specific isoforms of these enzymes are expressed in a tissue-specific manner, such as in developing fruits or seeds, to control carbon partitioning and sugar accumulation.[1][6] Phytohormones and stress conditions like drought and cold can also modulate the transcription of these genes.[6][7]

Allosteric Regulation

Enzyme activity is further fine-tuned by allosteric effectors. Sucrose-phosphate synthase, for instance, is allosterically activated by glucose-6-phosphate and inhibited by inorganic phosphate (Pi), linking sucrose synthesis to the photosynthetic rate.[8] Some plant fructokinases are inhibited by high concentrations of their substrate, fructose, a phenomenon known as substrate inhibition.[1] This can prevent the excessive depletion of free fructose and redirect carbon flow to other metabolic pathways.

Regulatory Signaling Pathway

The following diagram illustrates the key regulatory inputs that control the flux through the fructose biosynthetic pathway.

Fructose_Regulation Developmental_Cues Developmental Cues (e.g., Fruit Ripening) Transcription_Factors Transcription Factors Developmental_Cues->Transcription_Factors Environmental_Signals Environmental Signals (e.g., Light, Stress) Environmental_Signals->Transcription_Factors Phytohormones Phytohormones Phytohormones->Transcription_Factors SPS_Gene SPS Gene Transcription_Factors->SPS_Gene +/- SUS_Gene SUS Gene Transcription_Factors->SUS_Gene +/- FRK_Gene FRK Gene Transcription_Factors->FRK_Gene +/- G6P Glucose-6-Phosphate SPS_Enzyme SPS Enzyme G6P->SPS_Enzyme + Pi Inorganic Phosphate (Pi) Pi->SPS_Enzyme - Fructose_High High Fructose FRK_Enzyme FRK Enzyme Fructose_High->FRK_Enzyme - SPS_Gene->SPS_Enzyme Fructose_Biosynthesis This compound Biosynthesis SUS_Gene->Fructose_Biosynthesis FRK_Gene->FRK_Enzyme SPS_Enzyme->Fructose_Biosynthesis FRK_Enzyme->Fructose_Biosynthesis

Regulation of this compound Biosynthesis.

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is crucial for research in plant metabolism. This section provides an overview of commonly used experimental methodologies.

Quantification of this compound in Plant Tissues

4.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of sugars.

  • Principle: Sugars are separated on a specialized column (e.g., amino or ion-exchange) and detected by a refractive index (RI) or evaporative light scattering detector (ELSD).[9]

  • Sample Preparation:

    • Homogenize fresh or freeze-dried plant tissue in a solvent such as 80% ethanol (B145695) or water.[10]

    • Incubate the homogenate (e.g., at 80°C for 1 hour) to extract soluble sugars.[10]

    • Centrifuge to pellet insoluble material.

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

    • Filter the final extract through a 0.22 µm filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: Amino-based column (e.g., Zorbax NH2).

    • Mobile Phase: Acetonitrile:Water gradient (e.g., starting at 80:20).[9]

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index Detector.

    • Quantification: Based on a standard curve of known this compound concentrations.

4.1.2. Enzymatic Assay

Enzymatic assays offer high specificity for this compound quantification.

  • Principle: A series of coupled enzymatic reactions are used to convert fructose into a product that can be measured spectrophotometrically (e.g., NADPH at 340 nm). The assay typically involves hexokinase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase.

  • Procedure (based on commercial kits):

    • Prepare plant extracts as described for HPLC.

    • Incubate the extract with a reaction mixture containing ATP, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase. The increase in absorbance at 340 nm corresponds to the amount of glucose present.

    • After the initial reaction is complete, add phosphoglucose isomerase to convert fructose-6-phosphate to glucose-6-phosphate.

    • The subsequent increase in absorbance at 340 nm is proportional to the amount of this compound in the sample.

    • Quantify fructose concentration using a standard curve.

4.1.3. Spectrophotometric Method (Resorcinol)

This colorimetric method is a classic approach for fructose determination.

  • Principle: In the presence of a strong acid, fructose is dehydrated to hydroxymethylfurfural, which then reacts with resorcinol (B1680541) to form a red-colored complex that can be measured spectrophotometrically at approximately 480 nm.[2][11][12]

  • Procedure:

    • Prepare plant extracts as previously described.

    • Mix the extract with a resorcinol reagent and concentrated hydrochloric acid.[2]

    • Heat the mixture in a water bath (e.g., 80°C for 10 minutes).[2]

    • Cool the reaction and measure the absorbance at 480 nm.[13]

    • Determine fructose concentration from a standard curve.

Enzyme Activity Assays

4.2.1. Sucrose Synthase (SuSy) Activity Assay

  • Principle: The activity of SuSy in the cleavage direction is measured by quantifying the amount of fructose or UDP-glucose produced from sucrose. A common method is a coupled enzymatic assay where the production of UDP is linked to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture (Example):

    • Buffer (e.g., HEPES, pH 7.5)

    • Sucrose

    • UDP

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Plant extract

  • Procedure: The reaction is initiated by the addition of the plant extract, and the decrease in absorbance at 340 nm is recorded over time.

4.2.2. Sucrose-Phosphate Synthase (SPS) Activity Assay

  • Principle: SPS activity is determined by measuring the rate of sucrose-6-phosphate formation from UDP-glucose and fructose-6-phosphate. The product can be quantified by reacting it with resorcinol after enzymatic hydrolysis to fructose.[13]

  • Reaction Mixture (Example):

    • Buffer (e.g., HEPES, pH 7.5)

    • UDP-glucose

    • Fructose-6-phosphate

    • MgCl2

    • Plant extract

  • Procedure:

    • Incubate the reaction mixture.

    • Stop the reaction (e.g., by adding NaOH and boiling).

    • Add an enzyme to hydrolyze sucrose-6-phosphate to sucrose.

    • Quantify the sucrose or fructose produced using methods described above.

4.2.3. Invertase Activity Assay

  • Principle: Invertase activity is measured by quantifying the amount of glucose or fructose released from sucrose. The reducing sugars produced can be measured using colorimetric methods, such as the dinitrosalicylic acid (DNS) method, or through a coupled enzymatic assay for glucose.

  • Reaction Mixture (Example):

  • Procedure:

    • Incubate the reaction mixture.

    • Stop the reaction (e.g., by boiling or adding a stopping reagent).

    • Quantify the amount of reducing sugars produced.

Experimental Workflow

A typical experimental workflow for the analysis of this compound and related enzyme activities in plant tissues is outlined below.

Experimental_Workflow Start Start: Plant Tissue Sampling Homogenization Sample Homogenization (e.g., in liquid nitrogen) Start->Homogenization Extraction Extraction of Soluble Sugars and Proteins Homogenization->Extraction Quantification Quantification of this compound Extraction->Quantification Enzyme_Assay Enzyme Activity Assays Extraction->Enzyme_Assay HPLC HPLC Analysis Quantification->HPLC Enzymatic Enzymatic Assay Quantification->Enzymatic Spectrophotometric Spectrophotometric Assay Quantification->Spectrophotometric SuSy_Assay Sucrose Synthase Assay Enzyme_Assay->SuSy_Assay SPS_Assay Sucrose-Phosphate Synthase Assay Enzyme_Assay->SPS_Assay Invertase_Assay Invertase Assay Enzyme_Assay->Invertase_Assay Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis Enzymatic->Data_Analysis Spectrophotometric->Data_Analysis SuSy_Assay->Data_Analysis SPS_Assay->Data_Analysis Invertase_Assay->Data_Analysis End End: Biological Insights Data_Analysis->End

Experimental Workflow for Fructose Analysis.

Conclusion

This compound is a central player in plant carbon metabolism, with its biosynthesis and accumulation being a result of a finely tuned interplay of enzymatic activities and regulatory networks. A thorough understanding of these processes is essential for advancing our knowledge in plant science and has significant implications for agriculture and human health. The methodologies and data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the sweet science of fructose in plants. The continued exploration of this field holds the promise of developing crops with enhanced nutritional value and identifying novel targets for therapeutic intervention.

References

D-fructose metabolic pathway versus glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-fructose Metabolism Versus Glycolysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose and fructose (B13574) are simple monosaccharides that serve as fundamental energy sources for cellular processes. While structurally similar, their metabolic pathways, regulation, and physiological consequences differ significantly. Glycolysis, the catabolism of glucose, is a ubiquitous and highly regulated pathway essential for cellular energy production in virtually all organisms.[1] In contrast, the primary metabolism of this compound, often termed fructolysis, occurs predominantly in the liver and bypasses key regulatory checkpoints of glycolysis.[2][3] This distinction has profound implications for metabolic health, with high fructose consumption linked to conditions such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and hypertriglyceridemia.[3] This guide provides a detailed comparison of these two pathways, offering insights into their unique enzymatic steps, regulatory mechanisms, and energetic yields. It also presents standardized experimental protocols for their investigation, aimed at professionals in metabolic research and drug development.

The Glycolytic Pathway

Glycolysis is a sequence of ten enzyme-catalyzed reactions that convert one molecule of glucose into two molecules of pyruvate (B1213749), occurring in the cytosol of the cell.[1] The process yields a net of two ATP and two NADH molecules per glucose molecule.[4] It is a central metabolic pathway that can proceed under both aerobic and anaerobic conditions.[4] The pathway is tightly regulated at three key irreversible steps, catalyzed by Hexokinase, Phosphofructokinase-1 (PFK-1), and Pyruvate Kinase.[1]

Steps of Glycolysis

The glycolytic pathway is divided into two phases:

  • Preparatory (or Investment) Phase: This phase consumes two ATP molecules to convert glucose into two molecules of glyceraldehyde-3-phosphate (G3P).[1]

  • Payoff Phase: In this phase, the two G3P molecules are converted to two pyruvate molecules, generating four ATP and two NADH molecules.[1]

The overall reaction for glycolysis is: Glucose + 2 NAD⁺ + 2 ADP + 2 Pᵢ → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O[4]

Visualization of Glycolysis

Glycolysis Glucose Glucose HK Hexokinase (HK) Glucokinase (GK) Glucose->HK G6P Glucose-6-Phosphate PGI Phosphoglucose Isomerase G6P->PGI F6P Fructose-6-Phosphate PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 F16BP Fructose-1,6-Bisphosphate AldolaseA Aldolase A F16BP->AldolaseA DHAP DHAP TPI Triose Phosphate (B84403) Isomerase DHAP->TPI G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH BPG13 1,3-Bisphosphoglycerate PGK Phosphoglycerate Kinase BPG13->PGK PG3 3-Phosphoglycerate PGM Phosphoglycerate Mutase PG3->PGM PG2 2-Phosphoglycerate Eno Enolase PG2->Eno PEP Phosphoenolpyruvate PK Pyruvate Kinase (PK) PEP->PK Pyruvate Pyruvate HK->G6P ADP1_out ADP HK->ADP1_out PGI->F6P PFK1->F16BP ADP2_out ADP PFK1->ADP2_out AldolaseA->DHAP AldolaseA->G3P TPI->G3P GAPDH->BPG13 NADH_out 2 NADH GAPDH->NADH_out PGK->PG3 ATP3_out 2 ATP PGK->ATP3_out PGM->PG2 Eno->PEP PK->Pyruvate ATP4_out 2 ATP PK->ATP4_out ATP1_in ATP ATP1_in->HK ATP2_in ATP ATP2_in->PFK1 NAD_in 2 NAD+ NAD_in->GAPDH ADP3_in 2 ADP ADP3_in->PGK ADP4_in 2 ADP ADP4_in->PK

Caption: The ten-step pathway of glycolysis, converting glucose to pyruvate.

The this compound Metabolic Pathway (Fructolysis)

Unlike glucose, which is metabolized in all tissues, fructose is metabolized almost exclusively in the liver, with minor contributions from the intestine and kidneys.[2][3] This is due to the tissue-specific expression of the necessary enzymes. The metabolism of fructose, or fructolysis, is characterized by its rapid, unregulated nature because it bypasses the primary rate-limiting step of glycolysis, PFK-1.[2][5]

Steps of Fructolysis
  • Phosphorylation: Fructose enters hepatocytes via the GLUT5 transporter (and GLUT2) and is immediately phosphorylated by Fructokinase (also known as Ketohexokinase, KHK) to form fructose-1-phosphate (B91348) (F-1-P).[3][6] This step consumes one ATP molecule and effectively traps fructose within the cell.

  • Cleavage: Aldolase B , the hepatic isoform of aldolase, cleaves F-1-P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[7]

  • Entry into Glycolysis:

    • DHAP is a direct intermediate of glycolysis and is converted to glyceraldehyde-3-phosphate (G3P) by Triose Phosphate Isomerase.[5]

    • Glyceraldehyde is phosphorylated to G3P by Triokinase , consuming another ATP molecule.[7]

Once both triose products are converted to G3P, they proceed through the payoff phase of the standard glycolytic pathway to form pyruvate.[7]

Visualization of Fructolysis

Fructolysis cluster_glycolysis Payoff Phase of Glycolysis Fructose Fructose FK Fructokinase (KHK) Fructose->FK F1P Fructose-1-Phosphate AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP TPI Triose Phosphate Isomerase DHAP->TPI Glyceraldehyde Glyceraldehyde TK Triokinase Glyceraldehyde->TK G3P_from_DHAP Glyceraldehyde-3-Phosphate ToGlycolysis G3P_from_DHAP->ToGlycolysis G3P_from_Gly Glyceraldehyde-3-Phosphate G3P_from_Gly->ToGlycolysis Payoff Phase of Glycolysis Payoff Phase of Glycolysis ToGlycolysis->Payoff Phase of Glycolysis FK->F1P ADP1_out ADP FK->ADP1_out AldolaseB->DHAP AldolaseB->Glyceraldehyde TPI->G3P_from_DHAP TK->G3P_from_Gly ADP2_out ADP TK->ADP2_out ATP1_in ATP ATP1_in->FK ATP2_in ATP ATP2_in->TK Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate 5 steps

Caption: The hepatic this compound metabolic pathway (fructolysis).

Comparative Analysis: Fructolysis vs. Glycolysis

The metabolic fates of fructose and glucose diverge significantly due to differences in their initial processing steps, enzymatic machinery, and regulatory controls.[3]

Key Points of Divergence
  • Primary Metabolic Site: Glycolysis is a universal pathway, while fructolysis is primarily confined to the liver.[3]

  • Entry Point and Key Enzymes: Glucose is phosphorylated by Hexokinase (or Glucokinase in the liver) to glucose-6-phosphate.[1] Fructose is phosphorylated by Fructokinase to fructose-1-phosphate.[3] This difference is critical, as F-1-P is not an allosteric inhibitor of fructokinase, unlike the product inhibition of hexokinase by G6P.[1]

  • Rate-Limiting Step: The most crucial difference is that fructolysis bypasses the PFK-1-catalyzed step, which is the major rate-limiting and regulatory point in glycolysis.[2] The metabolism of fructose is therefore less tightly controlled and proceeds at a much faster rate, leading to a rapid influx of triose phosphates into the downstream pathway.[2][5]

  • Aldolase Isozyme: Glycolysis utilizes Aldolase A to cleave fructose-1,6-bisphosphate, whereas hepatic fructolysis uses Aldolase B to cleave fructose-1-phosphate.[7][8]

Visualization of Pathway Intersection

Caption: Intersection of glycolysis and fructolysis pathways.

Quantitative Data Comparison

The differences in enzyme kinetics and energy yield are critical for understanding the distinct metabolic impacts of glucose and fructose.

Table 1: Comparison of Key Enzymes in Glucose and Fructose Metabolism

Feature Hexokinase (I/II) Glucokinase (Hexokinase IV) Fructokinase (KHK)
Primary Substrate Glucose Glucose Fructose
Tissue Location Most tissues Liver, Pancreas Liver, Kidney, Intestine
Kₘ for Primary Substrate ~0.1 mM (for Glucose)[9] ~10 mM (for Glucose)[1] ~0.5 mM (for Fructose)[3]
Vₘₐₓ Low High Very High
Product Inhibition Inhibited by Glucose-6-Phosphate[1] Not inhibited by G6P Not inhibited by F-1-P

| Hormonal Regulation | Not induced by insulin | Induced by insulin | Induced by high fructose diets |

Table 2: Net Energy Yield per Hexose Molecule (to Pyruvate)

Pathway ATP Consumed (Investment) ATP Produced (Payoff) NADH Produced Net ATP Net NADH
Glycolysis 2[4] 4[4] 2[4] 2 2

| Fructolysis (Hepatic) | 2[7] | 4[7] | 2 | 2 | 2 |

Note: While the net ATP yield to pyruvate is identical, the rapid, unregulated flux of fructose metabolism can overwhelm downstream pathways, shunting excess acetyl-CoA towards de novo lipogenesis (fatty acid synthesis) rather than oxidation in the TCA cycle, a key factor in fructose-induced metabolic dysfunction.[3]

Experimental Protocols

Investigating these pathways requires precise methodologies to measure enzyme activity, metabolite concentrations, and metabolic flux.

Protocol for Fructokinase (KHK) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure KHK activity in liver tissue lysate. The production of ADP by KHK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Methodology:

  • Lysate Preparation: Homogenize fresh or frozen liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM DTT, pH 7.5) containing protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic fraction). Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate or cuvette containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 50 mM KCl

    • 10 mM MgCl₂

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 2 units/mL Pyruvate Kinase (PK)

    • 4 units/mL Lactate Dehydrogenase (LDH)

    • 5 mM ATP

  • Initiation: Add 10-50 µg of tissue lysate to the reaction mixture and incubate for 5 minutes at 37°C to consume any endogenous pyruvate.

  • Measurement: Initiate the KHK reaction by adding the substrate, this compound (e.g., to a final concentration of 5 mM).

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the KHK activity.

  • Calculation: Calculate activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol for Metabolite Analysis by LC-MS/MS

This protocol outlines a general method for targeted quantification of glycolytic and fructolytic intermediates in cell or tissue samples.

Methodology:

  • Metabolic Quenching (Critical Step): To halt enzymatic activity instantly, flash-freeze the biological sample in liquid nitrogen. For adherent cells, aspirate media and immediately add a pre-chilled (-80°C) 80:20 methanol/water solution.[10]

  • Metabolite Extraction: Scrape cells or homogenize tissue in the cold extraction solvent. Include internal standards for quantification. Vortex vigorously and incubate at -20°C for 1 hour. Centrifuge at high speed (e.g., 16,000 x g) at 4°C.

  • Sample Preparation: Collect the supernatant and dry it under a vacuum (e.g., using a SpeedVac). Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Chromatography: Separate metabolites using a liquid chromatography (LC) system, typically with a column designed for polar molecule separation (e.g., HILIC or ion-pairing chromatography).

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each target metabolite are used for detection and quantification.[11]

  • Data Analysis: Process the raw data using vendor-specific software. Integrate peak areas for each metabolite and its corresponding internal standard. Construct calibration curves to determine the absolute concentration of each metabolite.[12]

Protocol for ¹³C Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers like [U-¹³C₆]-fructose allows for the quantification of intracellular metabolic reaction rates (fluxes).

Methodology:

  • Tracer Experiment: Culture cells in a defined medium. At a designated time (e.g., mid-log phase), switch to an identical medium where unlabeled fructose is replaced with [U-¹³C₆]-fructose. Continue the culture until an isotopic steady state is reached (typically several cell doubling times).[10]

  • Sample Collection: Perform metabolic quenching and metabolite extraction as described in the LC-MS/MS protocol (4.2). It is crucial to separate intracellular from extracellular metabolites.

  • Mass Isotopomer Distribution (MID) Analysis: Analyze the proteinogenic amino acids (from the protein hydrolysate) and other key metabolites (from the cell extract) using GC-MS or LC-MS/MS. The analysis will determine the fractional abundance of each mass isotopomer for each metabolite (e.g., M+0, M+1, M+2, etc.).[10]

  • Computational Modeling: Use a computational flux analysis software package (e.g., INCA, Metran). Input the known biochemical network stoichiometry, the tracer labeling pattern, and the experimentally measured MIDs. The software uses an iterative algorithm to estimate the intracellular fluxes that best reproduce the measured labeling patterns.[13]

Visualization of the ¹³C-MFA Workflow

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A 1. Cell Culture with [U-13C6]-Fructose Tracer B 2. Metabolic Quenching & Metabolite Extraction A->B C 3. GC-MS or LC-MS/MS Analysis B->C D 4. Data Processing: Mass Isotopomer Distributions (MIDs) C->D Raw Data E 5. Flux Estimation using Metabolic Model D->E F 6. Metabolic Flux Map E->F

References

Enzymatic Synthesis of D-Fructose from D-Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic isomerization of D-glucose to D-fructose is a cornerstone of modern biotechnology, with profound implications for the food, beverage, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core principles and methodologies underpinning this critical biotransformation. Primarily catalyzed by the enzyme glucose isomerase (EC 5.3.1.5), this process is central to the production of high-fructose corn syrup (HFCS), a widely used sweetener. This document will detail the enzymatic mechanism, present quantitative data on reaction kinetics and yields, provide comprehensive experimental protocols for key assays and procedures, and visualize complex workflows and pathways using the DOT language for Graphviz. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a thorough understanding of the enzymatic synthesis of this compound from D-glucose.

Introduction

The conversion of D-glucose to its sweeter isomer, this compound, is a reversible reaction of significant industrial importance.[1] While chemical methods for this isomerization exist, they often suffer from low specificity and the formation of undesirable byproducts.[1] The enzymatic approach, utilizing glucose isomerase, offers high specificity and efficiency, making it the preferred method for large-scale production.[1] Glucose isomerase, also known as xylose isomerase, is an intracellular enzyme produced by various microorganisms, with species of Streptomyces being a common industrial source.[2] The enzyme facilitates the interconversion of aldose and ketose sugars, playing a crucial role in carbohydrate metabolism.[2] In an industrial setting, the enzyme is typically immobilized to enhance its stability, reusability, and suitability for continuous processing in packed bed reactors.[1][3]

Enzymatic Reaction and Mechanism

The core of the process is the reversible isomerization of D-glucose to this compound, catalyzed by glucose isomerase. The reaction mechanism involves an intramolecular hydride shift, facilitated by a metal cofactor, typically Mg²⁺ or Co²⁺.

Enzymatic_Reaction D_Glucose D-Glucose (Aldose) Enzyme_Complex Enzyme-Substrate Complex D_Glucose->Enzyme_Complex Binding Enzyme_Complex->D_Glucose Release D_Fructose This compound (Ketose) Enzyme_Complex->D_Fructose Isomerization D_Fructose->Enzyme_Complex Binding

Figure 1: Simplified diagram of the enzymatic isomerization of D-glucose to this compound.

Quantitative Data

The efficiency of the enzymatic conversion of D-glucose to this compound is influenced by several factors, including the source of the glucose isomerase, whether the enzyme is free or immobilized, and the specific reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Reaction Conditions for Glucose Isomerase
Enzyme SourceFormOptimal pHOptimal Temperature (°C)Metal CofactorsReference
Streptomyces sp. CH7Free7.085Mg²⁺, Co²⁺[2]
Bacillus coagulans, HN-68Free7.075Co²⁺[4]
Caldicoprobacter algeriensisImmobilized7.090-[5]
Streptomyces sp.Free~7.0-Mg²⁺, Co²⁺[6]
Table 2: Kinetic Parameters of Glucose Isomerase
Enzyme SourceFormSubstrateKm (M)Vmax (units)Reference
Streptomyces sp. CH7FreeD-Glucose0.098-[2]
General Guide----[7][8]
Table 3: Fructose (B13574) Yields Under Various Conditions
Enzyme/MethodConditionsFructose Yield (%)Reference
Immobilized Glucose IsomeraseContinuous process in packed bed reactor45[3]
Streptomyces sp. cellsBatch reaction, 72 hours at 60°C40.7[9]
Caldicoprobacter algeriensis (immobilized)Continuous process, 48 hours at 70°C49[5]

Experimental Protocols

Glucose Isomerase Activity Assay (Cysteine-Carbazole Method)

This protocol is adapted from the method described by Dische and Borenfreund and is commonly used to determine the amount of fructose produced.[6]

Materials:

  • 0.5 M D-glucose solution

  • 150 mM Sodium phosphate (B84403) buffer, pH 7.0

  • 5 mM MgSO₄ solution

  • 0.1 mM CoCl₂ solution

  • Enzyme solution (sample)

  • Cysteine hydrochloride solution (1.5 g/100 mL, freshly prepared)

  • Carbazole (B46965) solution (0.12% in absolute ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Fructose standard solutions (for calibration curve)

  • Ice bath

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a test tube by combining:

    • 1.0 mL of 0.5 M D-glucose solution

    • 0.5 mL of 150 mM sodium phosphate buffer (pH 7.0)

    • 0.2 mL of 5 mM MgSO₄

    • 0.1 mL of 0.1 mM CoCl₂

    • 0.2 mL of enzyme solution

  • Incubate the reaction mixture at the desired temperature (e.g., 85°C) for a specific time (e.g., 20 minutes).[2]

  • Stop the reaction by placing the test tube in an ice bath.

  • To a separate tube for colorimetric analysis, add 0.2 mL of the reaction mixture.

  • Add 0.2 mL of the freshly prepared cysteine hydrochloride solution and mix.

  • Carefully add 6 mL of concentrated sulfuric acid and mix thoroughly.

  • Add 0.2 mL of the carbazole solution and mix.

  • Incubate at room temperature for 30 minutes to allow color development.

  • Measure the absorbance at 560 nm using a spectrophotometer.

  • Determine the fructose concentration by comparing the absorbance to a standard curve prepared with known concentrations of fructose.

Definition of Enzyme Activity: One unit (U) of glucose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose per minute under the specified assay conditions.[2]

Immobilization of Glucose Isomerase on Anion Exchange Resin

This protocol provides a general procedure for the immobilization of glucose isomerase on a strongly basic anion exchange resin, such as Amberlite IRA-904, a method proven effective for industrial applications.[3]

Materials:

  • Glucose isomerase solution

  • Strongly basic anion exchange resin (e.g., Amberlite IRA-904)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Low-speed shaker or rotator

  • Buchner funnel and filter paper

Procedure:

  • Wash the anion exchange resin thoroughly with deionized water to remove any preservatives or impurities.

  • Equilibrate the resin by washing it with the phosphate buffer (pH 7.5).

  • Prepare a solution of glucose isomerase in the phosphate buffer. The concentration of the enzyme will depend on its specific activity.

  • Add the equilibrated resin to the enzyme solution in a flask. A typical ratio is 1 part resin to 4 parts enzyme solution (w/v).

  • Gently agitate the mixture on a shaker or rotator at room temperature for a specified period (e.g., 12-24 hours) to allow for the adsorption of the enzyme onto the resin.

  • After the incubation period, separate the immobilized enzyme from the solution by filtration using a Buchner funnel.

  • Wash the immobilized enzyme preparation with the phosphate buffer to remove any unbound enzyme.

  • The immobilized glucose isomerase is now ready for use in a packed bed reactor for continuous isomerization.

Quantification of D-Glucose and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the simultaneous quantification of D-glucose and this compound in reaction mixtures.

Materials:

  • HPLC system with a Refractive Index (RI) detector or a UV detector (at 195 nm)

  • Amine-based column (e.g., Kromasil NH2)[10]

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Standard solutions of D-glucose and this compound

Procedure:

  • Sample Preparation:

    • Dilute the reaction mixture with deionized water to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and deionized water, typically in a ratio of 80:20 (v/v).[10]

    • Flow Rate: 0.6 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Injection Volume: 20 µL.[10]

    • Detector: RI detector or UV detector at 195 nm.[10]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peaks for D-glucose and this compound based on their retention times, as determined by running standard solutions.

    • Quantify the concentration of each sugar by comparing the peak areas to a calibration curve generated from the standard solutions.

Industrial Workflow and Signaling Pathways

High-Fructose Corn Syrup (HFCS) Production Workflow

The industrial production of HFCS is a multi-step process that begins with corn starch and culminates in a purified, concentrated fructose-glucose syrup.

HFCS_Production cluster_0 Starch Hydrolysis cluster_1 Purification cluster_2 Isomerization cluster_3 Final Processing Corn_Starch Corn Starch Liquefaction Liquefaction (α-amylase) Corn_Starch->Liquefaction Saccharification Saccharification (glucoamylase) Liquefaction->Saccharification Filtration Filtration Saccharification->Filtration Carbon_Refining Carbon Refining Filtration->Carbon_Refining Ion_Exchange Ion Exchange Carbon_Refining->Ion_Exchange Isomerization Isomerization (Immobilized Glucose Isomerase) Ion_Exchange->Isomerization Final_Purification Final Purification Isomerization->Final_Purification Evaporation Evaporation Final_Purification->Evaporation HFCS High-Fructose Corn Syrup Evaporation->HFCS

Figure 2: Industrial workflow for the production of high-fructose corn syrup (HFCS).
Enzyme Immobilization Workflow

The process of immobilizing glucose isomerase is crucial for its industrial application, enhancing stability and enabling continuous operation.

Immobilization_Workflow Start Start Prepare_Enzyme Prepare Enzyme Solution Start->Prepare_Enzyme Prepare_Support Prepare Support (e.g., Anion Exchange Resin) Start->Prepare_Support Binding Enzyme-Support Binding (Adsorption) Prepare_Enzyme->Binding Prepare_Support->Binding Separation Separate Immobilized Enzyme (Filtration) Binding->Separation Washing Wash to Remove Unbound Enzyme Separation->Washing End Immobilized Enzyme Ready for Use Washing->End

Figure 3: General workflow for the immobilization of glucose isomerase.

Conclusion

The enzymatic synthesis of this compound from D-glucose is a mature and highly optimized biotechnological process. The use of glucose isomerase, particularly in its immobilized form, allows for the efficient and specific production of high-fructose syrups, which are integral to the modern food and beverage industry. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols relevant to this process. The provided workflows and diagrams offer a clear visualization of the key steps involved. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is essential for innovation in areas ranging from biofuel production to the synthesis of novel carbohydrate-based pharmaceuticals. Further research into novel enzyme sources, improved immobilization techniques, and optimized reactor design will continue to enhance the efficiency and sustainability of this vital biotransformation.

References

The Linchpin of Hepatic Fructose Metabolism: A Technical Guide to Fructokinase (Ketohexokinase)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574), a monosaccharide increasingly prevalent in modern diets, is primarily metabolized within the liver in a rapid and largely unregulated manner. At the heart of this metabolic pathway lies fructokinase, also known as ketohexokinase (KHK). This enzyme catalyzes the first and rate-limiting step: the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P). This initial step is critical as it bypasses the main regulatory checkpoint of glycolysis, phosphofructokinase-1, committing fructose to hepatic metabolism irrespective of cellular energy status. The rapid phosphorylation of fructose by the high-affinity KHK-C isoform can lead to transient ATP depletion, inorganic phosphate (B84403) sequestration, and uric acid production, initiating a cascade of downstream effects including increased de novo lipogenesis, hepatic steatosis, and systemic metabolic dysfunction. This guide provides a comprehensive technical overview of the role of fructokinase in hepatic fructose metabolism, detailing the biochemical pathway, quantitative enzyme kinetics, regulatory mechanisms, and key experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in drug development targeting metabolic diseases.

The Central Role of Fructokinase (Ketohexokinase)

Fructokinase (EC 2.7.1.3) is the principal enzyme responsible for initiating the metabolism of dietary fructose. The gene KHK encodes for two distinct isoforms through alternative splicing: KHK-C and KHK-A.[1]

  • Ketohexokinase-C (KHK-C): This is the predominant isoform found in key fructose-metabolizing tissues: the liver, intestine, and kidney.[2] It is characterized by a very high affinity for fructose (a low Michaelis constant, Km), enabling it to rapidly phosphorylate fructose even at low concentrations.[1] This high efficiency is central to the liver's capacity to clear the majority of fructose from portal circulation.

  • Ketohexokinase-A (KHK-A): This isoform is expressed ubiquitously across various tissues, typically at lower levels.[1] It possesses a significantly lower affinity (a high Km) for fructose compared to KHK-C.[2][3] While KHK-C drives the bulk of rapid fructose metabolism, KHK-A has been implicated in other cellular processes, including acting as a protein kinase in the context of tumor development.[4]

The phosphorylation of fructose by KHK is a critical control point. Unlike glycolysis, which is tightly regulated by phosphofructokinase in response to cellular energy levels (e.g., inhibition by ATP), KHK activity is not subject to feedback inhibition by ATP or its downstream products.[5][6] This lack of regulation means that the hepatic uptake and phosphorylation of fructose proceed in an unrestricted manner, proportional to the available fructose concentration.[7][8] This unchecked flux is a primary driver of the metabolic consequences associated with high fructose consumption.[9]

The Hepatic Fructose Metabolic Pathway

Upon entering hepatocytes, primarily via the GLUT2 transporter, fructose is immediately phosphorylated by KHK-C. This reaction consumes ATP and traps fructose intracellularly as fructose-1-phosphate (F1P). F1P is then cleaved by Aldolase B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), another glycolytic intermediate. These triose phosphates serve as a major source of carbon for de novo lipogenesis (DNL), leading to the synthesis of fatty acids, triglycerides, and VLDL secretion.[10][11]

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P   DHAP DHAP F1P->DHAP   Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde   Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P   G3P->Glycolysis DNL De Novo Lipogenesis (Triglycerides, VLDL) Glycolysis->DNL KHK Fructokinase (KHK-C) KHK->F1P   AldoB Aldolase B AldoB->F1P   TK Triose Kinase TK->G3P   ATP1 ATP ADP1 ADP ATP1->ADP1 ATP2 ATP ADP2 ADP ATP2->ADP2

Core hepatic fructose metabolic pathway.

A significant consequence of this rapid, unregulated phosphorylation is the transient depletion of intracellular ATP.[2] This leads to an accumulation of ADP and AMP, which are subsequently catabolized to inosine (B1671953) monophosphate (IMP) and ultimately to uric acid, a potent pro-inflammatory molecule.[12]

Quantitative Data on Fructokinase

The distinct kinetic properties of the KHK isoforms are fundamental to their physiological roles. KHK-C's high affinity and velocity make it an efficient scavenger of portal vein fructose, while KHK-A's lower affinity means it contributes minimally to fructose clearance under normal physiological conditions.

Table 1: Kinetic Properties of Human Fructokinase (KHK) Isoforms

Parameter KHK-C (Hepatic) KHK-A (Peripheral) Reference(s)
Km for Fructose ~0.5 - 0.8 mM > 5 mM
Km for ATP ~0.47 mM ~1.29 mM
Vmax High Low
kcat ~7.6 s⁻¹ Lower than KHK-C

| Inhibition by ATP | Not inhibited | Not inhibited |[6] |

Table 2: Metabolic Flux of Ingested Fructose in Humans (from Stable Isotope Tracer Studies)

Metabolic Fate Percentage of Ingested Dose Condition Reference(s)
Oxidation to CO₂ ~45% Non-exercising, 3-6 hours post-ingestion
Conversion to Glucose ~41% Non-exercising, 3-6 hours post-ingestion
Conversion to Lactate ~25% Within a few hours of ingestion

| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies | |

Regulation of Fructokinase Expression

While the enzymatic activity of KHK is not allosterically regulated, its expression is under transcriptional control, primarily by the Carbohydrate Response Element-Binding Protein (ChREBP) . High intracellular concentrations of carbohydrates, including fructose and glucose metabolites, lead to the activation of ChREBP.[12] Activated ChREBP translocates to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes. ChREBP directly upregulates the transcription of KHK, as well as other genes involved in fructolysis and de novo lipogenesis, such as Aldolase B, Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN). This creates a positive feedback loop where fructose consumption promotes the expression of the very enzymes required for its metabolism and conversion into lipids.

ChREBP_Regulation Fructose High Intracellular Fructose/Glucose Metabolites ChREBP_inactive ChREBP (Inactive) [Cytoplasm] Fructose->ChREBP_inactive Activates ChREBP_active ChREBP (Active) [Nucleus] ChREBP_inactive->ChREBP_active Translocation ChoRE ChoRE ChREBP_active->ChoRE Binds to KHK_gene KHK Gene ChoRE->KHK_gene Promotes Transcription DNL_genes Lipogenic Genes (FASN, ACC, etc.) ChoRE->DNL_genes Promotes Transcription KHK_protein Increased KHK Protein KHK_gene->KHK_protein Translation DNL_proteins Increased Lipogenic Enzymes DNL_genes->DNL_proteins Translation

Transcriptional regulation of KHK by ChREBP.

Key Experimental Methodologies

Fructokinase (Ketohexokinase) Activity Assay

This protocol describes a coupled enzyme assay to measure KHK activity spectrophotometrically. The production of ADP by KHK is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Principle:

  • Fructose + ATP --(KHK)--> Fructose-1-Phosphate + ADP

  • ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

  • Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Materials:

  • Tissue homogenate (e.g., liver lysate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (100 mM)

  • Fructose solution (100 mM)

  • Coupling enzyme mix: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP) solution (50 mM)

  • NADH solution (10 mM)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Sample Preparation: Homogenize fresh or frozen liver tissue in ice-cold assay buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic fraction) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • PEP solution

    • NADH solution

    • ATP solution

    • Coupling enzyme mix (PK/LDH)

    • Tissue lysate (supernatant)

  • Initiate Reaction: Start the reaction by adding the fructose solution.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADH oxidation is directly proportional to the KHK activity in the sample.

  • Calculation: Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of KHK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

Quantification of Hepatic KHK Protein by Western Blot

This protocol outlines the steps for quantifying the relative abundance of KHK-A and KHK-C protein isoforms in liver tissue lysates.

Protocol:

  • Protein Extraction: Homogenize ~30-50 mg of frozen liver tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of the lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-50 µg of total protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for KHK (isoform-specific antibodies for KHK-A and KHK-C should be used for differentiation) overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[10]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the KHK band intensity to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Stable Isotope Tracing of Fructose Metabolism

This workflow describes a generalized approach for using stable isotope-labeled fructose (e.g., [U-¹³C₆]-D-fructose) to trace its metabolic fate in vivo.[1]

Isotope_Tracing_Workflow start Start: Animal Acclimation & Baseline Sampling tracer Administer Stable Isotope Tracer (e.g., [U-¹³C₆]-D-fructose) via oral gavage or infusion start->tracer sampling Time-Course Tissue Collection (Blood, Liver) tracer->sampling quench Rapidly Quench Metabolism (e.g., freeze-clamping in liquid N₂) sampling->quench extraction Metabolite Extraction (e.g., with cold 80% methanol) quench->extraction analysis Sample Analysis by Mass Spectrometry (LC-MS/MS or GC-MS) extraction->analysis data Data Analysis: Quantify Isotope Enrichment in Downstream Metabolites (e.g., F1P, G3P, lactate, fatty acids) analysis->data end End: Metabolic Flux Analysis data->end

Workflow for in vivo stable isotope tracing.

Implications for Drug Development

The central, rate-limiting, and unregulated nature of fructokinase makes it a prime therapeutic target for metabolic diseases associated with high sugar consumption, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Inhibition of KHK is a promising strategy to mitigate the detrimental effects of fructose. By blocking the first step of its metabolism, KHK inhibitors can prevent the rapid ATP depletion and the subsequent cascade of lipogenesis and inflammation. Preclinical studies using small molecule inhibitors of KHK have demonstrated the ability to reverse fructose-induced hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis in animal models. This highlights the potential of targeting fructokinase as a direct approach to combat the metabolic consequences of modern dietary habits.

Conclusion

Fructokinase, particularly the hepatic KHK-C isoform, is the gatekeeper of fructose metabolism. Its high affinity and lack of feedback regulation allow for the rapid and unchecked conversion of fructose into lipogenic precursors, fundamentally linking high fructose intake to the pathogenesis of metabolic syndrome and NAFLD. Understanding the quantitative kinetics, regulatory pathways, and downstream consequences of KHK activity is critical for developing effective therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of fructose metabolism and targeting this key enzyme to improve metabolic health.

References

Stability of D-Fructose Under Acidic and Alkaline Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of D-fructose under both acidic and alkaline conditions. An understanding of the degradation pathways and kinetics is critical for professionals in research, science, and drug development to ensure the efficacy, safety, and stability of fructose-containing formulations and products. This document outlines the primary degradation mechanisms, reaction products, and kinetic parameters, supported by quantitative data and detailed experimental protocols.

Core Concepts: this compound Degradation

This compound, a ketohexose, is susceptible to degradation under both acidic and alkaline conditions, leading to a variety of reaction products. The stability of fructose (B13574) is influenced by several factors, including pH, temperature, and the presence of other chemical species.

Stability in Acidic Conditions

Under acidic conditions, this compound undergoes dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF). This reaction is a key pathway in the thermal processing of foods and the production of biofuels from biomass. The formation of HMF is often followed by its rehydration to levulinic acid and formic acid. The degradation of fructose in acidic media is generally considered to be a first-order reaction with respect to the fructose concentration.

The primary degradation products of this compound in acidic media include:

  • 5-Hydroxymethylfurfural (HMF): A key intermediate in the acid-catalyzed degradation of hexoses.

  • Levulinic Acid: Formed from the rehydration of HMF.

  • Formic Acid: Also a product of HMF rehydration.

  • Soluble Polymers (Humins): Brown, furan-rich polymers formed from the condensation of fructose and its degradation products.

Stability in Alkaline Conditions

In alkaline solutions, this compound undergoes a complex series of reactions known as the Lobry de Bruyn-van Ekenstein transformation. This transformation involves the isomerization of this compound to its aldose isomers, D-glucose and D-mannose, through a common enediol intermediate.[1][2][3] This isomerization is a reversible process.

Beyond isomerization, alkaline conditions promote the degradation of fructose into a multitude of smaller molecules, primarily organic acids. The degradation reactions are also typically first-order with respect to the sugar concentration.[4]

Key transformations and degradation products in alkaline media include:

  • Isomerization: Formation of D-glucose and D-mannose.

  • Organic Acids: A complex mixture including lactic acid, saccharinic acids, formic acid, and acetic acid.[4][5]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various acidic and alkaline conditions, providing insights into reaction rates and product yields.

Acidic Degradation of this compound: HMF Yield
CatalystFructose ConcentrationTemperature (°C)Reaction Time (h)Fructose Conversion (%)HMF Yield (%)Reference
Ion Exchange Resin DR-203030% (w/w) in DMSO1103>9882.2[2]
Ion Exchange Resin DR-203040% (w/w) in DMSO1103>9876[2]
Niobic Acid----13.7[3]
p-Toluene Sulfonic Acid1.0 M in DMSO110--90.2[6]
Oxalic Acid1.0 M in DMSO110--84.1[6]
TiO2-SO3H1.1 M in water165-9950[7]
TiO2-SO3H0.1 M in water140--71[7]
Alkaline Degradation of this compound: Reaction Rates
ConditionTemperature (°C)Rate Constant (k)Reference
1 M NaOH22k(fructose to glucose) = 0.036 h⁻¹[8]
1 M NaOH22k(fructose to mannose) = 0.006 h⁻¹[8]
Constant pH 8.380k(fructose degradation) > 100 x 10⁻⁵ s⁻¹[9]
Constant pH 8.380k(glucose degradation) = 53 x 10⁻⁵ s⁻¹[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for studying this compound stability.

General Protocol for Fructose Stability Assessment

A comprehensive stability study of this compound involves subjecting the compound to various stress conditions and analyzing its purity and the formation of degradation products over time.[1]

  • Sample Preparation: Prepare solutions of this compound of known concentration in the desired acidic or alkaline medium.

  • Incubation: Incubate the samples at controlled temperatures for specific time intervals.

  • Sampling: At each time point, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction, for example, by rapid cooling or neutralization.

  • Analysis: Analyze the samples for the remaining fructose concentration and the concentration of degradation products using appropriate analytical techniques.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the qualitative and quantitative analysis of fructose and its degradation products.[3][10][11][12]

  • For HMF, Levulinic Acid, and Formic Acid (Acidic Degradation):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of water (often with a small amount of acid, e.g., formic acid or phosphoric acid, to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: UV detection is suitable for HMF and levulinic acid (e.g., at 284 nm for HMF). A refractive index (RI) detector can be used for formic acid if UV detection is not sensitive enough.

  • For Fructose, Glucose, and Mannose (Alkaline Isomerization):

    • Column: An amino-propyl bonded phase column or a ligand-exchange column (e.g., with a calcium or lead form cation-exchange resin) is effective for separating sugars.

    • Mobile Phase: A mixture of acetonitrile and water is typically used for amino columns, while deionized water is used for ligand-exchange columns.

    • Detection: A refractive index (RI) detector is the most common choice for sugar analysis.

  • For Organic Acids (Alkaline Degradation):

    • Column: An ion-exclusion or ion-exchange column is suitable for separating organic acids.

    • Mobile Phase: A dilute acid solution (e.g., sulfuric acid) is often used as the eluent.

    • Detection: A UV detector (at a low wavelength like 210 nm) or a conductivity detector can be used.

A general workflow for HPLC analysis is as follows:

G SamplePrep Sample Preparation (Dilution, Filtration) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV, RI, etc.) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis

General workflow for HPLC analysis.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key degradation pathways of this compound.

Acidic Degradation Pathway of this compound

Acidic_Degradation Fructose This compound HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration Humins Humins (Soluble Polymers) Fructose->Humins Levulinic_Acid Levulinic Acid HMF->Levulinic_Acid Rehydration Formic_Acid Formic Acid HMF->Formic_Acid Rehydration HMF->Humins

Acid-catalyzed degradation of this compound.
Alkaline Degradation and Isomerization of this compound

Alkaline_Degradation cluster_isomerization Lobry de Bruyn-van Ekenstein Transformation cluster_degradation Degradation Products Glucose D-Glucose Enediol 1,2-Enediol Intermediate Glucose->Enediol Enediol->Glucose Fructose This compound Enediol->Fructose Mannose D-Mannose Enediol->Mannose Fructose->Enediol Organic_Acids Organic Acids (Lactic, Saccharinic, etc.) Fructose->Organic_Acids Mannose->Enediol

Alkaline degradation and isomerization of this compound.

Conclusion

The stability of this compound is highly dependent on the pH and temperature of its environment. In acidic conditions, the primary degradation pathway leads to the formation of HMF and its subsequent rehydration products, levulinic and formic acids. In alkaline media, fructose undergoes both isomerization to glucose and mannose via the Lobry de Bruyn-van Ekenstein transformation and degradation to a complex mixture of organic acids. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways and the factors that influence them is essential for ensuring product quality, stability, and safety. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing stable formulations and for the accurate analysis of fructose and its degradation products.

References

An In-depth Technical Guide to the Thermal Degradation Pathways of D-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal degradation pathways of D-fructose. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical transformations fructose (B13574) undergoes upon heating. This document details the primary degradation routes—caramelization and the Maillard reaction—presenting quantitative data, detailed experimental protocols for analysis, and visual representations of the key pathways and workflows.

Introduction to this compound Thermal Degradation

This compound, a ketohexose, is a highly reactive reducing sugar that undergoes complex chemical changes when subjected to heat. These transformations are of significant interest in the food industry, due to their impact on color, flavor, and nutritional value, and in pharmaceutical sciences, where understanding the stability of fructose-containing formulations is crucial. The two primary non-enzymatic browning reactions responsible for the thermal degradation of this compound are caramelization and the Maillard reaction.[1][2] Caramelization involves the degradation of sugar molecules in the absence of amino compounds, whereas the Maillard reaction is a complex series of reactions between reducing sugars and amino acids or proteins.[1][2]

The degradation of fructose is influenced by several factors, including temperature, heating time, pH, and the presence of other chemical species.[3][4] These reactions lead to the formation of a wide array of products, including desirable flavor and color compounds, as well as potentially undesirable or toxic substances. A key intermediate in the acid-catalyzed thermal degradation of fructose is 5-hydroxymethylfurfural (B1680220) (5-HMF).[3][4]

Major Thermal Degradation Pathways

Caramelization

Caramelization is a pyrolysis process that occurs when sugars are heated above their melting points.[5][6] For fructose, this process can begin at temperatures as low as 110°C.[7] The reaction proceeds through a series of complex and poorly understood steps, including enolization, isomerization, dehydration, fragmentation, and polymerization.[5][6]

The initial stages involve the removal of water and the isomerization of fructose. Subsequent heating leads to the formation of various aromatic compounds and brown-colored polymers known as caramelans, caramelens, and caramelins.[5] The caramelization of fructose is known to occur more readily and at lower temperatures compared to other sugars like glucose and sucrose.[7]

Maillard Reaction

The Maillard reaction, initiated by the condensation of the carbonyl group of a reducing sugar with a free amino group of an amino acid or protein, is a cornerstone of food chemistry and has implications for in vivo glycosylation.[8] The reaction can be broadly divided into three stages:

  • Initial Stage: This stage involves the formation of a Schiff base from the condensation of fructose and an amino acid, followed by an Amadori or Heyns rearrangement to form a more stable ketosamine or aldosamine, respectively.[8][9][10]

  • Intermediate Stage: The degradation of the Amadori/Heyns products occurs through various pathways, including 1,2-enolization and 2,3-enolization. This stage leads to the formation of numerous reactive intermediates such as dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and 5-HMF.[8]

  • Final Stage: In the final stage, these reactive intermediates undergo further reactions, including Strecker degradation of amino acids, aldol (B89426) condensation, and polymerization, ultimately forming high molecular weight, brown-colored nitrogenous polymers and copolymers known as melanoidins.[8]

Quantitative Data on Fructose Degradation Products

The thermal degradation of this compound leads to a diverse array of products. The yields of these products are highly dependent on the reaction conditions. The following tables summarize quantitative data from studies on fructose degradation.

Table 1: Effect of Temperature and Time on the Degradation of a 20% Fructose Solution [3]

Temperature (°C)Heating Time (hours)Remaining Fructose (%)pH5-HMF (mg/100mL)Formic Acid (mg/100mL)Lactic Acid (mg/100mL)Levulinic Acid (mg/100mL)
110198.54.815.25.13.21.5
110592.14.275.825.315.87.9
130190.33.9150.450.131.315.7
130565.23.1752.0250.7156.778.3
150175.43.5301.6100.562.831.4
150520.12.51508.0502.7314.2157.1

Table 2: Influence of pH on the Yield of Major Degradation Products from Fructose at 140°C [4][11]

Initial pH5-HMF (mol %)Levulinic Acid (mol %)Lactic Acid (mol %)Acetic Acid (mol %)
2.24515<15
4.0355510
6.010<12025
8.0<1<13540

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Sugars and Degradation Products

This protocol is suitable for the quantification of fructose and its major non-volatile degradation products.

  • Instrumentation: HPLC system equipped with a refractive index detector (RID) or a pulsed amperometric detector (PAD).

  • Column: A carbohydrate analysis column, such as a μBondapak/Carbohydrate column or an amino-based column (e.g., Aminex HPX-87C).[12]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[12][13]

  • Flow Rate: 1.0 - 2.0 mL/min.[12]

  • Column Temperature: 30-40°C.[13]

  • Sample Preparation:

    • Dilute the sample with the mobile phase to a concentration within the calibrated range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of fructose, 5-HMF, organic acids, and other target compounds of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the compounds based on their retention times and the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

This protocol is designed for the analysis of volatile and semi-volatile compounds, such as furanic compounds, formed during fructose degradation.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Introduction: Headspace (HS) or Solid-Phase Microextraction (SPME) is recommended for volatile compounds like furan.[14]

  • Column: A capillary column suitable for the separation of volatile polar compounds, such as a DB-5ms or an HP-PLOT column.[15]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

  • Sample Preparation (SPME):

    • Place a known amount of the sample into a headspace vial.

    • Add an internal standard (e.g., deuterated furan) if quantitative analysis is required.

    • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.

  • Analysis: Retract the SPME fiber and immediately insert it into the GC injection port for thermal desorption. The separated compounds are then detected and identified by the mass spectrometer based on their mass spectra and retention times.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core thermal degradation pathways of this compound and a general experimental workflow for their analysis.

Fructose_Caramelization Fructose This compound Enol 1,2-Enediol Fructose->Enol Enolization Dehydration1 Dehydration Enol->Dehydration1 Intermediate1 3-Deoxyglucosone Dehydration1->Intermediate1 Dehydration2 Dehydration Intermediate1->Dehydration2 Fragmentation Fragmentation Products (e.g., Acetaldehyde, Glycolaldehyde) Intermediate1->Fragmentation HMF 5-Hydroxymethylfurfural (5-HMF) Dehydration2->HMF Polymerization Polymerization HMF->Polymerization Fragmentation->Polymerization Caramel Caramel Pigments (Caramelans, Caramelens, Caramelins) Polymerization->Caramel

Caption: Acid-catalyzed caramelization pathway of this compound.

Fructose_Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Fructose This compound SchiffBase Schiff Base Fructose->SchiffBase AminoAcid Amino Acid AminoAcid->SchiffBase + Strecker Strecker Degradation AminoAcid->Strecker HeynsProduct Heyns Product SchiffBase->HeynsProduct Heyns Rearrangement Enolization Enolization HeynsProduct->Enolization Dicarbonyls Dicarbonyls (Glyoxal, Methylglyoxal) Enolization->Dicarbonyls HMF 5-HMF Enolization->HMF Dicarbonyls->Strecker Aldol Aldol Condensation Dicarbonyls->Aldol HMF->Aldol Melanoidins Melanoidins (Brown Polymers) Strecker->Melanoidins Aldol->Melanoidins

Caption: Simplified Maillard reaction pathway of this compound.

Experimental_Workflow Sample Fructose Sample (e.g., solution, food matrix) Heating Thermal Treatment (Controlled Temperature, Time, pH) Sample->Heating DegradedSample Degraded Sample Heating->DegradedSample SamplePrep Sample Preparation (Dilution, Filtration, Extraction) DegradedSample->SamplePrep Analysis Chemical Analysis SamplePrep->Analysis HPLC HPLC (for non-volatiles) Analysis->HPLC GCMS GC-MS (for volatiles) Analysis->GCMS Data Data Acquisition & Processing (Quantification, Identification) HPLC->Data GCMS->Data Report Reporting (Tables, Pathways, Interpretation) Data->Report

Caption: General workflow for analyzing fructose degradation products.

References

cellular uptake mechanisms for D-fructose and GLUT5 transporter

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cellular Uptake Mechanisms for D-Fructose and the GLUT5 Transporter

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

The global consumption of this compound, a monosaccharide naturally present in fruits and honey, has seen a dramatic increase over the past several decades, largely due to the widespread use of high-fructose corn syrup (HFCS) in processed foods and beverages.[1][2] This surge in intake is strongly correlated with a rising incidence of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4] Understanding the cellular mechanisms governing fructose (B13574) absorption and metabolism is therefore of paramount importance for both basic research and the development of therapeutic interventions.

The primary gateway for fructose entry into cells is the solute carrier family 2 member 5 (SLC2A5), commonly known as glucose transporter 5 (GLUT5).[1][5] Unlike other members of the GLUT family, GLUT5 is highly specific for fructose and does not transport glucose or galactose, making it a critical controller of dietary fructose uptake.[1][2][6] This guide provides a comprehensive technical overview of the GLUT5 transporter, including its kinetic properties, regulatory pathways, and the experimental protocols used for its study. It also explores the role of GLUT5 in various disease states and its potential as a target for drug development.

The GLUT5 Transporter: Structure, Distribution, and Function

GLUT5 is a member of the Class II facilitative glucose transporters.[1] It operates via facilitated diffusion, transporting fructose across the cell membrane down its concentration gradient without the need for ATP.[1][5]

2.1 Tissue Distribution GLUT5 expression is highest on the apical (luminal) membrane of enterocytes in the small intestine, particularly the jejunum, where it plays a decisive role in absorbing dietary fructose.[1][5] Lower levels of GLUT5 are also expressed in a variety of other tissues, including the kidney (proximal tubules), brain (microglia), skeletal muscle, adipose tissue, and testis.[2][3][5] In most of these tissues, GLUT5 is localized to the plasma membrane.[2] Human red blood cells also express GLUT5, which serves as the primary means for fructose entry into these cells.[7]

2.2 Mechanism of Fructose Transport The transport of fructose across the intestinal epithelium is a two-step process. First, fructose moves from the intestinal lumen into the enterocyte via GLUT5 on the apical membrane.[5][8] Most of this fructose then exits the enterocyte across the basolateral membrane into the bloodstream via the GLUT2 transporter, which can also transport glucose and galactose.[1][8]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Bloodstream Fructose_Lumen This compound GLUT5 GLUT5 Fructose_Lumen->GLUT5 Fructose_Intra Intracellular This compound GLUT5->Fructose_Intra Apical Membrane KHK KHK Fructose_Intra->KHK Metabolism GLUT2_Baso GLUT2 Fructose_Intra->GLUT2_Baso F1P Fructose-1-Phosphate KHK->F1P Fructose_Blood This compound GLUT2_Baso->Fructose_Blood Basolateral Membrane

Fig 1. this compound transport across an intestinal enterocyte.

Quantitative Data: Kinetics and Concentrations

The efficiency of fructose transport is determined by the kinetic properties of GLUT5 and the prevailing fructose concentrations.

Table 1: Kinetic Properties of GLUT5-Mediated Fructose Transport

Species / System Tissue / Cell Type K_m (mM) V_max Reference(s)
Human Small Intestine 6 - [1]
Human Erythrocytes ~10 - [7]
Rat Small Intestine 26 ~200 pmol/s/mg protein [3]
Rat Kidney 12.6 106 pmol/s/mg protein [2]
Rabbit Small Intestine (Jejunum) 11 - [9]
Chicken Small Intestine (Jejunum) 29 2.49 nmol/mg protein/s [10]
Bovine (Recombinant Protein) 5.5 ± 0.6 - [6]
Xenopus Oocytes (Rabbit GLUT5 cRNA) 11 - [9]

| Xenopus Oocytes | (Human GLUT5 cRNA) | 30.1 ± 2.7 | 317.4 ± 8.4 pmol/oocyte/min |[11] |

K_m (Michaelis constant) represents the substrate concentration at which the transport rate is half of V_max. A lower K_m indicates a higher affinity of the transporter for the substrate.

Table 2: Physiological this compound Concentrations

Condition Fluid Concentration (mM) Reference(s)
Normal Human Serum / Plasma 0.008 - 0.030 [3]
Human (High Fructose Diet) Serum 0.2 - 0.5 [3]
Rat (Glucose Diet) Serum < 0.01 [3]
Rat (Fructose/Sucrose Diet) Serum 0.10 - 0.30 [3]

| Rat (Fructose Diet) | Intestinal Lumen | ~26 |[3] |

Regulation of GLUT5 Expression and Activity

GLUT5 expression is tightly regulated by multiple factors, with dietary fructose being the most potent inducer.[1] This regulation occurs at both transcriptional and post-transcriptional levels.

4.1 Transcriptional Regulation The increase in GLUT5 expression in response to dietary fructose involves the de novo synthesis of mRNA and protein.[1][12] Several key transcription factors and signaling pathways are implicated:

  • Carbohydrate Response Element Binding Protein (ChREBP): This transcription factor is a critical mediator of fructose-induced transcription of the SLC2A5 gene (which encodes GLUT5).[1]

  • Thioredoxin-Interacting Protein (TXNIP): Another fructose-inducible protein regulated by ChREBP, TXNIP promotes the localization of GLUT5 to the apical membrane of enterocytes.[1][8]

  • Liver X Receptor α (LXRα): LXRα has been shown to regulate the human and mouse GLUT5 promoters.[1]

  • PI3K/Akt Pathway: In neonatal rats, the fructose-induced increase in fructose uptake is mediated by the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling system, although this pathway does not appear to affect GLUT5 transcription directly in vivo.[3][13]

cluster_nucleus Gene Transcription Fructose Luminal Fructose GLUT5 GLUT5 Transporter Fructose->GLUT5 Enters cell IntraFructose Intracellular Fructose Metabolites GLUT5->IntraFructose PI3K_Akt PI3K/Akt Pathway IntraFructose->PI3K_Akt Activates ChREBP ChREBP Activation IntraFructose->ChREBP Activates Membrane_GLUT5 Increased Apical GLUT5 PI3K_Akt->Membrane_GLUT5 Post-transcriptional regulation TXNIP_exp TXNIP Expression ChREBP->TXNIP_exp Induces Nucleus Nucleus ChREBP->Nucleus Translocates to SLC2A5 SLC2A5 Gene (GLUT5) ChREBP->SLC2A5 Binds promoter TXNIP_exp->Membrane_GLUT5 Promotes localization GLUT5_mRNA GLUT5 mRNA SLC2A5->GLUT5_mRNA Transcription GLUT5_protein GLUT5 Protein (de novo synthesis) GLUT5_mRNA->GLUT5_protein Translation GLUT5_protein->Membrane_GLUT5 Trafficking Uptake Increased Fructose Uptake Membrane_GLUT5->Uptake

Fig 2. Signaling pathways in fructose-induced GLUT5 expression.

Experimental Protocols

Accurately quantifying fructose uptake and GLUT5 expression is essential for research. The following sections detail common methodologies.

5.1 Measurement of this compound Uptake Two primary methods are used to measure cellular fructose uptake: stable isotope tracing and fluorescent analog assays.[14]

Table 3: Comparison of Fructose Uptake Assay Methods

Feature Stable Isotope Tracing (e.g., this compound-d2) Fluorescent Analog Assays (e.g., NBthis compound)
Principle Incubate cells with isotopically labeled fructose; quantify intracellular labeled metabolites via mass spectrometry (LC-MS/GC-MS). Incubate cells with a fluorescent fructose analog; measure intracellular fluorescence via microscopy or plate reader.
Quantification Absolute and quantitative (e.g., µmol/mg protein).[14] Relative and semi-quantitative (Relative Fluorescence Units).[14]
Specificity High; directly measures fructose and its metabolic fate. Variable; potential for off-target effects or different transport kinetics compared to native fructose.
Throughput Lower; requires sample processing and MS analysis. High; suitable for 96-well plate format.[14]

| Gold Standard | Considered the gold standard for quantitative metabolic analysis.[14] | Useful for high-throughput screening and relative comparisons. |

Protocol 1: Fructose Uptake using Stable Isotope Tracing and LC-MS

This protocol provides a direct, quantitative measure of fructose uptake and its metabolic fate.[14]

  • Cell Culture: Plate cells (e.g., Caco-2, HEK293 expressing GLUT5) in 6-well plates and grow to ~80-90% confluency.

  • Starvation: Wash cells twice with warm PBS and incubate in serum-free, glucose-free DMEM for 2-4 hours to deplete intracellular hexoses.

  • Uptake Initiation: Remove starvation medium. Add pre-warmed Krebs-Ringer-HEPES (KRH) buffer containing a known concentration of this compound-d2 (or another stable isotope-labeled fructose). Incubate for a defined period (e.g., 10-30 minutes) at 37°C. Note: Include control wells with an inhibitor (e.g., cytochalasin B for GLUT2, if present) or at 4°C to measure non-specific uptake.

  • Uptake Termination: Aspirate the uptake buffer and immediately wash the cells three times with ice-cold PBS to stop transport and remove extracellular label.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

  • Sample Preparation: Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.[14]

  • Drying: Dry the metabolite extracts completely using a centrifugal evaporator or under a stream of nitrogen. Store dried samples at -80°C until analysis.[14]

  • LC-MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile). Analyze samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of intracellular this compound-d2.

  • Data Normalization: In parallel plates, determine the total protein content per well using a BCA or Bradford assay.[15] Normalize the amount of labeled fructose detected by LC-MS to the total protein content (e.g., pmol fructose/mg protein/min).

Protocol 2: Fructose Uptake using Fluorescent Analogs

This protocol describes a high-throughput method using a fluorescent fructose analog (e.g., NBthis compound) in a 96-well plate format.[14][16][17]

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Starvation: Wash cells with PBS and incubate in a glucose-free buffer (e.g., KRH buffer) for 1-2 hours at 37°C.

  • Uptake Assay: Remove starvation buffer and add buffer containing the fluorescent fructose analog (e.g., 100 µM 6-NBDF) and any test compounds (e.g., inhibitors). Incubate for a specified time (e.g., 15-60 minutes) at 37°C.

  • Termination and Wash: Remove the probe-containing buffer and wash cells 2-3 times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Add PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em ~465/540 nm for NBD) or visualize using fluorescence microscopy.[18]

  • Data Analysis: Subtract the background fluorescence from control wells (no cells). For inhibition studies, calculate IC50 values by plotting fluorescence against the concentration of the inhibitor.[17]

cluster_quant Quantification Method Start Start: Seed Cells (e.g., 96-well plate) Culture Culture to Confluency Start->Culture Starve Wash & Starve Cells (Glucose-free buffer) Culture->Starve Incubate Incubate with Labeled Fructose (Isotope or Fluorescent Probe) +/- Inhibitors Starve->Incubate Terminate Terminate Uptake (Ice-cold PBS wash) Incubate->Terminate Lyse Cell Lysis & Metabolite Extraction (For Isotope Method) Terminate->Lyse Isotope Method Analyze Quantification Terminate->Analyze Fluorescent Method Lyse->Analyze LCMS LC-MS / GC-MS (Isotope) Normalize Data Normalization (e.g., to protein content) Analyze->Normalize Fluor Fluorescence Reader /Microscopy End End: Results (Uptake Rate / Inhibition) Normalize->End

Fig 3. General experimental workflow for a cellular fructose uptake assay.

5.2 Quantification of GLUT5 Protein Expression

Protocol 3: Western Blotting

Western blotting allows for the relative quantification of GLUT5 protein in cell lysates or tissue homogenates.

  • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[15][19]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to GLUT5 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The expected molecular weight for GLUT5 is ~49-55 kDa.[9]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the GLUT5 signal to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across samples.

Role in Disease and as a Drug Target

Aberrant GLUT5 expression and activity are linked to several pathological conditions.

  • Metabolic Diseases: Increased intestinal GLUT5 expression can lead to higher fructose absorption, contributing to obesity, insulin (B600854) resistance, and NAFLD.[1][3][4]

  • Fructose Malabsorption: In some individuals, particularly infants, low intestinal GLUT5 expression leads to an inability to absorb fructose efficiently, causing gastrointestinal distress.[1][4]

  • Cancer: Many types of cancer, including breast, pancreatic, and lung cancer, upregulate GLUT5 expression.[12][20] Fructose metabolism can support cancer cell proliferation and survival, making GLUT5 a potential therapeutic target.[6][20] The transporter's role in metastasis and drug resistance is an active area of investigation.[20]

The specific role of GLUT5 in cancer has spurred the development of targeted inhibitors. For example, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a known specific and effective inhibitor of GLUT5 that does not affect other glucose transporters.[1] The development of novel, potent, and specific GLUT5 inhibitors represents a promising strategy for treating fructose-driven metabolic diseases and cancers.[1][20]

References

An In-depth Technical Guide to the Synthesis of 5-Hydroxymethylfurfural from D-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Hydroxymethylfurfural (HMF) is a highly valuable, bio-based platform chemical, pivotal for the production of sustainable polymers, biofuels, and fine chemicals. Its synthesis from renewable resources, particularly the acid-catalyzed dehydration of D-fructose, represents a cornerstone of modern biorefinery concepts. This document provides a comprehensive technical overview of this critical transformation, intended for researchers, chemists, and professionals in the fields of green chemistry and drug development. It details the underlying reaction mechanisms, explores the roles of various catalytic systems, presents quantitative data from key studies, and provides standardized experimental protocols.

Introduction

The transition from a fossil-fuel-based economy to one founded on renewable resources is a global imperative. In this context, biomass-derived platform molecules are of paramount importance. 5-Hydroxymethylfurfural (HMF), an organic compound formed from the dehydration of certain sugars, is recognized as one of the top value-added chemicals derivable from biomass.[1] Its versatile structure, featuring aldehyde, hydroxyl, and furan (B31954) functionalities, allows for its conversion into a wide array of valuable derivatives, including 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester (B1180765) production, and 2,5-dimethylfuran (B142691) (DMF), a promising liquid biofuel.[2][3]

The production of HMF is most efficiently achieved through the acid-catalyzed dehydration of fructose (B13574), a C6 ketohexose.[1][4] This process involves the elimination of three water molecules and is significantly more selective and facile compared to using other hexoses like glucose, which must first be isomerized to fructose.[4][5] However, the synthesis is not without its challenges. HMF itself is reactive and can undergo rehydration to levulinic acid and formic acid, or participate in cross-polymerization reactions with intermediates and fructose to form undesirable insoluble polymers known as humins.[6][7]

Consequently, extensive research has focused on optimizing reaction conditions—including catalysts, solvents, temperature, and reactor design—to maximize HMF yield and selectivity while minimizing byproduct formation. This guide synthesizes key findings in the field to provide a detailed technical resource for professionals engaged in HMF synthesis.

Reaction Mechanism and Pathways

The acid-catalyzed dehydration of this compound to HMF is a complex process involving the removal of three water molecules.[2] While the precise mechanism can be influenced by the solvent and catalyst system, a generally accepted pathway proceeds through cyclic fructofuranosyl intermediates.[8][9] Brønsted acids are essential for catalyzing the dehydration steps.[4]

The key stages of the reaction are:

  • Isomerization (in situ): Fructose in solution exists as an equilibrium mixture of pyranose and furanose tautomers. The furanose form is believed to be more reactive and favorable for HMF formation.[10]

  • Protonation and Dehydration: The reaction is initiated by the protonation of a hydroxyl group on the fructose molecule, followed by the elimination of a water molecule. This process is repeated three times.

  • Ring Formation: The furan ring of HMF is formed through these sequential dehydration steps.

A key challenge is preventing side reactions. The primary undesired pathways include:

  • HMF Rehydration: HMF can be rehydrated in the presence of water and acid to yield levulinic acid and formic acid.[2][7]

  • Humin Formation: Condensation and polymerization reactions can occur between fructose, HMF, and various reaction intermediates, leading to the formation of soluble polymers and insoluble, carbonaceous materials called humins.[6]

The selection of an appropriate solvent system is crucial to suppress these side reactions. Biphasic systems, often containing an aqueous phase for the reaction and an organic phase (e.g., methyl isobutyl ketone (MIBK) or dimethyl carbonate (DMC)) to continuously extract HMF as it forms, have proven effective in preventing its degradation and increasing yields.[5][11]

References

Methodological & Application

Application Notes and Protocols for D-Fructose Quantification Using HPLC-RID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of D-fructose in various samples using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Introduction

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a widely used and robust method for the analysis and quantification of sugars, including this compound.[1][2][3] Since sugars lack a significant UV chromophore, RID is a suitable detector that measures the change in the refractive index of the mobile phase as the analyte passes through the flow cell.[2] This technique is advantageous due to its simplicity, accuracy, and reliability for quantifying non-UV absorbing compounds like fructose (B13574).[3]

This application note details the necessary equipment, reagents, and a step-by-step protocol for the accurate quantification of this compound. It also provides information on method validation and data presentation.

Principle of this compound Quantification by HPLC-RID

The fundamental principle of HPLC is the separation of components in a mixture. This separation is achieved by passing a liquid mobile phase containing the sample through a stationary phase packed in a column. Different components in the sample interact differently with the stationary phase, causing them to elute at different times.

For sugar analysis, hydrophilic interaction chromatography (HILIC) or ligand exchange chromatography are common modes of separation.[2][4] In this protocol, an amino-based column is often utilized, which operates in HILIC mode.[3][5] The RID measures the difference in the refractive index between the mobile phase and the eluting sample components. The magnitude of this difference is proportional to the concentration of the analyte, allowing for quantification.

Apparatus and Reagents

3.1. Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • Refractive Index Detector (RID)

  • Analytical Column: Amino column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for sugar analysis.[1][3]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Syringes and syringe filters (0.22 µm or 0.45 µm)[1][4]

  • Ultrasonic bath

  • Centrifuge

3.2. Reagents

  • D-(-)-Fructose standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ-cm resistivity)

  • Other sugar standards (e.g., glucose, sucrose) for specificity checks, if necessary.

Experimental Protocols

4.1. Preparation of Mobile Phase A typical mobile phase for sugar analysis on an amino column is a mixture of acetonitrile and water. A common ratio is 75:25 (v/v) acetonitrile:water.[1][3][5]

  • Measure the required volumes of acetonitrile and deionized water.

  • Mix them thoroughly.

  • Degas the mobile phase using an ultrasonic bath for at least 15-20 minutes to prevent bubble formation in the HPLC system.

4.2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase or deionized water and make up the volume to the mark.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a range of concentrations (e.g., 0.5, 1, 2.5, 5, and 10 mg/mL).[1] These will be used to construct the calibration curve.

4.3. Sample Preparation The sample preparation method will vary depending on the sample matrix. The primary goal is to extract the sugars and remove any interfering substances.

  • Liquid Samples (e.g., beverages, juices):

    • Centrifuge the sample to remove any particulate matter.[6]

    • Dilute the supernatant with deionized water to bring the fructose concentration within the calibration range.[7]

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[2][4]

  • Solid or Semi-Solid Samples (e.g., food products, tissues):

    • Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a volumetric flask.[2][4]

    • Add a known volume of deionized water (e.g., 5 mL) and mix thoroughly.[2] Sonication can be used to aid extraction.[3]

    • For complex matrices like those containing fats or proteins, a precipitation step may be necessary.[4]

    • Centrifuge the mixture to pellet solids.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[3]

4.4. Chromatographic Conditions The following table summarizes typical chromatographic conditions for this compound analysis. These may need to be optimized for specific applications.

ParameterCondition
Column Amino Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)[1][3][5]
Flow Rate 1.0 mL/min[1][5]
Column Temperature 35 °C[1][3]
Injection Volume 10 - 20 µL[3][5]
Detector Refractive Index Detector (RID)
RID Temperature 35 °C[5]
Run Time Approximately 15-20 minutes

4.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This is particularly important for the RID.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions. It is recommended to inject each sample in triplicate.

  • After the analysis, flush the column with a suitable solvent (e.g., a higher percentage of water) and then store it according to the manufacturer's instructions.

Data Presentation and Analysis

5.1. Calibration Curve Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.995 is generally considered acceptable.[3]

5.2. Quantification of this compound in Samples The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve.

Concentration (mg/mL) = (Peak Area - y-intercept) / slope

Remember to account for any dilution factors used during sample preparation.

5.3. Quantitative Data Summary

The following table provides an example of how to present the quantitative data for a set of samples.

Sample IDPeak Area (mean ± SD)Calculated Concentration (mg/mL)Concentration in Original Sample (mg/g)
Sample A12345 ± 1502.4512.25
Sample B23456 ± 2104.6823.40
Sample C8765 ± 951.748.70

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be assessed by analyzing a mixture of different sugars to ensure baseline separation of the fructose peak.[3]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[3][8]

  • Accuracy: The closeness of the measured value to the true value. This is often determined by spike and recovery experiments, where a known amount of fructose is added to a sample and the recovery is calculated.[3][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing mobile_phase Mobile Phase (Acetonitrile:Water) hplc_system HPLC System Equilibration mobile_phase->hplc_system standards Standard Solutions (this compound) injection Inject Standards & Samples standards->injection sample_prep Sample Preparation (Extraction, Dilution, Filtration) sample_prep->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection RID Detection chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Fructose Quantification peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound quantification.

hplc_rid_principle cluster_hplc HPLC System cluster_rid RID Detector mobile_phase Mobile Phase Reservoir pump Pump mobile_phase->pump injector Injector (Sample + Mobile Phase) pump->injector rid Reference Cell (Mobile Phase Only) Sample Cell (Mobile Phase + Fructose) pump->rid:ref column HPLC Column (Separation of Fructose) injector->column column->rid:samp Eluent photodiode Photodiode rid->photodiode Light Beam Deflection data_system Data System (Chromatogram) photodiode->data_system Electrical Signal

Caption: Principle of HPLC-RID for fructose quantification.

References

Application Note and Protocol: GC-MS Analysis of D-Fructose Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification and identification of volatile and semi-volatile compounds. However, carbohydrates like D-fructose are non-volatile and thermally unstable, necessitating a derivatization step to increase their volatility for GC analysis.[1][2] Silylation is a common and effective derivatization technique where active hydrogen atoms in the hydroxyl groups of fructose (B13574) are replaced by a trimethylsilyl (B98337) (TMS) group.[3] This process significantly increases the volatility of the sugar, making it amenable to GC-MS analysis.[1]

To prevent the formation of multiple isomers due to the presence of the carbonyl group, a two-step derivatization process involving methoximation followed by silylation is widely employed.[4][5] Methoximation protects the carbonyl group, thereby reducing the complexity of the resulting chromatogram.[4] This application note provides a detailed protocol for the GC-MS analysis of this compound after silylation derivatization, including sample preparation, the derivatization procedure, and GC-MS parameters.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)[4]

  • or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Internal Standard (e.g., Sorbitol or a stable isotope-labeled fructose)

  • Nitrogen gas for drying

2. Sample Preparation

For biological samples such as plasma or serum, a protein precipitation step is necessary.

  • To 100 µL of the sample, add 400 µL of cold methanol (B129727) or ethanol (B145695) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C).

3. Derivatization Procedure

This is a two-step process: methoximation followed by silylation.[4][6]

Step 1: Methoximation

  • To the dried residue from the sample preparation step, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[4]

  • Vortex the mixture to ensure complete dissolution of the residue.

  • Incubate the mixture at 70°C for 60 minutes.[7]

Step 2: Silylation

  • Cool the sample to room temperature.

  • Add 80 µL of MSTFA with 1% TMCS (or BSTFA with 1% TMCS).[4]

  • Vortex the mixture.

  • Incubate at 70°C for 60 minutes to ensure complete silylation.[4][7]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

1. Instrumentation

A gas chromatograph coupled with a mass spectrometer is used for the analysis.

2. GC-MS Conditions

The following table outlines the typical GC-MS parameters for the analysis of silylated this compound.

ParameterValue
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4]
Injector Temperature250°C[4]
Carrier GasHelium[4]
Flow Rate1.0 - 1.2 mL/min (constant flow)[1][4]
Injection Volume1 µL
Split Ratio10:1 or as appropriate for sample concentration[7]
Oven Temperature ProgramInitial temperature: 150°C, hold for 2 minutesRamp to 200°C at 5°C/minRamp to 300°C at 15°C/min, hold for 5 minutes[4]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[4]
Ionization Energy70 eV[4]
Ion Source Temperature230°C[4]
Transfer Line Temperature280°C[4]
Acquisition ModeFull scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[4]

Data Presentation

The derivatization of this compound typically results in the formation of syn and anti-isomers, which may appear as two distinct peaks in the chromatogram.[8] Quantification is performed by monitoring characteristic ions of the silylated fructose derivative.

Table 1: Quantitative Data for GC-MS Analysis of Silylated this compound

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound-TMS Derivative (syn-isomer)~11.021773, 147, 307
This compound-TMS Derivative (anti-isomer)~11.121773, 147, 307

Note: Retention times and relative ion abundances should be confirmed by analyzing a this compound standard under the same experimental conditions. The ion at m/z 73 is a characteristic fragment of trimethylsilyl compounds.[1]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Precipitation Protein Precipitation (Cold Methanol/Ethanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness (Nitrogen Stream) Supernatant->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine, 70°C) Drying->Methoximation Silylation Silylation (MSTFA/BSTFA, 70°C) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation GC Separation (DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for 13C-Labeled D-Fructose in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions in biological systems.[1] The use of stable isotope-labeled substrates, such as uniformly 13C-labeled D-fructose ([U-13C6]this compound), allows researchers to trace the fate of carbon atoms through metabolic networks.[1] This provides quantitative insights into cellular physiology and disease-related metabolic reprogramming. Fructose (B13574) metabolism is of significant interest due to its association with various pathological conditions, including cancer, obesity, and non-alcoholic fatty liver disease.[2] Unlike glucose, fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase, leading to a rapid and unregulated influx of carbons into central carbon metabolism.[1] These application notes provide a comprehensive guide to designing and conducting 13C-MFA experiments using 13C-labeled this compound, from cell culture to data interpretation.

Key Applications

  • Elucidating Fructose Metabolism: Tracing the metabolic fate of fructose in various cell types and tissues to understand its contribution to cellular bioenergetics and biosynthesis.

  • Quantifying Metabolic Fluxes: Determining the rates of key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP), fueled by fructose.

  • Investigating Disease Metabolism: Identifying metabolic alterations in diseases such as cancer, where fructose has been shown to support proliferation and nucleotide synthesis.[2]

  • Drug Development: Evaluating the mechanism of action of therapeutic agents that target metabolic pathways.

Data Presentation

Mass Isotopomer Distributions

The central experimental data in 13C-MFA are the mass isotopomer distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite, indicating the number of 13C atoms incorporated from the labeled substrate.[1]

Table 1: Representative Mass Isotopomer Distributions (MIDs) of Key Metabolites in Adipocytes Cultured with [U-13C6]this compound.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Pyruvate0.450.100.150.30---
Lactate0.400.120.180.30---
Citrate0.350.100.200.100.150.050.05
α-Ketoglutarate0.400.150.150.100.150.05-
Malate0.500.150.200.100.05--
Glutamate0.420.130.150.100.150.05-

Note: These values are illustrative and can vary depending on the cell type, experimental conditions, and duration of labeling. The data are representative of findings that fructose contributes to the synthesis of these central carbon metabolites.

Metabolic Flux Rates

Computational modeling of MIDs, along with measured uptake and secretion rates, allows for the calculation of intracellular metabolic fluxes.

Table 2: Hypothetical Metabolic Flux Rates in Cancer Cells Cultured with Fructose or Glucose.

Metabolic FluxFructose (nmol/10⁶ cells/h)Glucose (nmol/10⁶ cells/h)
Glycolysis
Fructose/Glucose Uptake350250
Pyruvate Kinase650450
Lactate Dehydrogenase550350
Pentose Phosphate Pathway
Glucose-6-Phosphate Dehydrogenase6080
Transketolase7565
TCA Cycle
Pyruvate Dehydrogenase8090
Citrate Synthase120110
Isocitrate Dehydrogenase (forward)110100
α-Ketoglutarate Dehydrogenase9585

Note: This table presents illustrative data based on findings that fructose metabolism can enhance anabolic pathways.[3] Actual flux rates will vary based on the specific cancer cell line and culture conditions. For proliferating cancer cells, typical glucose uptake rates are in the range of 100–400 nmol/10⁶ cells/h.[4]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with [U-13C6]this compound

This protocol describes the steps for labeling cultured mammalian cells with [U-13C6]this compound to achieve isotopic steady state.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and fructose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-13C6]this compound (>99% purity)

  • Unlabeled D-glucose (optional, for comparison)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they will be in the mid-exponential growth phase (typically 70-80% confluency) at the time of harvesting.

  • Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS, necessary amino acids (e.g., glutamine), and the desired concentration of [U-13C6]this compound (e.g., 10 mM).

  • Isotope Labeling:

    • When cells reach the desired confluency, aspirate the growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This is typically determined with a time-course experiment but is often between 24 and 48 hours for mammalian cells.[1]

Protocol 2: Metabolite Quenching and Extraction

This protocol is critical for halting all enzymatic activity to preserve the in vivo metabolic state.

Materials:

  • Dry ice or a cooling bath set to -80°C

  • -80°C 80% Methanol (B129727) (v/v in water)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the cell culture plate on a bed of dry ice.

    • Aspirate the labeling medium.

    • Immediately add 1 mL of -80°C 80% methanol to each well.

  • Extraction:

    • Incubate the plate at -80°C for 15 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • The supernatant can be dried under a stream of nitrogen or using a speed vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 3: Sample Analysis by Mass Spectrometry

This protocol provides a general overview of sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis (for derivatized amino acids and organic acids):

  • Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., MTBSTFA with 1% TBDMCS) and incubate at an elevated temperature (e.g., 95°C for 1 hour) to make the metabolites volatile.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the derivatized metabolites.

  • Detection: Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect the mass fragments of the metabolites.

LC-MS/MS Analysis (for polar metabolites like sugar phosphates):

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

  • Injection: Inject the sample into the LC-MS/MS system.

  • Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column with an appropriate gradient of mobile phases to separate the polar metabolites.

  • Detection: Employ a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode with polarity switching to detect the precursor and product ions for each metabolite and its isotopologues.

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks corresponding to each mass isotopologue of the target metabolites.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.

  • Flux Estimation: Use a computational flux analysis software package (e.g., INCA, Metran, OpenFLUX) to estimate the intracellular fluxes by fitting the corrected MIDs and extracellular exchange rates to a stoichiometric model of the metabolic network.[1]

Visualizations

experimental_workflow cluster_experimental Experimental Phase cluster_data Data Analysis Phase exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture & Labeling with [U-13C6]this compound exp_design->cell_culture quenching Metabolite Quenching & Extraction cell_culture->quenching analysis Sample Analysis (GC-MS or LC-MS/MS) quenching->analysis raw_data Raw Data (Mass Spectra) analysis->raw_data mid_analysis Mass Isotopomer Distribution (MID) Analysis raw_data->mid_analysis flux_estimation Flux Estimation (Software) mid_analysis->flux_estimation flux_map Metabolic Flux Map flux_estimation->flux_map

Experimental Workflow for 13C-MFA.

fructose_metabolism fructose [U-13C6]this compound f1p Fructose-1-Phosphate fructose->f1p Fructokinase f6p Fructose-6-Phosphate fructose->f6p Hexokinase (Extrahepatic) dhap DHAP f1p->dhap ga3p Glyceraldehyde-3-Phosphate f1p->ga3p Aldolase B glycolysis Glycolysis dhap->glycolysis ga3p->glycolysis pyruvate Pyruvate glycolysis->pyruvate tca TCA Cycle pyruvate->tca ppp Pentose Phosphate Pathway f6p->glycolysis f6p->ppp

Entry of 13C-Fructose into Central Carbon Metabolism.

data_integration inputs Experimental Data Mass Isotopomer Distributions (MIDs) Extracellular Fluxes software Flux Analysis Software inputs->software model Computational Model Stoichiometric Network Carbon Transitions model->software output Metabolic Flux Map software->output

Logical Integration of Data and Models in MFA.

References

Application Note: High-Purity D-Fructose Purification from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-fructose, a monosaccharide with the highest sweetness among natural sugars, is a key component in the food and beverage industries and a valuable building block in the pharmaceutical sector. Its synthesis, often through the isomerization of D-glucose, results in a reaction mixture containing unreacted starting materials, byproducts, and the target this compound. This application note provides detailed protocols for the purification of this compound from such mixtures using two primary methods: preparative high-performance liquid chromatography (HPLC) and crystallization.

Purification Methodologies

The selection of a purification strategy for this compound depends on the scale of the operation, the composition of the crude reaction mixture, and the desired final purity.

  • Chromatographic Separation: This technique is highly effective for separating fructose (B13574) from other structurally similar sugars, such as glucose.[1] Methods like preparative HPLC are suitable for laboratory-scale purifications, while simulated moving bed (SMB) chromatography is employed for industrial-scale production of high-fructose corn syrup (HFCS).[2] The separation is often based on ligand exchange chromatography, where fructose forms a stronger complex with the stationary phase's counter-ions (e.g., Ca²⁺) compared to glucose.[2]

  • Crystallization: This method is widely used for large-scale production of solid, crystalline fructose.[3] Crystallization can be performed from aqueous solutions, but the high solubility of fructose and the high viscosity of the solutions can lead to low yields and long processing times.[4] The addition of organic solvents like ethanol (B145695) (alcoholic crystallization) can enhance supersaturation and lower viscosity, thereby improving crystal growth rates and yields.[4][5][6]

Experimental Protocols

Protocol 1: Preparative HPLC Purification

This protocol is ideal for obtaining high-purity this compound on a laboratory scale.

Methodology:

  • Sample Preparation:

    • Centrifuge the crude reaction mixture to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to prevent column overloading.

  • Chromatographic Conditions:

    • Column: An amino-propyl or a specific carbohydrate analysis column is recommended.[7]

    • Mobile Phase: A typical mobile phase is an isocratic mixture of acetonitrile (B52724) and high-purity water (e.g., 80:20 v/v).[8]

    • Flow Rate: Adjust the flow rate according to the column dimensions and manufacturer's recommendations.

    • Detection: Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as fructose lacks a strong UV chromophore.[7]

    • Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Purification Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the preparative HPLC system.

    • Collect fractions corresponding to the this compound peak based on the elution profile.[7]

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions by rotary evaporation under reduced pressure or by lyophilization to obtain the purified this compound.

Quantitative Data for Chromatographic Purification:

ParameterTypical Value/RangeNotes
Feedstock Purity 42-46% FructoseFor industrial HFCS separation.[2]
Product Purity >90%Can exceed 99% with optimized methods.[2]
Recovery ~90%In simulated moving bed systems.
Operating Temperature 60-71°CFor industrial ion exchange chromatography.[2]
Mobile Phase Acetonitrile/Water (80:20)For laboratory-scale HPLC.[8]
Protocol 2: Crystallization from Aqueous Ethanolic Solution

This protocol describes a method for obtaining crystalline this compound, which is particularly effective for improving yields compared to crystallization from purely aqueous solutions.[4]

Methodology:

  • Preparation of Supersaturated Solution:

    • Concentrate the aqueous fructose solution obtained from the reaction mixture to a high solids content (e.g., 85-95% dry solids).

    • Add ethanol to the concentrated fructose syrup. The ethanol-to-water mass ratio can range from 3.4 to 7.7.[4]

    • Heat the mixture gently (e.g., 50-65 °C) with stirring to ensure complete dissolution and to create a supersaturated solution.[5] The degree of supersaturation should be at least 1.02.[5]

  • Seeding and Crystallization:

    • Cool the solution to the desired crystallization temperature (e.g., 30-40 °C).[4]

    • Initiate crystallization by adding anhydrous fructose seed crystals (e.g., 40-50 micrometers in size).[5]

    • Maintain the solution at a substantially constant temperature while agitating continuously (e.g., 500-1000 rpm).[4][5]

  • Crystal Growth:

    • To enhance crystal growth and yield, the solvent can be removed by azeotropic evaporation of the ethanol-water mixture under reduced pressure.[5] This helps to maintain supersaturation.

    • Allow the crystallization to proceed for a sufficient time, which can range from several hours to days, depending on the conditions.

  • Recovery and Drying:

    • Separate the fructose crystals from the mother liquor via centrifugation or vacuum filtration.[5][6]

    • Wash the crystals with cold ethanol to remove any residual mother liquor.

    • Dry the crystals under vacuum at a moderate temperature to obtain the final product.

Quantitative Data for Crystallization:

ParameterTypical Value/RangeNotes
Supersaturation 1.02 - 1.1Critical for initiating crystallization.[5]
Temperature 30 - 75 °CHigher temperatures may be used with azeotropic removal.[4][5]
Ethanol to Water Ratio 3.4 - 7.7 (mass ratio)Higher ratios lead to higher supersaturation.[4]
Agitation Level 500 - 1000 rpmImportant to overcome mass transfer resistance.[4]
Crystal Growth Rate Up to 3 µm/minStrongly dependent on supersaturation.[4]
Isolated Yield 45%Can be higher depending on the specific process.[9]

Visualization of Purification Workflow

The following diagram illustrates the general workflow for purifying this compound from a crude reaction mixture.

D_Fructose_Purification Crude Crude Reaction Mixture (e.g., from Glucose Isomerization) Pretreatment Pre-treatment (Filtration, Centrifugation) Crude->Pretreatment Chromatography Purification Method Selection Pretreatment->Chromatography Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Chromatography Concentration Concentration & Solvent Addition Chromatography->Concentration Crystallization Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal_HPLC Solvent Removal (Lyophilization / Evaporation) Fraction_Collection->Solvent_Removal_HPLC Final_Product High-Purity this compound Solvent_Removal_HPLC->Final_Product Crystallization Crystallization Seeding Seeding & Crystal Growth Concentration->Seeding Recovery Crystal Recovery (Centrifugation / Filtration) Seeding->Recovery Recovery->Final_Product

Caption: General workflow for this compound purification.

Conclusion

The purification of this compound from reaction mixtures is a critical step for its application in research and industry. Preparative HPLC offers high-resolution separation, yielding products of very high purity, making it suitable for analytical standards and pharmaceutical applications. For larger-scale production, crystallization from aqueous-ethanolic solutions provides an efficient method to obtain solid, high-purity this compound by overcoming the limitations associated with purely aqueous systems. The choice between these methods will be guided by the required scale, purity, and the economic considerations of the process.

References

Application Notes: Enzymatic Assay for D-Fructose Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for the quantitative determination of D-fructose in various samples using an enzymatic assay kit. This method is applicable to researchers in food science, biochemistry, and drug development for the accurate measurement of fructose (B13574) content.

1. Principle of the Assay

The enzymatic determination of this compound is based on a series of coupled enzymatic reactions. This compound and D-glucose are first phosphorylated by the enzyme hexokinase (HK) in the presence of adenosine (B11128) triphosphate (ATP) to form fructose-6-phosphate (B1210287) (F-6-P) and glucose-6-phosphate (G-6-P), respectively. G-6-P is then oxidized by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) in a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6P-DH), leading to the formation of gluconate-6-phosphate and reduced nicotinamide adenine dinucleotide phosphate (NADPH). The amount of NADPH produced is stoichiometrically proportional to the D-glucose concentration and is measured by the increase in absorbance at 340 nm. Subsequently, phosphoglucose (B3042753) isomerase (PGI) is added to convert F-6-P into G-6-P, which then further reacts to produce NADPH. The increase in NADPH concentration at this stage is directly proportional to the initial this compound concentration.[1][2][3][4][5]

2. Kit Components and Storage

Most commercially available kits contain the following reagents. Always refer to the specific kit manual for exact contents and storage conditions.

ReagentStorage TemperatureStability
Assay Buffer (e.g., Triethanolamine buffer)2-8°C> 2 years
NADP+/ATP Solution-20°C (lyophilized), 2-8°C (reconstituted)> 5 years (lyophilized), 4 weeks (reconstituted)
Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6P-DH)2-8°C> 2 years
Phosphoglucose Isomerase (PGI)2-8°C> 2 years
This compound/D-Glucose Standard Solution2-8°C> 2 years

Note: Reagent stability may vary between manufacturers. It is crucial to adhere to the storage instructions provided with the specific kit.

3. Quantitative Data Summary

The performance characteristics of the enzymatic this compound assay are summarized in the table below. These values are typical and may vary slightly between different kit manufacturers and sample matrices.

ParameterValueSample Type(s)
Linearity Range 4 - 80 µg of this compound per assay[1][3]General
5.0 - 10,000 mg/L (sum of D-glucose and this compound)[6]Food and Beverages
Limit of Detection (LOD) 0.663 mg/L[1]General
1.38 mg/L[3][7]General
2.1 mg/L[8]Food and Beverages
Limit of Quantification (LOQ) 5.6 mg/L[6][9][10]Food and Beverages
Precision (Intermediate) < 6% at 25 mg/L, < 4% for higher concentrations[6]Food and Beverages
Recovery 93 - 105%Wine, beer, soft drinks, juices[6][9]
101 - 102%NIST SRM 3282 (cranberry juice), reference wine[6][9]
Wavelength for Measurement 340 nm[1][2][3]N/A

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: If provided as a concentrate, dilute with distilled water to the final working concentration as indicated in the kit manual.

  • NADP+/ATP Solution: Reconstitute the lyophilized powder with the specified volume of distilled water. Mix gently by inversion until fully dissolved. Avoid vigorous shaking.[11]

  • Enzyme Suspensions (HK/G6P-DH, PGI): These are typically provided as ready-to-use suspensions. Before use, gently swirl the vial to ensure a homogenous suspension. Do not freeze enzyme suspensions.[5]

  • This compound/D-Glucose Standard Solution: Use as provided. If a stock solution is provided, dilute to the working concentration with distilled water as per the protocol.

2. Sample Preparation

Proper sample preparation is critical for accurate results. The this compound concentration in the sample should be diluted to fall within the linear range of the assay (typically between 20 and 800 mg/L).[7]

  • Liquid Samples (e.g., beverages, fruit juices):

    • Centrifuge turbid samples to remove particulate matter.[5][8]

    • If the sample is strongly colored, it may require decolorization using polyvinylpolypyrrolidone (PVPP).[8]

    • Dilute the clear supernatant with distilled water to bring the fructose concentration into the assay range.[5][8] A common dilution for dry wines is 1 in 10.[5]

  • Solid Samples (e.g., food products, tissues):

    • Homogenize a known weight of the sample in a defined volume of distilled water.

    • Heat the mixture (e.g., at 60°C) to aid in the extraction of sugars.[11]

    • Centrifuge the homogenate and collect the clear supernatant.

    • For samples high in protein, a deproteinization step using Carrez clarification reagents may be necessary.[3]

    • Dilute the clarified extract with distilled water to the appropriate concentration.

  • Biological Samples (e.g., cells, plasma):

    • Harvest cells and wash with cold PBS.[12]

    • Resuspend in assay buffer and homogenize.[12]

    • Centrifuge to remove insoluble material and collect the supernatant.[12]

    • Due to the high glucose concentration in plasma, which can interfere with the assay, specialized methods like gas chromatography/mass spectrometry (GC/MS) may be more suitable for accurate fructose measurement in such samples.[13][14]

3. Assay Procedure (Manual Spectrophotometer Method)

The following is a general procedure. Volumes and incubation times should be adjusted according to the specific kit instructions.

  • Set up: Label cuvettes for a blank, standard, and samples.

  • Pipetting:

    • Pipette 2.0 mL of distilled water into each cuvette.[15]

    • Pipette 0.1 mL of the assay buffer/NADP+/ATP mixture into each cuvette.[15]

    • Pipette 0.1 mL of distilled water into the blank cuvette.

    • Pipette 0.1 mL of the this compound/D-Glucose Standard into the standard cuvette.[15]

    • Pipette 0.1 mL of the prepared sample into the sample cuvettes.[15]

  • Initial Absorbance (A1): Mix the contents of the cuvettes thoroughly and measure the absorbance at 340 nm after approximately 3 minutes. This is the A1 reading.

  • D-Glucose Reaction:

    • Add 20 µL of the HK/G6P-DH enzyme suspension to each cuvette.[15]

    • Mix and incubate for 5-10 minutes at room temperature or 37°C.[15]

    • Measure the absorbance at 340 nm. This is the A2 reading, which corresponds to the completion of the D-glucose reaction.[15]

  • This compound Reaction:

    • Add 20 µL of the PGI enzyme suspension to each cuvette.[15]

    • Mix and incubate for 10 minutes at room temperature or 37°C.[15]

    • Measure the final absorbance at 340 nm. This is the A3 reading, which corresponds to the completion of the this compound reaction.[15]

4. Calculations

  • Calculate the change in absorbance for D-glucose (ΔA_Glucose): ΔA_Glucose = (A2_sample - A1_sample) - (A2_blank - A1_blank)

  • Calculate the change in absorbance for this compound (ΔA_Fructose): ΔA_Fructose = (A3_sample - A2_sample) - (A3_blank - A2_blank)[1]

  • Calculate the concentration of this compound: Concentration (g/L) = (ΔA_Fructose * Molecular Weight * Total Volume) / (ε * Sample Volume * Path Length * 1000) * Dilution Factor

    • Where:

      • Molecular Weight of Fructose = 180.16 g/mol

      • Total Volume = Final volume in the cuvette (mL)

      • ε (Molar extinction coefficient of NADPH) = 6.3 L/(mmol·cm) at 340 nm

      • Sample Volume = Volume of the sample added to the cuvette (mL)

      • Path Length = Light path of the cuvette (typically 1 cm)

      • Dilution Factor = Dilution factor from sample preparation

Visualizations

Enzymatic Reaction Pathway for this compound Measurement

Enzymatic_Reaction_Pathway cluster_legend Legend Fructose This compound F6P Fructose-6-Phosphate Fructose->F6P Hexokinase (HK) ATP1 ATP invis1 ATP1->invis1 ADP1 ADP G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase (PGI) Gluconate6P Gluconate-6-Phosphate G6P->Gluconate6P Glucose-6-Phosphate Dehydrogenase (G6P-DH) NADP NADP+ invis3 NADP->invis3 NADPH NADPH invis1->ADP1 invis2 invis3->NADPH Substrate Substrate/Product Cofactor Cofactor Redox_Cofactor Redox Cofactor Measured_Product Measured Product

Caption: Enzymatic reactions for this compound measurement.

Experimental Workflow for this compound Assay

Experimental_Workflow SamplePrep Sample Preparation (Dilution, Clarification) Pipetting Pipette Reagents, Blank, Standard, and Samples SamplePrep->Pipetting ReagentPrep Reagent Preparation ReagentPrep->Pipetting ReadA1 Measure Initial Absorbance (A1) at 340 nm Pipetting->ReadA1 AddHK Add HK/G6P-DH Enzyme ReadA1->AddHK Incubate1 Incubate (5-10 min) AddHK->Incubate1 ReadA2 Measure Absorbance (A2) at 340 nm Incubate1->ReadA2 AddPGI Add PGI Enzyme ReadA2->AddPGI Incubate2 Incubate (10 min) AddPGI->Incubate2 ReadA3 Measure Final Absorbance (A3) at 340 nm Incubate2->ReadA3 Calculation Calculate this compound Concentration ReadA3->Calculation

References

Application Note: Synthesis and Application of Deuterated D-Fructose for In Vivo Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fructose (B13574) Metabolism

Fructose is a monosaccharide commonly found in the modern diet through fruits, honey, sucrose, and high-fructose corn syrup.[1][2][3] Unlike glucose, fructose is primarily metabolized in the liver via a pathway known as fructolysis, which bypasses the main rate-limiting step of glycolysis.[3][4][5][6] This distinct metabolic handling has generated significant interest in its contribution to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and cancer cell proliferation.[4][5][7]

Stable isotope tracers, such as deuterated D-fructose, are invaluable tools for elucidating the complex pathways of fructose metabolism in vivo.[4][7] When coupled with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), these tracers allow for the quantitative measurement of metabolic fluxes without the safety concerns associated with radioactive isotopes.[4][7] This enables researchers to track the journey of fructose carbons as they are converted into glucose, lactate, glycogen, and precursors for de novo lipogenesis.[4][6][8]

While various deuterated forms are possible, [6,6'-²H₂]fructose is a predominantly studied and well-documented tracer for metabolic flux studies due to the stability of the deuterium (B1214612) atoms at the C6 position.[5][7] The principles and protocols outlined here are based on this common isotopologue but are broadly applicable to other deuterated fructose species.

Hepatic Fructose Metabolism Pathway

The metabolism of fructose occurs almost entirely in the liver.[6] It is initiated by the enzyme fructokinase, which phosphorylates fructose to fructose-1-phosphate (B91348) (F1P).[1][8] Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[1][8] These intermediates can then enter several central metabolic pathways.[8]

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B branch DHAP->branch G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->branch Glycolysis Glycolysis (Pyruvate, Lactate) Gluconeogenesis Gluconeogenesis (Glucose, Glycogen) Lipogenesis De Novo Lipogenesis (Triglycerides) branch->Glycolysis branch->Gluconeogenesis branch->Lipogenesis

Caption: Hepatic Fructolysis Pathway.
Synthesis and Quality Control Workflow

The production of high-purity deuterated fructose for in vivo studies requires a structured workflow encompassing synthesis, purification, and rigorous quality control.

Synthesis_Workflow Start This compound & Deuterium Source (e.g., D₂O) Synthesis Chemical or Enzymatic Deuteration Reaction Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification QC Quality Control Analysis Purification->QC Product High-Purity Deuterated this compound QC->Product Passed QC_split QC->QC_split Identity Identity Verification (NMR, MS) QC_split->Identity ChemPurity Chemical Purity (HPLC) QC_split->ChemPurity IsoPurity Isotopic Purity (MS) QC_split->IsoPurity

Caption: General workflow for deuterated fructose production.

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound via Ruthenium-Catalyzed C-H Deuteration

This method facilitates the direct exchange of hydrogen atoms with deuterium on the fructose molecule using a ruthenium catalyst in a deuterium oxide (D₂O) medium.[9]

A. Principle

This approach leverages a homogeneous ruthenium catalyst to activate specific C-H bonds on the this compound molecule, allowing for direct exchange with deuterium from the D₂O solvent.[9] The reaction can offer high selectivity depending on the catalyst and conditions used.[9]

B. Materials and Reagents

  • This compound (anhydrous)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Ruthenium catalyst (e.g., a suitable ruthenium pincer complex)[9]

  • Anhydrous solvent for catalyst dissolution (if required)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel suitable for heating under an inert atmosphere

C. Synthesis Procedure

  • Preparation: Dry the reaction vessel thoroughly to remove any residual water.

  • Dissolution: Add this compound to the reaction vessel. Add deuterium oxide (D₂O) to dissolve the fructose.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Add a catalytic amount of the ruthenium catalyst to the solution.[9]

  • Reaction: Seal the vessel and heat the reaction mixture. The reaction may require elevated temperatures to proceed efficiently.[9]

  • Monitoring: Monitor the progress of the deuteration reaction using ¹H NMR or mass spectrometry at set intervals to determine the optimal reaction time.

  • Quenching: Once the desired level of deuteration is achieved, cool the reaction to room temperature. The catalyst may be removed by filtration or specific quenching methods depending on its nature.

D. Purification and Quality Control

  • Solvent Removal: Remove the D₂O solvent under reduced pressure.

  • Purification: The crude product is purified using techniques such as column chromatography. Separating the deuterated product from un-deuterated starting material and any isomers can be challenging due to their similar chemical properties.[10]

  • Quality Control: The final product is analyzed to confirm its identity and purity.

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound with the expected mass shift.[9]
Chemical Purity HPLC≥98%[11]
Isotopic Purity Mass Spectrometry>97 atom % D[9][12]
Table 1. Quality Control Specifications for Synthesized Deuterated this compound.
Protocol 2: General Workflow for an In Vivo Tracer Study

This protocol outlines a generalized workflow for a non-invasive in vivo study using the synthesized deuterated fructose tracer in a preclinical model.[13][14]

InVivo_Workflow Prep Animal Preparation (Acclimatization, Anesthesia) Admin Tracer Administration (e.g., IV Bolus or Infusion) Prep->Admin Collection Dynamic Data Acquisition / Sample Collection (Blood, Tissue) Admin->Collection Analysis Metabolite Extraction & Analysis (DMI, GC-MS, or LC-MS) Collection->Analysis Data Data Processing & Metabolic Flux Analysis Analysis->Data

Caption: Workflow for an in vivo metabolic tracer study.

A. Animal Preparation

  • Subjects: Use an appropriate animal model (e.g., C57BL/6J mice).[14]

  • Acclimatization: Allow animals to acclimate to the experimental conditions.

  • Anesthesia: For imaging or infusion studies, anesthetize the animal (e.g., using 1-3% isoflurane).[14]

B. Tracer Administration

  • Substrate: Dissolve the deuterated fructose tracer in a sterile vehicle (e.g., saline).

  • Dosage: A typical dosage might be around 1.3 g of the deuterated substrate per kg of body weight.[14]

  • Administration: Administer the tracer via a defined route, such as an intravenous (IV) bolus injection or a slow IV infusion over a set time period (e.g., 30 minutes).[14]

C. Sample Collection and Analysis

  • Deuterium Metabolic Imaging (DMI):

    • Place the anesthetized animal in an MRI system (e.g., 11.7T small animal MRI).[14]

    • Acquire dynamic ²H MR spectroscopic data to quantify the decay of the deuterated fructose signal and the corresponding increase in the deuterated water (HDO) signal over time.[14] This provides a real-time measurement of substrate consumption.[15][16]

  • GC-MS/LC-MS Analysis:

    • Collect biological samples (e.g., blood, liver tissue) at specific time points post-administration.

    • Immediately quench metabolism (e.g., with liquid nitrogen).

    • Perform metabolite extraction, for example, by precipitating proteins with a cold solvent like methanol.[14]

    • Analyze the supernatant to determine the isotopic enrichment in downstream metabolites (e.g., glucose, lactate, glutamate). This often requires derivatization to make the metabolites volatile for GC-MS analysis.[14]

Representative Data from In Vivo Studies

The data gathered from tracer studies can reveal the kinetics and fate of fructose metabolism.

ParameterObservationImplication
Signal Decay Rate ~2.5-fold faster for fructose vs. glucose after a bolus injection.Fructose has a much faster metabolic turnover rate, primarily in the liver.[7]
Deuterated Water (HDO) Production Faster with fructose under both bolus and infusion conditions.Reflects a higher overall rate of metabolic processing for fructose compared to glucose.[7]
Contamination from Whole-Body Metabolism HDO produced from ²H fructose is likely less contaminated compared to ²H glucose.As fructose is predominantly metabolized in the liver, the signal is more specific to hepatic metabolism.[15][16]
Table 2. Comparative Metabolic Kinetics of Deuterated Fructose vs. Glucose.[7][15][16]
Metabolic FateConversion PercentageConditions
Oxidation ~45%In non-exercising subjects, 3-6 hours post-ingestion.[14]
Conversion to Glucose ~41%3-6 hours post-ingestion.[14]
Conversion to Lactate ~25%Within a few hours of ingestion.[14]
Direct Conversion to Triglycerides <1%In short-term studies.[14]
Table 3. Quantitative Metabolic Fate of Labeled Fructose in Humans.[14]
Conclusion

Deuterated this compound is a powerful and safe tracer for quantitatively assessing metabolic fluxes through the fructolytic and associated pathways. The synthesis and application protocols provided here offer a framework for researchers to employ this technique to investigate the role of fructose in metabolic diseases and to evaluate the efficacy of therapeutic agents targeting these pathways.[7]

References

Application Notes and Protocols for the Structural Elucidation of D-Fructose Anomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-fructose, a key monosaccharide, exists in solution not as a single entity, but as a dynamic equilibrium of five tautomers: α-D-fructopyranose, β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and a minor open-chain keto form.[1][2] This complex equilibrium is crucial to its chemical properties and biological functions.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and quantitative analysis of this mixture.[1][4] By utilizing a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR techniques, it is possible to unambiguously identify and quantify each anomer present in solution.

These application notes provide a comprehensive guide to the use of NMR spectroscopy for the structural elucidation of this compound anomers, including detailed experimental protocols and reference data.

Data Presentation: Quantitative NMR Data

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of signals from the various tautomers of this compound in the same solution.[3] The following tables summarize the reported ¹H and ¹³C chemical shifts for the major anomers of this compound in deuterium (B1214612) oxide (D₂O) at approximately 20-25°C.

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound Tautomers in D₂O. [1][2]

Protonβ-pyranoseβ-furanoseα-furanoseα-pyranoseketo
H-1a3.713.603.703.694.25
H-1b3.563.563.603.564.25
H-33.804.154.203.904.30
H-43.904.054.103.804.15
H-54.003.953.903.904.05
H-6a4.033.703.753.753.75
H-6b3.713.653.703.70-

Note: Chemical shifts are referenced relative to an internal standard and can vary slightly with temperature, concentration, and pH.

Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound Tautomers in D₂O. [3][5][6][7]

Carbonβ-pyranoseβ-furanoseα-furanoseα-pyranose
C-164.963.862.764.6
C-298.8104.9101.999.1
C-368.182.277.568.4
C-470.476.975.970.6
C-569.981.380.569.5
C-663.963.464.163.7

Note: The anomeric carbon (C-2) signals are particularly useful for quantification as they appear in a distinct region (98-105 ppm).[3][7]

Table 3: Tautomeric Distribution of this compound in D₂O at Equilibrium (20°C). [1]

TautomerAbundance (%)
β-D-fructopyranose68.23
β-D-fructofuranose22.35
α-D-fructofuranose6.24
α-D-fructopyranose2.67
keto form0.50

Experimental Protocols

A standardized workflow is crucial for obtaining high-quality, reproducible NMR data for the analysis of this compound anomers.[3]

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity D₂O (99.9% D or higher) in a clean vial. The use of D₂O exchanges the hydroxyl (-OH) protons for deuterium (-OD), simplifying the ¹H NMR spectrum.[3]

  • Internal Standard: If required for chemical shift referencing or quantification, add an internal standard (e.g., DSS or TMSP) at this stage.[3]

  • Homogenization: Vortex the solution for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous.[3]

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 20°C) for at least 48 hours to ensure the tautomeric equilibrium is reached before data acquisition.[1][3]

Protocol 2: 1D ¹H NMR Data Acquisition (500 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the D₂O solvent. Tune and match the probe for the ¹H frequency.[3]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation) is recommended.[3]

    • Spectral Width: ~12-16 ppm, centered around 4.7 ppm.[3]

    • Acquisition Time: ~2-3 seconds.[3]

    • Relaxation Delay (d1): 5 seconds (for quantitative results, d1 should be at least 5 times the longest T₁ relaxation time).[3]

    • Number of Scans (ns): 16 to 64, depending on the sample concentration.[3]

    • Temperature: 298 K (25°C).[3]

Protocol 3: 1D ¹³C NMR Data Acquisition (125 MHz Spectrometer)
  • Instrument Setup: After ¹H acquisition, tune and match the probe for the ¹³C frequency.[3]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).[3]

    • Spectral Width: ~220-240 ppm, centered around 100 ppm.[3]

    • Acquisition Time: ~1-1.5 seconds.[3]

    • Relaxation Delay (d1): 2-5 seconds.[3]

    • Number of Scans (ns): 1024 to 4096, depending on the sample concentration.

Protocol 4: 2D NMR Data Acquisition (COSY & HSQC)

Two-dimensional NMR experiments are essential for unambiguously assigning the heavily overlapped proton signals of fructose (B13574) anomers.

  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons on adjacent carbons).

    • Pulse Program: Standard COSY (e.g., cosygpqf).

    • Parameters: Acquire 2048 data points in F2 and 256-512 increments in F1. Set the number of scans to 4-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[8]

    • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Parameters: Acquire 2048 data points in F2 and 256 increments in F1. Set the number of scans to 8-16 per increment.

Protocol 5: Data Processing and Analysis
  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID).[2]

  • Phasing and Baseline Correction: Carefully phase the resulting spectrum and perform baseline correction.[2]

  • Referencing: Calibrate the chemical shift axis using the residual solvent signal or an internal standard.[2]

  • Signal Assignment:

    • Use the distinct C-2 signals in the ¹³C spectrum to identify each anomer.

    • Use the HSQC spectrum to correlate the C-2 signals with their attached protons (if any) and other carbons with their attached protons.

    • Use the COSY spectrum to trace the proton-proton connectivities within each anomeric spin system, starting from assigned protons.

  • Quantification: Integrate well-resolved signals in the ¹H or ¹³C spectrum corresponding to each tautomer. The anomeric carbon signals are often the most suitable for this purpose in the ¹³C spectrum.[2] The relative percentage of each anomer can be calculated from the integral values.

Mandatory Visualization

D_Fructose_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-50 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer equilibrate Equilibrate for 48h at desired temperature transfer->equilibrate oneD_H 1D ¹H NMR (with solvent suppression) equilibrate->oneD_H oneD_C 1D ¹³C NMR (proton decoupled) oneD_H->oneD_C twoD 2D NMR (COSY, HSQC) oneD_C->twoD processing Fourier Transform, Phasing, Baseline Correction twoD->processing assignment Signal Assignment (using 1D & 2D data) processing->assignment quantification Quantification of Anomers (Integration of signals) assignment->quantification elucidation Structural Elucidation of Each Anomer quantification->elucidation

Caption: Experimental workflow for NMR analysis of this compound.

Fructose_Equilibrium beta_pyr β-D-fructopyranose (~68%) keto Keto form (~0.5%) beta_pyr->keto alpha_pyr α-D-fructopyranose (~3%) keto->alpha_pyr beta_fur β-D-fructofuranose (~22%) keto->beta_fur alpha_fur α-D-fructofuranose (~6%) keto->alpha_fur

Caption: Tautomeric equilibrium of this compound in D₂O solution.

References

Troubleshooting & Optimization

troubleshooting low yield in D-fructose crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of D-fructose. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crystallization yield unexpectedly low?

A low yield in this compound crystallization can be attributed to several factors, primarily related to solubility, solvent choice, and temperature control.

  • High Water Solubility: this compound is highly soluble in water, which can lead to low yields and long crystallization times when using purely aqueous solutions.[1] The high viscosity of concentrated aqueous fructose (B13574) solutions also hinders the crystallization process.[1][2]

  • Inappropriate Solvent System: Using an unsuitable solvent or an incorrect solvent-to-water ratio can significantly impact the yield. Alcoholic crystallization, using solvents like ethanol (B145695) or isopropanol (B130326), is often employed to increase supersaturation and lower viscosity, resulting in higher and faster yields compared to aqueous crystallization.[1] A study showed that using a 90 wt. % ethanol aqueous solution can lead to yields as high as 97%.[3]

  • Suboptimal Temperature and Cooling: Fructose solubility is highly dependent on temperature.[2] Improper temperature control during the cooling phase can prevent optimal crystal formation. A controlled, gradual cooling process is crucial. For instance, a critical period for avoiding unwanted nucleation during cooling has been identified between 43°C and 46°C, where a slower cooling rate is beneficial.[4]

  • Excessive Solvent: Using too much solvent will result in a significant portion of the this compound remaining in the mother liquor, thus reducing the final yield.[5]

Q2: What is the optimal solvent system for this compound crystallization?

The choice of solvent is critical for achieving high-yield this compound crystallization. While this compound is highly soluble in water, this often leads to challenges in crystallization.[1][6]

  • Aqueous-Alcoholic Mixtures: Mixed solvents, particularly water-ethanol mixtures, are highly effective.[7] Adding ethanol to an aqueous fructose solution reduces fructose solubility, lowers the solution's viscosity, and narrows the metastable zone width, all of which contribute to increased crystallization yields.[3]

  • Ethanol Concentration: The concentration of ethanol is a key parameter. Research indicates that a 90 wt. % ethanol aqueous solution can produce optimal yields and well-defined crystal morphology.[3]

  • Other Alcohols: Besides ethanol, other primary alcohols like methanol (B129727) and isopropanol can also be used.[1][8] Fructose exhibits the highest solubility in methanol among several common alcohols.[9]

The following table summarizes the solubility of this compound in various solvents:

SolventSolubilityTemperature (°C)
Water3750 g/L20
Water790 g/L20
Methanol1 g / 14 ml-
Ethanol1 g / 15 ml-
AcetoneSlightly soluble-
Acetone (Hot)Freely soluble-
EtherInsoluble-
PyridineSoluble-

Data sourced from Sigma-Aldrich and ChemBK.[6][10]

Q3: How can I control the crystal size and morphology of this compound?

Controlling crystal size is crucial for product handling and quality. Several factors influence the final crystal size distribution.

  • Seeding: The preparation and size of seed crystals are very important.[1] Using anhydrous fructose seed crystals with a specific mean particle size (e.g., 40 to 50 micrometers) can initiate crystallization effectively.[11] The amount of seed crystal added also plays a role; typically, it is about 1-10% of the fructose weight in the solution on a dry solids basis.[4]

  • Supersaturation Control: Maintaining an optimal level of supersaturation is key to promoting crystal growth over the formation of new nuclei (nucleation).[4][12] A degree of supersaturation between 1.1 and 1.2 has been suggested to minimize the formation of new crystals.[4]

  • Cooling Rate: The rate at which the solution is cooled significantly impacts crystal growth. A slower cooling rate, especially during the initial phase, allows for the growth of larger crystals.[4][13] For example, a reduced cooling rate in the temperature range of 46 ± 3°C has been shown to improve the product.[13]

  • Agitation: The level of agitation affects mass transfer in the solution. At lower supersaturation and temperatures (e.g., 30°C), the crystal growth rate can be independent of agitation, being controlled by surface integration. However, at higher temperatures (e.g., 40°C), agitation has a profound effect on the growth rate up to a certain point (e.g., 800 rpm).[1]

Q4: My crystallization process is "oiling out." What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid crystal. This can be caused by:

  • High Impurity Levels: Impurities can significantly lower the melting point of the solid, leading to the formation of an oil.[5] These impurities can disrupt the crystal lattice formation.[14]

  • Low Melting Point: The compound itself may have a low melting point. Anhydrous this compound has a melting point of 119-122°C (decomposes).[6][10] However, the presence of hydrates, which are more hygroscopic and have lower melting points, should be avoided.[13]

  • Insufficient Solvent: Paradoxically, while too much solvent reduces yield, too little can sometimes lead to oiling out if the concentration of the solute is too high at the point of crystallization.

Troubleshooting "Oiling Out":

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and then add a small amount of additional solvent.[5]

  • Purify the Sample: If impurities are suspected, consider a purification step for the crude material before attempting crystallization. Carbon treatment can be used to remove impurities that may inhibit crystallization.[13]

  • Modify the Solvent System: If using a mixed solvent system, adjusting the ratio of the solvents can sometimes resolve the issue.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound in a Water-Ethanol System

This protocol is based on the principles of mixed-solvent crystallization to achieve a high yield.[7]

Materials:

  • High-purity this compound syrup (e.g., >90% purity)[2]

  • Ethanol (e.g., 95-100%)

  • Distilled water

  • Anhydrous this compound seed crystals (mean particle size ~40-50 µm)[11]

  • Crystallization vessel with temperature control and agitation

Procedure:

  • Solution Preparation: Prepare a concentrated this compound solution. For example, start with a high fructose syrup and adjust the concentration.

  • Solvent Addition: Add ethanol to the fructose syrup to achieve the desired solvent composition. A common target is a water-ethanol mixture where the mole fraction of water is around 0.39.[7]

  • Supersaturation: Heat the solution to dissolve all fructose solids. Then, cool the solution to the desired crystallization temperature to achieve a supersaturated state (e.g., a degree of supersaturation of at least 1.02).[11]

  • Seeding: Once the solution is supersaturated, add the this compound seed crystals.

  • Controlled Cooling: Implement a controlled cooling profile. For instance, a slower cooling rate initially (e.g., 0.5-1.0 °C/hr) followed by an increased rate.[4]

  • Crystal Growth: Maintain gentle agitation to keep the crystals suspended and facilitate uniform growth.

  • Harvesting: Once the crystallization is complete, separate the crystals from the mother liquor via filtration or centrifugation.

  • Drying: Wash the crystals with a small amount of cold ethanol and then dry them under vacuum.

Protocol 2: Purity Analysis of this compound using HPLC

This protocol provides a general method for determining the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)[15] or Pulsed Amperometric Detector (PAD)[16]

  • Amino-propyl or Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for carbohydrate analysis[15][17]

Reagents:

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the this compound standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.[15]

  • Sample Preparation: Dissolve a known amount of the this compound crystal sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[15]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is common.[15]

    • Flow Rate: Typically around 1.0 mL/min.[15]

    • Column Temperature: Maintain a constant temperature, for example, 35°C.[15]

    • Injection Volume: Inject a consistent volume (e.g., 20 µL) of both standards and samples.[15]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the purity of the sample based on the measured concentration and the initial weight of the sample dissolved.

Visual Guides

Troubleshooting Workflow for Low Crystallization Yield

Low_Yield_Troubleshooting start Low this compound Yield q1 Is the solvent system aqueous-based? start->q1 a1_yes Consider adding a co-solvent like ethanol to increase supersaturation. q1->a1_yes Yes q2 Was the initial amount of solvent minimized? q1->q2 No a1_yes->q2 a2_no Reduce the amount of solvent or concentrate the solution. q2->a2_no No q3 Was the cooling process slow and controlled? q2->q3 Yes a2_no->q3 a3_no Implement a gradual cooling profile. q3->a3_no No q4 Were seed crystals used? q3->q4 Yes a3_no->q4 a4_no Introduce seed crystals to initiate crystallization. q4->a4_no No end_node Improved Yield q4->end_node Yes a4_no->end_node

A decision-tree workflow for troubleshooting low yields in this compound crystallization.

Key Factors Influencing this compound Crystallization

Crystallization_Factors main This compound Crystallization Yield solvent Solvent System (e.g., Water/Ethanol Ratio) solvent->main temp Temperature & Cooling Rate temp->main super Supersaturation super->main seed Seeding (Amount & Size) seed->main impurity Impurities impurity->main agitation Agitation agitation->main

References

Technical Support Center: D-Fructose Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-fructose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and throughout experimental workflows. Below, you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Common Issues with this compound

This guide addresses specific issues that users may encounter, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Browning or color change of solid this compound 1. Heat Exposure: Storage at temperatures exceeding recommended conditions. This compound begins to decompose at temperatures above 103°C.[1] 2. Maillard Reaction: Reaction with amino acids present as contaminants.[2] 3. Caramelization: Initiation of thermal decomposition.[3]1. Store solid this compound in a cool, dry place, ideally between 15-25°C.[4] 2. Ensure the use of high-purity this compound and avoid cross-contamination with amino acids. 3. Prevent exposure to high temperatures during storage and handling.
Clumping of solid this compound Moisture Absorption: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[1]Store this compound in a tightly sealed container in a dry environment or in a desiccator to minimize moisture exposure.[1][4] For quantitative experiments, it is advisable to use a fresh, non-clumped sample to ensure accurate weighing.[5]
Unexpected pH drop in this compound solutions Degradation to Acidic Products: At elevated temperatures, this compound can degrade into organic acids such as formic acid and levulinic acid.[6][7]Prepare this compound solutions fresh whenever possible. For storage, keep solutions at -20°C for short-term or -80°C for long-term use.[1] If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Inconsistent experimental results 1. Degradation of Stock Solutions: Prolonged storage of solutions at room temperature or repeated freeze-thaw cycles can lead to degradation.[1] 2. Inconsistent Sample Handling: Variations in thawing procedures or processing times can affect this compound stability, especially in biological samples containing enzymes.[1]1. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store frozen as recommended. 2. Standardize sample handling procedures. Thaw frozen samples on ice to prevent degradation.[1]
Low recovery from biological samples 1. Enzymatic Degradation: Enzymes present in biological matrices can metabolize this compound.[1] 2. Suboptimal Extraction: Inefficient solid-phase extraction (SPE) or protein precipitation can lead to analyte loss.[1]1. Process biological samples quickly after collection or store them at -80°C to minimize enzymatic activity.[1] 2. Optimize sample cleanup procedures. For SPE, ensure the correct sorbent is used for a polar analyte like fructose.[1]
Unexpected peaks in analytical chromatography (HPLC/GC) 1. Degradation Products: The appearance of extra peaks can indicate the presence of degradation products like 5-hydroxymethylfurfural (B1680220) (HMF).[6] 2. Contamination: Contamination from solvents, glassware, or other reagents. 3. Derivatization Issues (GC-MS): Incomplete derivatization can result in multiple peaks.[1]1. Analyze a fresh this compound standard to confirm the identity of the main peak and any degradation products. 2. Ensure the use of high-purity solvents and clean equipment. 3. Optimize derivatization conditions (temperature, time, and reagent concentrations).[1]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1][4][8] The recommended storage temperature is between 15°C and 25°C. It is crucial to avoid exposure to excess heat and moisture, as this compound is hygroscopic and thermally sensitive.[9]

Q2: How should I store this compound solutions?

A2: For short-term storage (up to one month), aqueous solutions of this compound should be kept at -20°C.[1] For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[1] It is also advisable to filter-sterilize aqueous stock solutions using a 0.22 µm filter before storage to prevent microbial growth.[1] To avoid degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.[1]

Q3: Is this compound compatible with all laboratory reagents?

A3: No. This compound is incompatible with strong oxidizing agents, with which it can react violently.[4][8][9]

Degradation

Q4: What are the main pathways of this compound degradation?

A4: this compound can degrade through several pathways, primarily caramelization and the Maillard reaction.[2][3] Caramelization is the thermal decomposition of the sugar in the absence of amino compounds, while the Maillard reaction is a non-enzymatic browning reaction between a reducing sugar and an amino acid.[2][10] Degradation is influenced by factors such as temperature, pH, and the presence of metal ions.[1][5]

Q5: What are the common degradation products of this compound?

A5: Common degradation products of this compound include 3-deoxyglucosone, 5-hydroxymethylfurfural (HMF), glyoxal, methylglyoxal, and various organic acids like formic and levulinic acid.[5][6][11] The specific products formed depend on the conditions, such as pH and temperature.[6]

Q6: How does pH affect the stability of this compound?

A6: The stability of this compound in solution is significantly influenced by pH.[1] Both acidic and alkaline conditions can promote degradation. Under acidic conditions, degradation can lead to the formation of HMF and levulinic acid.[6] In alkaline solutions, this compound can undergo interconversion to D-glucose and D-mannose and can degrade to form organic acids and colored products.[1][7]

Quantitative Data on this compound Degradation

The rate of this compound degradation is highly dependent on temperature and pH. The following tables summarize kinetic data from various studies.

Table 1: Thermal Degradation of this compound in Sugarcane Must (pH 6.14) [10]

Temperature (°C)Degradation Rate Constant (k, h⁻¹)
1100.0123
1200.0381
1300.1263
1400.2486

Data adapted from a study on thermal degradation kinetics in sugarcane must.

Table 2: Influence of pH on this compound Degradation Products in Heated Fructose-Lysine Model Systems [2]

pHFructose Degradation after 2h at 100°C (%)
4.0~10%
7.0~25%
9.0~60%
12.0~95%

Approximate values derived from graphical data in the cited study.

Experimental Protocols

Protocol 1: HPLC-RID Analysis of this compound

This protocol is for the quantification of this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • 0.22 µm syringe filters

  • HPLC system with a Refractive Index Detector

  • Amino column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

3. Sample Preparation:

  • For liquid samples, dilute with deionized water to fall within the calibration range.

  • For solid samples, accurately weigh and dissolve in a known volume of deionized water.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

4. HPLC-RID Conditions: [12]

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detector: Refractive Index Detector

5. Data Analysis:

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Quantify the this compound concentration in the samples using the calibration curve.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization process.[7]

1. Materials and Reagents:

  • This compound standard

  • Pyridine (B92270)

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system

2. Sample Preparation and Derivatization:

  • For aqueous samples, evaporate to dryness under a stream of nitrogen.

  • Step 1: Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 60 minutes.

  • Step 2: Silylation: Cool the sample to room temperature. Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 70°C for 60 minutes.

3. GC-MS Conditions: [7]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 2 minutes.

    • Ramp to 250°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Full scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis:

  • Identify the derivatized this compound peaks in the chromatogram. Note that derivatization can result in syn and anti isomers, often leading to two chromatographic peaks.

  • Use the mass spectrum to confirm the identity of the peaks.

  • For quantification, use an appropriate internal standard and create a calibration curve.

Visualizations

D_Fructose_Degradation_Pathway fructose This compound enol 1,2-Enediol fructose->enol Enolization maillard Maillard Reaction (+ Amino Acids) fructose->maillard caramelization Caramelization (Heat) fructose->caramelization three_dg 3-Deoxyglucosone enol->three_dg Dehydration hmf 5-HMF three_dg->hmf Cyclization/ Dehydration acids Levulinic & Formic Acids hmf->acids melanoidins Melanoidins (Brown Pigments) maillard->melanoidins caramelization->melanoidins Troubleshooting_Workflow start Start: this compound Degradation Suspected check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage correct_storage Action: Store in cool, dry, dark place in a sealed container. check_storage->correct_storage Incorrect check_solution Is this compound in Solution? check_storage->check_solution Correct correct_storage->check_solution check_sol_storage Check Solution Age & Storage (Freshly made? Frozen?) check_solution->check_sol_storage Yes end End: Degradation Minimized check_solution->end No (Solid) prepare_fresh Action: Prepare fresh solution. Aliquot and freeze for storage. check_sol_storage->prepare_fresh Old/Improperly Stored check_ph Check pH of Solution/Experiment check_sol_storage->check_ph Fresh/Properly Stored prepare_fresh->check_ph adjust_ph Action: Adjust pH to neutral or slightly acidic if possible. check_ph->adjust_ph Non-neutral check_temp Check Experimental Temperature check_ph->check_temp Neutral adjust_ph->check_temp reduce_temp Action: Minimize heat exposure. Use lowest effective temperature. check_temp->reduce_temp High Temp check_temp->end Appropriate Temp reduce_temp->end

References

Technical Support Center: Optimizing HPLC Separation of Fructose and Glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of fructose (B13574) and glucose in various samples.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of fructose and glucose, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing poor resolution or co-elution of my fructose and glucose peaks?

A1: Poor resolution between fructose and glucose is a frequent challenge. Several factors can contribute to this issue:

  • Inappropriate Mobile Phase Composition: The ratio of acetonitrile (B52724) to water in the mobile phase is critical for separating these highly polar sugars.[1] An insufficient amount of the weaker solvent (acetonitrile) will cause the sugars to elute too quickly and without adequate separation.

  • Column Age or Contamination: Over time, HPLC columns can degrade or become contaminated, leading to a loss of resolution.[2] Contaminants from samples, especially proteins or flavonoids, can foul the column.[2]

  • Incorrect Flow Rate: The flow rate of the mobile phase affects the time the analytes interact with the stationary phase. An excessively high flow rate can reduce resolution.

  • Suboptimal Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of separation. Inconsistent or suboptimal temperatures can lead to poor peak shape and resolution.[3]

Solutions:

  • Optimize Mobile Phase: Adjust the acetonitrile/water ratio. Increasing the percentage of acetonitrile will generally increase retention times and improve the separation between fructose and glucose.[2] For example, a mobile phase of 75:25 (v/v) acetonitrile to water has been shown to provide good resolution.[1]

  • Column Maintenance and Protection: If the column is old or suspected to be contaminated, consider cleaning it according to the manufacturer's instructions or replacing it. Using a guard column can help protect the analytical column from contaminants and extend its lifespan.[4]

  • Adjust Flow Rate: Try decreasing the flow rate to allow for better separation. A common flow rate for this separation is around 0.9 to 1.0 mL/min.[1]

  • Control Column Temperature: Employ a column oven to maintain a stable and optimized temperature, often around 35°C.[1]

Q2: My fructose and/or glucose peaks are tailing. What is the cause and how can I fix it?

A2: Peak tailing can be caused by a variety of factors, from instrumental issues to chemical interactions within the column.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the column and detector can lead to band broadening and peak tailing.[5]

  • Column Void or Deterioration: A void at the head of the column or deterioration of the packed bed can cause peak tailing.[4]

  • Secondary Interactions: Unwanted interactions between the sugar analytes and active sites on the column packing material can cause tailing.[4] For amino columns, interactions can sometimes lead to the formation of Schiff bases, which may cause tailing, especially for certain sugars.[6]

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

Solutions:

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing between the column and detector.[5]

  • Check Column Integrity: If a void is suspected, the column may need to be replaced.[7] Handle columns with care to avoid shocks that can damage the packed bed.[4]

  • Modify Mobile Phase: Adding a small amount of salt to the mobile phase can sometimes inhibit secondary interactions on amino columns.[6]

  • Optimize Sample Concentration: Dilute the sample to an appropriate concentration range to avoid overloading the column.[2]

Q3: I am observing drifting or variable retention times for my sugar peaks. What should I do?

A3: Fluctuating retention times can make peak identification and quantification unreliable. The most common cause is an inconsistent mobile phase composition.[4]

  • Mobile Phase Inconsistency: In reversed-phase chromatography, even small variations in the mobile phase composition can lead to significant shifts in retention time.[4] This can be due to improper mixing, evaporation of one of the solvents, or changes in the solvent proportioning by the HPLC pump.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can lead to drifting retention times, especially when changing solvents.[4][8]

  • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.[9]

  • Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.[8]

Solutions:

  • Ensure Mobile Phase Stability: Prepare the mobile phase carefully and consistently. Degassing the mobile phase can prevent bubble formation and ensure a steady flow.[10] If using a gradient mixer, ensure it is functioning correctly.[4]

  • Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of analyses. This is typically 10-20 column volumes.[9]

  • Maintain Constant Temperature: Use a column oven to ensure a stable operating temperature.[9]

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks.[7]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating fructose and glucose?

A1: The most common and effective columns for fructose and glucose separation are:

  • Amino (NH2) Columns: These are widely used for carbohydrate analysis and operate in hydrophilic interaction liquid chromatography (HILIC) mode.[3][11] They provide good selectivity for polar compounds like sugars.

  • Ligand Exchange Columns: These columns utilize a stationary phase with metal ions (e.g., Ca2+, Pb2+) that form complexes with the hydroxyl groups of the sugars.[11] They often use simple mobile phases like water, which can be an advantage over the acetonitrile-based mobile phases used with amino columns.[11]

Q2: What is the recommended mobile phase for separating fructose and glucose?

A2: For amino columns, a mixture of acetonitrile and water is typically used. A common starting point is a ratio of 75:25 (v/v) acetonitrile to water.[1] The optimal ratio may need to be adjusted based on the specific column and desired separation. For ligand exchange columns, the mobile phase is often simply HPLC-grade water.[11]

Q3: Which detector is most suitable for fructose and glucose analysis?

A3: Since fructose and glucose lack a strong UV chromophore, the most common detectors are:

  • Refractive Index (RI) Detector: This is a universal detector that responds to changes in the refractive index of the eluent.[12] It is widely used for sugar analysis but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[12]

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is generally more sensitive than RI and is compatible with gradient elution.[3] However, it is not compatible with non-volatile mobile phase additives.[3]

Q4: How should I prepare my samples for HPLC analysis of fructose and glucose?

A4: Proper sample preparation is crucial for accurate results and to protect the HPLC system.

  • Extraction: Extract the sugars from the sample matrix using an appropriate solvent (often water).

  • Dilution: Dilute the sample to a concentration that is within the linear range of the detector and does not overload the column.[3]

  • Filtration: Filter the sample through a 0.45 µm or 0.22 µm filter to remove any particulate matter that could clog the column or system.[3]

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interferences.[4]

Experimental Protocols

Protocol 1: HPLC-RI Method for Fructose and Glucose Separation

This protocol outlines a typical method for the separation and quantification of fructose and glucose using an amino column with refractive index detection.[1]

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and HPLC-grade water in a 75:25 (v/v) ratio.[1] The mobile phase should be degassed before use.

  • Flow Rate: 0.9 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detector Temperature: 35°C.[1]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare individual stock solutions of fructose and glucose in HPLC-grade water. From these, prepare a mixed standard solution and a series of calibration standards by diluting with water.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Add a known volume of HPLC-grade water and sonicate for 2 minutes to extract the sugars.[1]

    • Make up to a final volume with water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples. Identify the peaks by comparing their retention times with those of the standards. Quantify the sugars by creating a calibration curve from the standard injections.

Data Presentation

Table 1: Typical Chromatographic Parameters for Fructose and Glucose Separation

ParameterFructoseGlucoseReference
Retention Time (min)~5.8~6.5[1]
Conditions: Amino column (250 mm x 4.6 mm, 5 µm), Mobile Phase: 75:25 ACN:H₂O, Flow Rate: 0.9 mL/min, Temperature: 35°C

Table 2: Comparison of Mobile Phase Ratios on Resolution

Acetonitrile:Water (v/v)Resolution between Fructose and GlucoseElution TimeReference
83:17SuboptimalLonger[1]
75:25GoodShorter[1]
68:32PoorVery Short[2]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue poor_resolution Poor Peak Resolution? start->poor_resolution end Resolution: Optimized Separation peak_tailing Peak Tailing? poor_resolution->peak_tailing No optimize_mp Optimize Mobile Phase (e.g., increase %ACN) poor_resolution->optimize_mp Yes rt_drift Retention Time Drift? peak_tailing->rt_drift No check_connections Minimize Extra-Column Volume peak_tailing->check_connections Yes rt_drift->end No stabilize_mp Ensure Stable Mobile Phase rt_drift->stabilize_mp Yes check_column Check/Replace Column & Guard Column optimize_mp->check_column adjust_flow_temp Adjust Flow Rate & Temperature check_column->adjust_flow_temp check_sample_conc Dilute Sample check_column->check_sample_conc adjust_flow_temp->end check_connections->check_column check_sample_conc->end equilibrate_column Equilibrate Column Properly stabilize_mp->equilibrate_column check_leaks Check for System Leaks equilibrate_column->check_leaks check_leaks->end Sample_Prep_Workflow start_node Start: Sample extraction 1. Extraction (e.g., with water) start_node->extraction end_node Ready for HPLC Injection dilution 2. Dilution (to linear range) extraction->dilution filtration 3. Filtration (0.45 µm filter) dilution->filtration filtration->end_node No spe 4. SPE Cleanup (for complex matrices) filtration->spe Is sample matrix complex? spe->end_node Yes

References

common contaminants in commercial D-fructose reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of commercial D-fructose reagents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial this compound reagents?

A1: Commercial this compound reagents can contain several types of impurities, which can be broadly categorized as:

  • Degradation Products: Due to its higher reactivity compared to glucose, this compound can degrade into various reactive carbonyl species (RCS).[1][2] Common degradation products include 3-deoxyglucosone, glucosone, methylglyoxal, glyoxal, and formaldehyde.[1] The formation of these products can be accelerated by factors such as high temperature and the presence of metal ions.[1]

  • Related Sugars: Glucose is a common impurity found in this compound reagents.[3][4]

  • Water: this compound is hygroscopic and can absorb moisture, leading to clumping.[5]

  • Process-Related Impurities: Depending on the manufacturing process, trace amounts of heavy metals, chlorides, and sulfates may be present.[6]

  • Other Impurities: In some specific contexts, impurities such as "Acarbose Impurity A" have been identified, which are related to particular production or purification processes.[7][8]

Q2: How can contaminants in my this compound reagent affect my experiments?

A2: Contaminants in this compound reagents can lead to a variety of experimental issues:

  • Inconsistent Results: The presence of varying levels of contaminants between different batches of reagents can lead to poor reproducibility of experiments.

  • Cell Culture Artifacts: Fructose (B13574) degradation products, such as advanced glycation end products (AGEs), can induce cellular stress, inflammation, and even promote senescence in cell cultures.[2][9][10] This can manifest as altered cell morphology, impaired proliferation, and changes in signaling pathways, such as the NFκB pathway.[2][9]

  • Assay Interference: Reactive carbonyl species are electrophilic and can react with nucleophilic residues in proteins, potentially inhibiting enzyme activity or interfering with assay readouts.[11][12][13]

  • Metabolic Pathway Alterations: High concentrations of fructose and its metabolites can significantly impact various metabolic pathways, including amino acid metabolism, glutathione (B108866) metabolism, and sphingolipid metabolism, which can confound the results of metabolic studies.[7][14][15][16][17]

Q3: My this compound reagent has clumped. Is it still usable?

A3: Clumping of this compound powder is typically due to the absorption of moisture.[5] While the chemical properties might not be significantly altered for some applications, it is generally recommended to use a fresh, non-clumped sample for quantitative experiments to ensure accurate weighing.[5] Storing the reagent in a desiccator can help minimize moisture absorption.[5]

Q4: I am observing unexpected peaks in my NMR/MS analysis of a this compound sample. What could be the cause?

A4: Unexpected peaks in NMR or mass spectrometry analysis can arise from several sources:

  • Contaminants: Residual solvents from cleaning labware or impurities in the this compound reagent itself can appear as extra peaks.[5]

  • Degradation Products: Fructose can degrade, especially at elevated temperatures, leading to the formation of various degradation products that will generate additional signals.[5]

  • Tautomers: In solution, fructose exists as a mixture of several isomers (α/β-pyranose, α/β-furanose, and the open-chain keto form), each producing a distinct set of peaks, which can lead to complex spectra.[18]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Steps
Batch-to-Batch Variation in Fructose Purity Request the Certificate of Analysis (CoA) for each new lot of this compound to check for specified purity and impurity levels.If possible, test new batches against a previously validated batch to ensure consistency.Consider purchasing higher purity grade this compound for sensitive applications.
Degradation of Fructose During Storage or Experiment Store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.[18]Prepare fresh solutions of this compound for each experiment, as it can degrade in media over time, especially at 37°C.Avoid repeated freeze-thaw cycles of stock solutions.[5]
Presence of Reactive Carbonyl Species (RCS) If RCS interference is suspected, consider including RCS scavenging agents like aminoguanidine (B1677879) in your experimental design as a control.Analyze your this compound stock solution for the presence of RCS using methods like HPLC with derivatization.
Issue 2: Poor Cell Health or Unexpected Phenotypes in Cell Culture
Potential Cause Troubleshooting Steps
Fructose-Induced Cellular Stress Reduce the concentration of this compound in your culture medium to the lowest effective level.Monitor cells for markers of cellular stress, such as the production of reactive oxygen species (ROS).Ensure the this compound used is of high purity and free from significant levels of degradation products.
Formation of Advanced Glycation End Products (AGEs) AGEs can form when fructose reacts with proteins in the culture medium. Prepare fresh media immediately before use.If studying the effects of fructose itself, be aware of the potential confounding effects of AGEs.[9][10]

Quantitative Data on Common Impurities

The following table summarizes typical impurity levels found in different grades of this compound. Note that exact specifications can vary by manufacturer.

ImpurityReagent Grade (Typical)Pharmaceutical Grade (Ph. Eur., USP)
Glucose ≤ 0.5%[3]≤ 0.5%[4]
Water ≤ 0.5%[6]≤ 0.5%[4][19]
Sulfated Ash Not always specified≤ 0.1%[4][19]
Heavy Metals (as Pb) Not always specified≤ 0.001%[3]
Chloride (Cl) Not always specified≤ 0.018%[6]
Sulfate (SO₄) Not always specified≤ 0.025%[6]

Experimental Protocols

Protocol 1: HPLC-RID for the Quantification of this compound and Glucose Impurities

This protocol provides a method for the simultaneous quantification of this compound and its common sugar impurity, D-glucose, using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Instrumentation and Materials:

  • HPLC system with a Refractive Index Detector (RID)

  • Amino column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • This compound and D-Glucose standards of high purity (≥99%)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and D-glucose (e.g., 10 mg/mL) in the mobile phase.

    • Create a series of mixed standard solutions by diluting the stock solutions to cover a range of concentrations (e.g., 0.1 to 5 mg/mL for each sugar).

  • Sample Preparation:

    • Accurately weigh a known amount of the commercial this compound reagent (e.g., 100 mg) and dissolve it in a known volume of the mobile phase (e.g., 10 mL) to create a sample stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to 35°C.

    • Set the mobile phase flow rate to 1.0 mL/min.

    • Inject 20 µL of each standard and sample solution.

    • Record the chromatograms and the peak areas for fructose and glucose.

  • Quantification:

    • Generate a calibration curve for both fructose and glucose by plotting peak area versus concentration for the standard solutions.

    • Determine the concentration of fructose and glucose in the sample solution using the calibration curves.

    • Calculate the percentage of glucose impurity in the this compound reagent.

Protocol 2: GC-MS for the Analysis of Sugar Purity (after Derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of sugars after a derivatization step to increase their volatility.

Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5)

  • Derivatization reagents: Pyridine, hydroxylamine (B1172632) hydrochloride, and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Derivatization:

    • Accurately weigh approximately 5 mg of the this compound sample into a GC vial.

    • Add 250 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Cap the vial and heat at 90°C for 30 minutes to form the oxime derivatives.

    • Cool the vial to room temperature.

    • Add 250 µL of BSTFA with 1% TMCS.

    • Recap the vial and heat at 90°C for another 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the sugar derivatives (e.g., initial temperature of 150°C, ramp to 300°C).

    • Acquire mass spectra in full scan mode.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized forms of fructose and any sugar impurities (e.g., glucose) by comparing their retention times and mass spectra to those of derivatized standards.

    • The relative peak areas can be used to estimate the purity of the this compound reagent.

Visualizations

Fructose_Metabolism_and_Contaminant_Effects Fructose This compound Reagent Experiment Biological Experiment (e.g., Cell Culture, Enzymatic Assay) Fructose->Experiment Fruc_Metabolism Fructose Metabolism Fructose->Fruc_Metabolism Enters cellular pathways Contaminants Contaminants (e.g., Glucose, RCS) Contaminants->Experiment Assay_Interference Assay Interference Contaminants->Assay_Interference AGEs Advanced Glycation End Products (AGEs) Fruc_Metabolism->AGEs Non-enzymatic glycation Cell_Stress Cellular Stress & Inflammation AGEs->Cell_Stress Altered_Pathways Altered Signaling Pathways (e.g., NFκB) Cell_Stress->Altered_Pathways Inconsistent_Results Inconsistent Results Altered_Pathways->Inconsistent_Results Assay_Interference->Inconsistent_Results

Caption: Impact of Fructose and Contaminants on Experiments.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagent Check this compound Reagent (CoA, Appearance) Start->Check_Reagent Is_Degraded Signs of Degradation? (Clumped, Discolored) Check_Reagent->Is_Degraded Use_New Use Fresh, High-Purity Reagent Is_Degraded->Use_New Yes Check_Protocols Review Experimental Protocols (Storage, Solution Prep) Is_Degraded->Check_Protocols No Is_Fresh Are Solutions Prepared Fresh? Check_Protocols->Is_Fresh Prepare_Fresh Prepare Fresh Solutions Before Each Experiment Is_Fresh->Prepare_Fresh No Analyze_Purity Analyze Reagent Purity (HPLC, GC-MS) Is_Fresh->Analyze_Purity Yes Prepare_Fresh->Analyze_Purity Identify_Contaminant Identify Specific Contaminant Analyze_Purity->Identify_Contaminant

Caption: Troubleshooting Workflow for Inconsistent Results.

References

why am I seeing unexpected peaks in D-fructose NMR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of D-fructose.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my this compound NMR spectrum have more peaks than I expected?

The complexity of a this compound NMR spectrum is a known characteristic and arises from the fact that this compound exists as a mixture of multiple structures in solution.[1][2] This phenomenon is known as tautomerism. In an aqueous solution, this compound is not a single entity but an equilibrium of at least five different forms:

  • β-D-fructopyranose

  • β-D-fructofuranose

  • α-D-fructofuranose

  • α-D-fructopyranose

  • A linear keto form[1][3]

Each of these tautomers has its own unique set of peaks in the NMR spectrum, leading to a complex and overlapping signal pattern.[2]

Q2: What are the typical proportions of the different this compound tautomers in solution?

The distribution of this compound tautomers is sensitive to the solvent and temperature.[3] However, in an aqueous solution (D₂O) at 20°C, the approximate distribution is as follows:

TautomerPercentage at Equilibrium (20°C in D₂O)
β-D-fructopyranose~68.2%
β-D-fructofuranose~22.4%
α-D-fructofuranose~6.2%
α-D-fructopyranose~2.7%
keto form~0.5%
Data adapted from Barclay et al. (2016).[1]

Q3: I see some very small peaks. Could they be impurities?

While the multiple tautomers of this compound are the primary reason for a complex spectrum, the presence of impurities is also a possibility. Common sources of trace contaminants in NMR spectra include:

  • Residual Solvents: From the synthesis or purification process (e.g., ethanol, ethyl acetate).[4][5]

  • Silicone Grease: From glassware joints.[4][6]

  • Plasticizers: Leaching from plastic labware or tubing.[6]

  • Water: Residual H₂O in the deuterated solvent.[4]

To minimize these, it is crucial to use high-purity solvents, meticulously clean all glassware, and avoid the use of plastic containers when possible.[6]

Q4: How can I confirm that the unexpected peaks are from fructose (B13574) tautomers and not impurities?

To distinguish between fructose tautomers and impurities, you can perform the following:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, confirming the sugar backbone of the different species.[3]

  • Temperature Variation: The equilibrium between tautomers is temperature-dependent.[1] Acquiring spectra at different temperatures will likely show a change in the relative intensities of the peaks corresponding to the different tautomers, while impurity peaks should remain relatively constant.

  • Comparison to Literature Data: Compare the chemical shifts of your observed peaks with published data for this compound tautomers.[1][3]

Q5: My sample was freshly prepared. Why do the peak intensities change over time?

This phenomenon is known as mutarotation . When crystalline this compound (which is predominantly in the β-pyranose form) is dissolved, it takes time for the tautomeric equilibrium to be established.[1] It is recommended to allow the sample to equilibrate in the NMR solvent for at least 48 hours to obtain a stable and reproducible spectrum.[2][3]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR of this compound

A standardized workflow is essential for obtaining high-quality and reproducible NMR data.[2]

  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated water (D₂O, 99.9% D or higher) in a clean glass vial.[3]

  • Homogenization: Gently vortex the solution for 30-60 seconds to ensure it is fully dissolved.[2]

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[3]

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 20°C) for a minimum of 48 hours to ensure the tautomeric equilibrium is reached before data acquisition.[1][3]

Protocol 2: ¹H NMR Data Acquisition (500 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Tuning: Lock the field frequency using the deuterium (B1214612) signal from the D₂O solvent and tune the probe for the ¹H frequency.[2]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.[2]

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.

    • Spectral Width: Approximately 12-16 ppm, centered around 4.7 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

Data Presentation

¹H and ¹³C Chemical Shifts for this compound Tautomers in D₂O

The following table summarizes the chemical shifts for the major tautomers of this compound in D₂O. These values can serve as a reference for peak assignment.

Tautomer¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
β-pyranose H-1a: 3.65, H-1b: 3.56, H-3: 4.05, H-4: 3.80, H-5: 3.90, H-6a: 3.75, H-6b: 3.70C-2: 98.2
β-furanose H-1a: 3.60, H-1b: 3.56, H-3: 4.15, H-4: 4.05, H-5: 3.95, H-6a: 3.70, H-6b: 3.65C-2: 102.3
α-furanose H-1a: 3.70, H-1b: 3.60, H-3: 4.20, H-4: 4.10, H-5: 3.90, H-6a: 3.75, H-6b: 3.70C-2: 105.3
α-pyranose H-1a: 3.65, H-1b: 3.56, H-3: 3.90, H-4: 3.80, H-5: 3.90, H-6a: 3.75, H-6b: 3.70C-2: 98.5
keto form H-1a/b: 4.25, H-3: 4.30, H-4: 4.15, H-5: 4.05, H-6a/b: 3.75C-2: 211.1
Note: Data compiled from literature values.[1][3][8] Chemical shifts are approximate and can vary slightly based on experimental conditions.

Visualizations

troubleshooting_workflow start Start: Unexpected Peaks in this compound NMR check_tautomers Are you aware of fructose tautomerism in solution? start->check_tautomers yes_tautomers Yes check_tautomers->yes_tautomers Yes no_tautomers No check_tautomers->no_tautomers No check_equilibrium Has the sample equilibrated for at least 48 hours? yes_tautomers->check_equilibrium explanation This compound exists as at least five tautomers in solution, each with a unique set of NMR peaks. no_tautomers->explanation explanation->check_equilibrium yes_equilibrium Yes check_equilibrium->yes_equilibrium Yes no_equilibrium No check_equilibrium->no_equilibrium No check_impurities Could the peaks be from impurities (solvents, grease)? yes_equilibrium->check_impurities mutarotation Allow sample to equilibrate to avoid effects of mutarotation. no_equilibrium->mutarotation advanced_analysis Perform advanced analysis: - 2D NMR (COSY, HSQC) - Variable Temperature study mutarotation->advanced_analysis yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No impurity_protocol Review sample preparation: - Use high-purity solvents. - Ensure glassware is clean. yes_impurities->impurity_protocol no_impurities->advanced_analysis impurity_protocol->advanced_analysis compare_literature Compare chemical shifts with literature data. advanced_analysis->compare_literature end_resolve Peaks Identified compare_literature->end_resolve

Caption: Troubleshooting workflow for unexpected peaks in this compound NMR.

tautomeric_equilibrium beta_pyr β-D-fructopyranose (~68.2%) keto keto form (~0.5%) beta_pyr->keto alpha_pyr α-D-fructopyranose (~2.7%) keto->alpha_pyr beta_fur β-D-fructofuranose (~22.4%) keto->beta_fur alpha_fur α-D-fructofuranose (~6.2%) alpha_pyr->alpha_fur beta_fur->beta_pyr alpha_fur->keto

Caption: Tautomeric equilibrium of this compound in an aqueous solution.

References

Technical Support Center: Improving D-fructose Uptake in Cell Culture Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize D-fructose uptake in cell culture tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary transporter responsible for this compound uptake in cells?

The primary transporter for fructose (B13574) uptake into cells is the Glucose Transporter Type 5 (GLUT5).[1][2][3][4] Unlike other glucose transporters, GLUT5 has a high affinity specifically for fructose.[1] The expression level of GLUT5 is a critical factor determining the rate of fructose uptake in a given cell line.[2]

Q2: How does the presence of glucose in the culture medium affect this compound uptake?

Glucose can significantly impact fructose metabolism.[2] Many cell types preferentially metabolize glucose, which can lead to lower uptake and incorporation of fructose tracers.[2][4] High glucose concentrations can also alter the metabolic fate of fructose.[2] Therefore, it is crucial to control and report the glucose concentration in your cell culture medium. For experiments specifically focused on fructose metabolism, using a glucose-free medium may be the most appropriate choice.[2][5]

Q3: What is a good starting concentration for a this compound tracer in cell culture?

A common starting point is to have the labeled fructose, such as this compound-d2, constitute 10% of the total fructose concentration in the medium.[2] The total fructose concentration can range from physiological levels (0.05-2 mM) to higher concentrations (up to 10 mM or more), depending on the experimental goals and the cell line's tolerance.[2] For initial experiments, you can also consider replacing the glucose concentration in your standard culture medium with an equivalent molar concentration of this compound.[5] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line.[5]

Q4: How long should I incubate my cells with the this compound tracer?

The optimal incubation time can vary significantly between cell types and depends on the metabolic pathway of interest.[2][5] For some pathways, like glycolysis, isotopic steady-state may be reached within minutes to hours, while others may require longer incubation periods of 24 to 48 hours.[5] A time-course experiment is recommended to determine the optimal labeling period for your specific cells and target metabolites.[2][5]

Q5: Should I use serum-free medium for my this compound tracer experiment?

It is highly recommended to use dialyzed fetal bovine serum (dFBS).[2][5] Standard fetal bovine serum (FBS) contains endogenous glucose and other small molecules that can interfere with the tracer study and introduce unlabeled fructose or glucose into the medium.[5] If serum is not required for your cell line's viability during the experiment, a serum-free medium can also be used.[6] However, be aware that serum starvation can induce a stress response in cells, potentially altering their metabolic pathways.[7]

Troubleshooting Guide

Issue 1: Low or No this compound Uptake

This is a common challenge in this compound tracer studies. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting & Optimization
Low GLUT5 Expression The primary fructose transporter, GLUT5, may have low endogenous expression in your cell line.[2] Verify GLUT5 expression levels via qPCR or Western blotting. Consider using a cell line known for high GLUT5 expression or genetically engineering your cells to overexpress GLUT5.[2]
Competition with Glucose High glucose levels in the medium can inhibit fructose uptake as cells often preferentially metabolize glucose.[2] Reduce the glucose concentration or use a glucose-free medium for the labeling experiment.[2] Perform a dose-response experiment to find the optimal balance if reducing glucose affects cell viability.
Suboptimal Tracer Concentration The concentration of the this compound tracer may be too low for efficient uptake and detection. Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 5, 10, 25, 50 mM).[5] A common starting point is to have the labeled fructose constitute 10% of the total fructose in the medium.[2]
Insufficient Incubation Time The labeling duration may not be long enough to achieve significant incorporation of the tracer. Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and metabolic pathway of interest.[2][5]
Compromised Cell Health Ensure cells are healthy and in the exponential growth phase before starting the experiment.[5] Visually inspect for any signs of contamination.[5]
Issue 2: High Background Signal

A high background can obscure the specific signal from the tracer. Here are some common causes and solutions.

Potential Cause Troubleshooting & Optimization
Inadequate Washing Residual extracellular tracer can lead to a high background signal. Ensure thorough and rapid washing of the cell monolayer with ice-cold PBS immediately after incubation to remove any remaining tracer.[8][9]
Non-specific Binding The tracer or detection reagents may bind non-specifically to the plate or cellular components.[10][11] Use blocking agents if applicable to your detection method.[11] Ensure all solutions are properly prepared and filtered.
Contamination Bacterial or fungal contamination can interfere with the assay.[10] Always use sterile techniques and check cell cultures for any signs of contamination.
Presence of Unlabeled Sugars Standard FBS contains endogenous sugars.[5] Use dialyzed FBS to minimize the introduction of unlabeled monosaccharides that can compete with the tracer.[5]
Issue 3: Altered Cell Morphology or Viability

Changes in cell health during the experiment can lead to unreliable results.

Potential Cause Troubleshooting & Optimization
Osmotic Stress High concentrations of fructose can increase the osmolarity of the medium, leading to cell stress.[5] Check the osmolarity of your prepared medium and adjust if necessary.
Cytotoxicity of Fructose High concentrations of fructose can be toxic to some cell lines.[5] Assess cell viability across a range of fructose concentrations to identify a non-toxic working concentration for your specific cell line.
Nutrient Depletion Prolonged incubation in a custom medium might lead to the depletion of essential nutrients.[5] Ensure your basal medium is adequately supplemented with amino acids, vitamins, and other necessary components.[5]

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol provides a general workflow for measuring the uptake of radiolabeled this compound (e.g., ¹⁴C-D-fructose) in adherent cell cultures.

Materials:

  • Adherent cells cultured in 6-well plates

  • Radiolabeled this compound (e.g., [¹⁴C(U)]-D-fructose)

  • Glucose-free/fructose-free culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%).

  • Serum Starvation (Optional): If desired, incubate cells in serum-free medium for 1-2 hours to deplete intracellular sugar stores.[8]

  • Labeling:

    • Prepare the labeling medium by adding the radiolabeled this compound to glucose-free/fructose-free medium to the desired final concentration.

    • Aspirate the culture medium and wash the cells once with warm PBS.

    • Add the labeling medium to each well.

    • Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Uptake Termination and Washing:

    • To stop the uptake, quickly aspirate the labeling medium.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer.[8]

  • Cell Lysis:

    • Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Protein Normalization:

    • In parallel wells, determine the protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Signaling Pathways and Workflows

This compound Uptake and Metabolism Pathway

Fructose_Metabolism This compound Uptake and Initial Metabolism Extracellular this compound Extracellular this compound GLUT5 GLUT5 Transporter Extracellular this compound->GLUT5 Uptake Intracellular this compound Intracellular this compound GLUT5->Intracellular this compound KHK Ketohexokinase (KHK) Intracellular this compound->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P Glycolysis Glycolysis F1P->Glycolysis PPP Pentose Phosphate Pathway F1P->PPP Lipogenesis De Novo Lipogenesis F1P->Lipogenesis

Caption: this compound is transported into the cell primarily by GLUT5 and then phosphorylated.

Experimental Workflow for this compound Tracer Study

Tracer_Workflow General Workflow for a this compound Tracer Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture cells to desired confluency Prepare_Media 2. Prepare labeling medium with this compound tracer Cell_Culture->Prepare_Media Media_Exchange 3. Wash cells and add labeling medium Prepare_Media->Media_Exchange Incubation 4. Incubate for optimal time Media_Exchange->Incubation Quench 5. Quench metabolism and wash cells Incubation->Quench Extraction 6. Extract intracellular metabolites Quench->Extraction Analysis 7. Analyze metabolites (e.g., LC-MS) Extraction->Analysis Data_Analysis 8. Data analysis and interpretation Analysis->Data_Analysis

Caption: A typical workflow for conducting a this compound tracer study in cell culture.

Troubleshooting Logic for Low this compound Uptake

Troubleshooting_Logic Troubleshooting Low this compound Uptake Start Low this compound Uptake Observed Check_GLUT5 Is GLUT5 expression sufficient? Start->Check_GLUT5 Check_Glucose Is glucose concentration low/absent? Check_GLUT5->Check_Glucose Yes Solution_GLUT5 Use high-GLUT5 cell line or overexpress Check_GLUT5->Solution_GLUT5 No Check_Tracer_Conc Is tracer concentration optimal? Check_Glucose->Check_Tracer_Conc Yes Solution_Glucose Reduce or remove glucose from medium Check_Glucose->Solution_Glucose No Check_Incubation Is incubation time sufficient? Check_Tracer_Conc->Check_Incubation Yes Solution_Tracer_Conc Perform dose-response experiment Check_Tracer_Conc->Solution_Tracer_Conc No Check_Cell_Health Are cells healthy? Check_Incubation->Check_Cell_Health Yes Solution_Incubation Perform time-course experiment Check_Incubation->Solution_Incubation No Solution_Cell_Health Ensure healthy, non-contaminated cells Check_Cell_Health->Solution_Cell_Health No

Caption: A decision tree for troubleshooting low this compound uptake in tracer studies.

References

Technical Support Center: D-Fructose and the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the Maillard reaction in experiments involving D-fructose.

Frequently Asked Questions (FAQs)

Q1: What is the Maillard reaction and why is it a concern when working with this compound?

The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar, such as this compound, and the amino group of an amino acid, peptide, or protein.[1][2] This complex series of reactions leads to the formation of a variety of products, including melanoidins, which are brown nitrogenous polymers.[1] this compound is more reactive in the Maillard reaction than glucose.[2][3] This heightened reactivity can be problematic in experimental settings, leading to undesired color formation, changes in the chemical composition of the sample, and the formation of advanced glycation end-products (AGEs).[3]

Q2: At what temperature does the Maillard reaction with this compound become significant?

The rate of the Maillard reaction is highly dependent on temperature. While it can occur at lower temperatures over extended periods, the reaction accelerates significantly as the temperature increases.[3][4] For instance, in a fructose-histidine (B570085) model system, the reduction of fructose (B13574) was minimal at 50°C but increased substantially at 90°C.[4] Generally, significant browning is observed at temperatures above 50°C, with the rate increasing at higher temperatures.

Q3: How does pH influence the Maillard reaction with this compound?

The pH of the solution is a critical factor. The Maillard reaction is generally favored under neutral to alkaline conditions (pH > 7).[5] In a fructose-lysine model system, an increase in pH from 4.0 to 12.0 resulted in an increased rate of fructose degradation.[5] Conversely, acidic conditions (low pH) can inhibit the initial stages of the reaction.[3] For example, adjusting the pH of a high-fructose syrup to 2.5-3.0 has been used as a method to remove browning precursors.[6]

Q4: Can the concentration of this compound and amino acids affect the reaction?

Yes, the concentration of both this compound and the amino-containing compound directly impacts the rate of the Maillard reaction. Higher concentrations of either reactant will lead to a faster reaction rate and more pronounced browning.[3][4] In a study with a fructose-histidine model, increasing the initial concentration of both reactants promoted the condensation reaction.[4]

Q5: Are there any substances that can inhibit the Maillard reaction with this compound?

Several natural and synthetic compounds can inhibit the Maillard reaction. These inhibitors can act through various mechanisms, such as trapping reactive carbonyl species or modifying the reactants.[7][8] Examples of inhibitors include:

  • Polyphenols: Compounds like rosmarinic acid and epigallocatechin gallate (EGCG) have been shown to be effective inhibitors.[9]

  • Sulfur-containing compounds: Sulfur dioxide and N-acetylcysteine can inhibit the reaction and lead to colorless products.[8]

  • Other compounds: Certain amino acids and vitamins have also been found to inhibit Maillard reactions.[7]

Troubleshooting Guide

Problem Possible Causes Solutions
Unexpected browning of the this compound solution upon heating. - The temperature of the experiment is too high.- The pH of the solution is neutral or alkaline.- The concentration of this compound or amino acids is too high.- Lower the experimental temperature.- Adjust the pH to the acidic range (e.g., pH 4-6).- Reduce the concentration of the reactants if experimentally feasible.
Formation of insoluble brown precipitates. - Advanced stages of the Maillard reaction leading to the formation of high molecular weight melanoidins.- Implement inhibitory measures early in the experiment (e.g., add inhibitors, control pH and temperature).- Consider alternative solvents or the addition of solubilizing agents if compatible with the experiment.
Inconsistent results between experimental batches. - Variations in heating time, temperature, or pH between batches.- Purity of this compound and other reagents.- Strictly control and monitor experimental parameters.- Use high-purity reagents and ensure consistency across all experiments.
Interference with analytical measurements (e.g., spectrophotometry). - The brown color of Maillard reaction products absorbs light, interfering with absorbance readings.- Prepare a blank solution that has undergone the same experimental conditions without one of the reactants to subtract the background absorbance.- Utilize analytical techniques that are less susceptible to color interference, such as HPLC with a non-UV detector.

Data Summary

The following tables summarize the quantitative effects of key parameters on the Maillard reaction with this compound.

Table 1: Effect of Temperature on this compound Reduction in a Fructose-Histidine Model System

Temperature (°C)Fructose Reduction (mg)
504.043 ± 0.679
9099.381 ± 6.243
Data from a study on a fructose-histidine model system.[4]

Table 2: Effect of pH on this compound Reduction in a Fructose-Lysine Model System at 100°C

Initial pHFructose Reduction (%) after 2h
4.0~10
6.0~20
8.0~45
10.0~70
12.0>90
Approximate values based on graphical data from a study on a fructose-lysine model system.[5]

Table 3: Effect of Reactant Concentration on Browning Intensity (A420) in a Fructose-Histidine Model System

SystemReactant Concentration (M)Absorbance at 420 nm
Excess Fructose0.020.190 ± 0.025
0.160.755 ± 0.023
Excess Histidine0.020.248 ± 0.016
0.160.623 ± 0.053
Data from a study on a fructose-histidine model system.[4]

Experimental Protocols

Protocol 1: General Method for Minimizing Maillard Reaction in Aqueous this compound Solutions

  • pH Adjustment:

    • Prepare the this compound solution in a buffer with a pH in the acidic range (e.g., pH 4.0-6.0). Acetate or citrate (B86180) buffers are suitable options.

    • Verify the final pH of the solution using a calibrated pH meter.

  • Temperature Control:

    • Conduct the experiment at the lowest feasible temperature.

    • If heating is necessary, use a precisely controlled water bath or heating block to avoid temperature fluctuations. Aim for temperatures below 50°C where the reaction rate is significantly slower.

  • Concentration Management:

    • Use the lowest effective concentration of this compound and any amino-containing compounds required for the experiment.

  • Use of Inhibitors (Optional):

    • If further inhibition is required, consider adding a Maillard reaction inhibitor.

    • For example, a stock solution of rosmarinic acid or EGCG can be prepared and added to the reaction mixture to achieve a final concentration known to be effective (e.g., in the millimolar range, but optimization may be required).

  • Minimize Reaction Time:

    • Keep the duration of any heating steps as short as possible.

Protocol 2: Monitoring the Maillard Reaction

  • Visual Assessment:

    • Observe the solution for any signs of yellowing or browning, which are initial indicators of the Maillard reaction.

  • Spectrophotometric Measurement:

    • Periodically take an aliquot of the reaction mixture.

    • Measure the absorbance at 420 nm using a spectrophotometer to quantify the extent of browning. Use a solution without one of the reactants as a blank.

  • pH Monitoring:

    • The pH of the solution can decrease as the Maillard reaction progresses.[10] Monitor the pH throughout the experiment to track the reaction's advancement.

Visualizations

Maillard_Reaction_Pathway Fructose This compound (Reducing Sugar) Schiff_Base Schiff Base (Unstable) Fructose->Schiff_Base + Amino_Compound Amino Compound (e.g., Amino Acid) Amino_Compound->Schiff_Base Heyns_Product Heyns Product Schiff_Base->Heyns_Product Rearrangement Intermediates Reactive Carbonyl Intermediates Heyns_Product->Intermediates Degradation Melanoidins Melanoidins (Brown Polymers) Intermediates->Melanoidins Polymerization

Caption: Simplified pathway of the Maillard reaction with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Conditions cluster_monitoring Monitoring Prep_Solution Prepare this compound Solution Adjust_pH Adjust pH to Acidic Range (e.g., pH 4-6) Prep_Solution->Adjust_pH Control_Temp Control Temperature (Below 50°C) Adjust_pH->Control_Temp Add_Inhibitor Add Inhibitor (Optional) Control_Temp->Add_Inhibitor Minimize_Time Minimize Reaction Time Add_Inhibitor->Minimize_Time Monitor_Reaction Monitor for Browning (Visual & Spectrophotometric) Minimize_Time->Monitor_Reaction

Caption: Experimental workflow to minimize the Maillard reaction.

Factors_Influencing_Maillard Maillard_Reaction Maillard Reaction Rate Temperature Temperature Temperature->Maillard_Reaction Increases pH pH pH->Maillard_Reaction Increases (at neutral/alkaline) Fructose_Conc Fructose Concentration Fructose_Conc->Maillard_Reaction Increases Amino_Conc Amino Acid Concentration Amino_Conc->Maillard_Reaction Increases Inhibitors Inhibitors Inhibitors->Maillard_Reaction Decreases

Caption: Key factors influencing the rate of the Maillard reaction.

References

Technical Support Center: Optimizing Enzymatic Assays for D-Fructose in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic determination of D-fructose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing assays in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic assay for this compound?

A1: The enzymatic assay for this compound is a highly specific and quantitative method. It is based on a series of coupled enzymatic reactions. Initially, this compound is phosphorylated by the enzyme hexokinase (HK) in the presence of adenosine-5'-triphosphate (B57859) (ATP) to form this compound-6-phosphate (F-6-P). Subsequently, phosphoglucose (B3042753) isomerase (PGI) converts F-6-P to D-glucose-6-phosphate (G-6-P). This G-6-P is then oxidized by glucose-6-phosphate dehydrogenase (G6P-DH) with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor, resulting in the formation of D-gluconate-6-phosphate and reduced nicotinamide adenine dinucleotide phosphate (NADPH).[1][2] The amount of NADPH produced is directly proportional to the initial this compound concentration and can be quantified by measuring the increase in absorbance at 340 nm.[2][3][4][5]

Q2: My sample is highly colored. How can I overcome this interference?

A2: For strongly colored samples, especially those with low fructose (B13574) concentrations that cannot be significantly diluted, a decolorization step is recommended.[1] This can be achieved by treating the sample with activated carbon or polyamide powder. For example, you can mix 10 ml of your sample with approximately 0.1 g of polyamide powder, stir for one minute, and then filter to obtain a clear, slightly colored solution suitable for the assay.[1]

Q3: I am working with serum/plasma samples. What is the recommended sample preparation?

A3: Serum and plasma samples can often be used directly in the assay.[6] However, to avoid interference from enzymes and other proteins in the sample, deproteinization is a crucial step.[7] A common method is to add ice-cold acetonitrile (B52724) to the plasma sample (e.g., a 3:1 ratio of acetonitrile to plasma), vortex thoroughly, and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins. The clear supernatant can then be used for the assay.[7]

Q4: What are the common interfering substances in this assay?

A4: While the assay is highly specific for this compound, certain substances can interfere with the results. D-mannose can cause strong interference at concentrations higher than 5.1 g/L.[3][4][8] Sulphite can also interfere at concentrations of 1.25 g/L or higher.[3][4][8] Other substances to be aware of that can inhibit the enzymatic reactions include ascorbic acid, SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40 (>1%), and Tween-20 (>1%).[6] It's important to review the composition of your sample matrix and buffers for these potential inhibitors.[9]

Q5: How can I ensure my enzyme is active and the reaction is complete?

A5: To confirm enzyme activity, it is best practice to run a positive control with a known concentration of this compound standard under the same assay conditions.[9] If the positive control yields the expected result, it indicates your enzyme is active.[9] To check for reaction completion, you can monitor the absorbance at 340 nm at regular intervals after the addition of the final enzyme. The reaction is complete when the absorbance reading stabilizes.[2] If the reaction does not go to completion within the expected time, it may suggest the presence of inhibitors in your sample.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal (low absorbance reading) Inactive enzyme(s)Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control.[9]
Suboptimal enzyme concentrationTitrate the enzyme concentration to determine the optimal level for your specific experimental conditions.[9]
Incorrect pH of the assay bufferEnsure the assay buffer is at the optimal pH for the enzymes. Even small deviations can significantly reduce enzyme activity.[9]
Presence of inhibitors in the sampleCheck for common inhibitors (e.g., EDTA, sodium azide, detergents).[9] Consider sample cleanup or deproteinization steps.[9]
High background signal (high blank reading) Contaminated reagentsUse fresh, high-purity water and reagents.
Presence of endogenous reducing substances in the sampleRun a sample blank (without the addition of the final enzyme) to measure and subtract the background absorbance.
Insufficient incubation time for pre-existing NADPH/NADH to be consumedIf your sample contains enzymes that can reduce NADP+, pre-incubate the sample with the assay buffer before adding the specific enzymes for the fructose reaction.
Inconsistent or non-reproducible results Inconsistent sample handlingEnsure consistent sample collection, storage (-80°C is recommended for long-term storage), and thawing procedures (thaw on ice).[7] Avoid repeated freeze-thaw cycles.[7]
Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples.
Incomplete mixing of reagentsThoroughly mix the contents of the assay well after each reagent addition.
Assay signal is outside the linear range Fructose concentration in the sample is too high or too lowDilute the sample if the absorbance is too high, or use a larger sample volume if the absorbance is too low, ensuring the total volume remains constant.[10]
Incorrect standard curve preparationPrepare fresh standards for each assay and ensure the standard curve covers the expected concentration range of your samples.

Quantitative Data Summary

The performance of the enzymatic this compound assay can be characterized by several key parameters. The following tables summarize typical quantitative data for commercially available assay kits.

Table 1: Assay Performance Characteristics

ParameterTypical ValueReference
Wavelength340 nm[2]
Measurement Range (this compound)5.6 to 1000 mg/L[3][4][8]
Linearity Range4 to 80 µg of this compound per assay[2]
Detection LimitApproximately 0.4 - 1.38 mg/L[1][11]
Intermediate Precision< 6% at 25 mg/L, < 4% at higher concentrations[4][8]

Table 2: Potential Interfering Substances and Thresholds

SubstanceInterfering ConcentrationReference
D-Mannose> 5.1 g/L[3][4][8]
Sulphite> 1.25 g/L[3][4][8]
Ascorbic Acid> 0.2%[6]
SDS> 0.2%[6]
Sodium Azide> 0.2%[6]
NP-40> 1%[6]
Tween-20> 1%[6]

Experimental Protocols

Detailed Methodology for this compound Enzymatic Assay

This protocol is a general guideline and may require optimization for specific sample types and assay kits.

1. Reagent Preparation:

  • Equilibrate all reagents to room temperature before use.

  • Reconstitute lyophilized reagents with the specified volume of high-purity water as per the kit instructions.

2. Standard Curve Preparation:

  • Prepare a stock solution of this compound standard.

  • Perform serial dilutions of the stock solution to create a series of standards with known concentrations that span the expected sample concentration range.

3. Sample Preparation:

  • Liquid Samples (e.g., fruit juices, beverages): Centrifuge or filter to remove any turbidity. Dilute with distilled water to bring the fructose concentration within the assay's linear range.[3]

  • Solid Samples: Homogenize a known weight of the sample in distilled water. Heat gently if necessary to aid extraction. Centrifuge or filter the extract to obtain a clear solution.

  • Biological Fluids (e.g., serum, plasma): Deproteinize the sample by adding a precipitating agent like ice-cold acetonitrile. Centrifuge to remove the precipitated protein and use the clear supernatant.[7]

4. Assay Procedure (Spectrophotometric, 340 nm):

  • Pipette the appropriate volume of distilled water, standards, and samples into separate cuvettes or wells of a 96-well plate.

  • Add the assay buffer containing ATP and NADP+ to each cuvette/well and mix.

  • Read the initial absorbance (A1) at 340 nm.

  • Add the enzyme mixture containing hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6P-DH) and mix.

  • Incubate for the time specified in the kit protocol (typically 10-15 minutes) to allow for the conversion of any endogenous D-glucose.

  • Read the absorbance again (A2). The difference (A2 - A1) corresponds to the D-glucose concentration.

  • To measure this compound, add the phosphoglucose isomerase (PGI) enzyme and mix.

  • Incubate for the specified time (typically 10-15 minutes).[1]

  • Read the final absorbance (A3). The difference (A3 - A2) is proportional to the this compound concentration.[1]

5. Calculation:

  • Calculate the change in absorbance (ΔA) for the blank, standards, and samples.

  • Subtract the ΔA of the blank from the ΔA of the standards and samples.

  • Plot a standard curve of the corrected ΔA versus the this compound concentration of the standards.

  • Determine the this compound concentration in the samples from the standard curve.

Visualizations

Enzymatic Reaction Pathway for this compound Determination

Fructose_Assay_Pathway Fructose This compound F6P Fructose-6-Phosphate Fructose->F6P Hexokinase (HK) ATP1 ATP ADP1 ADP ATP1->ADP1 G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase (PGI) Gluconate6P Gluconate-6-Phosphate G6P->Gluconate6P Glucose-6-Phosphate Dehydrogenase (G6P-DH) NADP NADP+ NADPH NADPH NADP->NADPH Measurement Measure Absorbance @ 340 nm NADPH->Measurement

Caption: Enzymatic cascade for this compound quantification.

General Experimental Workflow

Experimental_Workflow SamplePrep 1. Sample Preparation (e.g., Dilution, Deproteinization) AssaySetup 3. Assay Setup (Samples, Standards, Blanks) SamplePrep->AssaySetup StdCurve 2. Standard Curve Preparation StdCurve->AssaySetup InitialRead 4. Initial Absorbance Reading (A1) AssaySetup->InitialRead Enzyme1 5. Add HK & G6P-DH Incubate InitialRead->Enzyme1 SecondRead 6. Second Absorbance Reading (A2) Enzyme1->SecondRead Enzyme2 7. Add PGI Incubate SecondRead->Enzyme2 FinalRead 8. Final Absorbance Reading (A3) Enzyme2->FinalRead Calculation 9. Data Analysis & Calculation FinalRead->Calculation Result Result: This compound Concentration Calculation->Result

Caption: Step-by-step workflow for the enzymatic this compound assay.

References

resolving isomeric peaks in D-fructose GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of D-fructose.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like other sugars, is a polar and non-volatile compound.[1][2][3] Direct injection into a gas chromatograph would lead to thermal decomposition at the high temperatures of the injector port, a phenomenon known as caramelization.[4] Derivatization is a chemical modification process that converts the non-volatile sugar into a volatile and thermally stable compound suitable for GC analysis.[1][4] This is typically achieved by replacing the active hydrogens in the hydroxyl groups with less polar functional groups, such as trimethylsilyl (B98337) (TMS) groups.[4]

Q2: I am seeing multiple peaks for this compound in my chromatogram. Is this normal?

A2: Yes, observing multiple peaks for a single sugar like this compound is a common phenomenon in GC-MS analysis. Without proper derivatization, fructose (B13574) can exist in equilibrium as several isomeric forms (tautomers) in solution, including five and six-membered rings.[4] Each of these isomers can be derivatized, leading to a complex chromatogram with multiple peaks.[2][4]

To simplify the chromatogram, a two-step derivatization process involving oximation followed by silylation is highly recommended.[1][2] The oximation step converts the carbonyl group of fructose into an oxime, which exists as two geometric isomers: syn and anti.[2] The subsequent silylation of the hydroxyl groups then results in two distinct peaks in the chromatogram, corresponding to the syn and anti isomers, significantly simplifying identification and quantification.[2]

Q3: How can I reduce the number of isomeric peaks to just one?

A3: While the two-step oximation and silylation method yielding two peaks is standard, alternative derivatization methods can produce a single peak for each sugar. One such method is alditol acetylation. This process reduces the carbonyl group to a hydroxyl group, forming an alditol, which is then acetylated. This results in a single derivative peak.[1] However, a significant drawback is that different sugars can be converted into the same alditol derivative, which can complicate the analysis of complex sugar mixtures.[1] Another advanced technique is trimethylsilyl-dithioacetal (TMSD) derivatization, which has been shown to produce a single peak for each derivatized sugar, simplifying the chromatogram.

Troubleshooting Guide

Issue 1: Co-elution or Poor Resolution of syn and anti Isomeric Peaks

Symptoms:

  • Broad, asymmetric peaks.

  • A "shoulder" on the main peak, or two partially merged peaks.[5]

Possible Causes & Solutions:

CauseSolution
Inadequate GC Temperature Program Optimize the oven temperature ramp rate. A slower ramp rate can improve the separation between the syn and anti isomers.
Incorrect GC Column Ensure you are using a GC column with appropriate polarity for sugar analysis. Mid-polarity columns like DB-17ms or VF5-MS are often suitable. Using a less polar column may result in better separation of TMS derivatives.[4]
Carrier Gas Flow Rate Optimize the carrier gas flow rate. A lower flow rate can sometimes enhance resolution, but be mindful of increasing analysis time.
Column Overloading Injecting a sample that is too concentrated can lead to broad, fronting peaks. Dilute your sample and re-inject.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Polar analytes can interact with active sites in the injector liner or the column itself. Use a fresh, deactivated liner and consider trimming the first few centimeters of the GC column.
Improper Column Installation An incorrect column cut or improper placement in the inlet can cause peak tailing. Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.
Contamination Contamination in the injector or column can lead to peak tailing. Clean the injector and bake out the column according to the manufacturer's recommendations.

Issue 3: Low or No Signal for this compound Peaks

Symptoms:

  • Significantly reduced peak intensity or complete absence of expected peaks.

Possible Causes & Solutions:

CauseSolution
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Check the reaction time, temperature, and reagent volumes. The presence of moisture is highly detrimental to silylation reagents like BSTFA and MSTFA.[1] Ensure all glassware is dry and samples are free of water before adding the silylation reagent.[1][6]
Degradation of Derivatives Trimethylsilyl (TMS) derivatives can be unstable, especially in the presence of moisture. Analyze the samples as soon as possible after derivatization. For storage, keeping samples at -20°C can maintain stability for up to 72 hours.[7]
Leaks in the GC System A leak in the injector can lead to sample loss. Perform a leak check on your GC system.
Incorrect MS Parameters Ensure the mass spectrometer is set to the correct acquisition mode (Scan or Selected Ion Monitoring - SIM) and that the ion source is functioning correctly.

Experimental Protocols

Protocol 1: Methoximation and Trimethylsilylation (TMS) of this compound

This two-step method is widely used to reduce the complexity of the chromatogram to two peaks (syn and anti isomers).[2]

  • Sample Preparation: For biological samples like plasma or serum, precipitate proteins using a method such as the addition of cold methanol, followed by centrifugation. Transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen.

  • Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Vortex the mixture and incubate at 60°C for 60 minutes.

  • Silylation: Cool the sample to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 30-60 minutes.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Methoximation and Acetylation of this compound

This is an alternative derivatization method that produces stable derivatives.

  • Sample Preparation: Follow the same procedure as for the TMS method.

  • Methoximation: To the dried residue, add 100 µL of methoxylamine hydrochloride in pyridine (0.18 M). Incubate at 70°C for 30 minutes.

  • Acetylation: Add 100 µL of acetic anhydride (B1165640) and incubate at 70°C for a further 60 minutes.

  • Work-up: Evaporate the reagents under a stream of nitrogen and redissolve the residue in a suitable solvent like ethyl acetate (B1210297) for injection.

Data Presentation

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial: 150°C, hold for 2 min; Ramp 1: 5°C/min to 200°C; Ramp 2: 15°C/min to 300°C, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Acquisition Mode Full Scan (m/z 50-650) or SIM

Table 2: Characteristic Ions for Quantitative Analysis of this compound TMS-Oxime Derivative in SIM Mode

AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (unlabeled)Methoxyloxime-penta-TMS319217160
This compound-d1 (internal standard)Methoxyloxime-penta-TMS320218161

Note: The exact m/z values and their relative abundances should be confirmed by analyzing a standard of the derivatized compound.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Methoximation (e.g., Methoxyamine HCl) Drying->Oximation Step 1 Silylation Silylation (e.g., MSTFA) Oximation->Silylation GC_Separation GC Separation Silylation->GC_Separation Step 2 MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 1. General experimental workflow for this compound GC-MS analysis.

Troubleshooting_Peaks Start Problem: Poorly Resolved or Multiple Fructose Peaks Q_Deriv Is a two-step oximation/ silylation derivatization being used? Start->Q_Deriv A_Deriv_No Implement two-step derivatization to reduce isomeric complexity. Q_Deriv->A_Deriv_No No A_Deriv_Yes Proceed to check for co-elution issues. Q_Deriv->A_Deriv_Yes Yes Q_Coelution Are peaks co-eluting or tailing? A_Deriv_Yes->Q_Coelution A_Coelution_Yes Troubleshoot GC Method Q_Coelution->A_Coelution_Yes Yes A_Coelution_No Check for system contamination or leaks. Q_Coelution->A_Coelution_No No Troubleshoot_GC Optimize GC Parameters: - Temperature Program - Carrier Gas Flow - Column Choice - Sample Concentration A_Coelution_Yes->Troubleshoot_GC

Figure 2. Troubleshooting decision tree for this compound peak resolution.

References

Validation & Comparative

A Comparative Analysis of D-Fructose and D-Glucose Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the metabolic fates of D-fructose and D-glucose, offering insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their metabolic pathways, regulatory mechanisms, and physiological impacts, supported by experimental data and detailed methodologies.

D-glucose and this compound, while both simple monosaccharides and key energy sources, are metabolized through distinct pathways with significantly different regulatory controls and physiological consequences. Glucose serves as the primary fuel for most tissues in the body, and its metabolism is tightly regulated by hormones, particularly insulin (B600854). In contrast, fructose (B13574) is predominantly metabolized in the liver, bypassing the main rate-limiting step of glycolysis, which leads to a more unregulated flux of carbons and has been associated with metabolic disorders.[1][2] Understanding these differences is crucial for research into metabolic diseases, the development of novel therapeutics, and advancing nutritional science.

Quantitative Comparison of Metabolic Parameters

The metabolic handling of this compound and D-glucose differs significantly in terms of transport, phosphorylation, and subsequent metabolic fate. These differences are reflected in various quantitative parameters, from enzyme kinetics to whole-body physiological responses. The following tables summarize key quantitative data from various studies, providing a direct comparison of the metabolism of these two important monosaccharides.

Table 1: Hepatic Uptake and Turnover of Deuterated Glucose and Fructose in a Mouse Model. [3]

ParameterD-[6,6'-d2]glucoseD-[6,6'-d2]fructose
Initial Hepatic Concentration (IV Bolus) 15 mM35 mM
Decay Time Constant (IV Bolus) 19.8 s8.0 s
Deuterated Water Production Slower RateFaster Rate

Table 2: Key Enzyme Kinetics for Initial Metabolism.

EnzymeSubstrateMichaelis Constant (Km)Notes
Hexokinase II (Muscle, Adipose) D-Glucose1.4 x 10⁻⁴ M[4]High affinity for glucose.
This compound3.0 x 10⁻³ M[4]Lower affinity for fructose.
Glucokinase (Hexokinase IV) (Liver) D-Glucose~5.1-10 mM[5][6]Lower affinity for glucose, allowing response to high blood glucose.
Fructokinase (Ketohexokinase) (Liver) This compoundHigh affinity[1]Rapidly phosphorylates fructose.

Table 3: Metabolic Fate of Ingested Monosaccharides. [7]

Metabolic FateThis compound (with Glucose)This compound (without Glucose)
Conversion to Glucose (Gluconeogenesis) 19.0% ± 1.5%26.5% ± 1.4%
Oxidation to CO₂ 32.2% ± 1.3%36.6% ± 1.9%

Table 4: Physiological Responses to Fructose and Glucose Consumption.

ParameterEffect of High Fructose IntakeEffect of High Glucose Intake
Postprandial Triglycerides Significant increase[8]Less pronounced increase
Insulin Response Minimal direct stimulation; may potentiate glucose-mediated release[9]Strong stimulation of insulin secretion
Serum Uric Acid Can lead to a rapid increase[10][11]Minimal effect
De Novo Lipogenesis (DNL) in Liver Significantly enhanced[12]Less pronounced enhancement

Metabolic Pathways: A Visual Comparison

The metabolic pathways of this compound and D-glucose diverge significantly after their initial phosphorylation. The following diagrams illustrate these distinct routes.

Fructose_Metabolism Fructose Metabolic Pathway Fructose This compound F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate (G3P) Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis Gluconeogenesis Gluconeogenesis Glycolysis->Gluconeogenesis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

A simplified diagram of the primary fructose metabolic pathway in the liver.

Glucose_Metabolism Glucose Metabolic Pathway Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/ Glucokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase PentosePhosphate Pentose Phosphate Pathway G6P->PentosePhosphate Glycogen Glycogen Synthesis G6P->Glycogen F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK-1) [Rate-Limiting Step] Glycolysis Glycolysis F16BP->Glycolysis

A simplified diagram of the initial steps of glucose metabolism (glycolysis).

Experimental Protocols

Deuterium (B1214612) Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that allows for the in vivo tracking of metabolic pathways. By administering a substrate labeled with deuterium (a stable isotope of hydrogen), DMI can visualize and quantify the uptake and conversion of the substrate into various metabolites.

Experimental Workflow for DMI:

DMI_Workflow DMI Experimental Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis AnimalPrep Animal Preparation (e.g., Anesthesia) TracerAdmin Administration of Deuterated Tracer (e.g., [6,6'-d2]fructose) AnimalPrep->TracerAdmin AnatomicalMRI Anatomical MRI (e.g., T2-weighted) TracerAdmin->AnatomicalMRI Shimming B0 Shimming AnatomicalMRI->Shimming DMIScan Dynamic DMI Scan (3D MRSI) Shimming->DMIScan Processing Data Processing (e.g., Fourier Transform) DMIScan->Processing Quantification Metabolite Quantification Processing->Quantification Modeling Kinetic Modeling Quantification->Modeling

A generalized workflow for a Deuterium Metabolic Imaging experiment.

Detailed Methodology:

  • Animal Preparation: The subject (e.g., a mouse) is anesthetized, typically with an inhalant anesthetic like isoflurane. Body temperature and respiration are monitored throughout the experiment.

  • Tracer Administration: A deuterated substrate, such as [6,6'-d2]glucose or [6,6'-d2]fructose, is administered. This can be done as a rapid intravenous (IV) bolus injection or a slow IV infusion over a specific period (e.g., 30 minutes). The dosage is typically calculated based on the subject's body weight (e.g., 1.3 g of deuterated substrate per kg body weight).[1]

  • MRI Data Acquisition:

    • Anatomical Imaging: A standard proton (¹H) MRI is acquired to visualize the anatomy and for proper positioning of the subsequent scans.

    • B₀ Shimming: Magnetic field homogeneity is optimized over the region of interest to ensure good spectral resolution.

    • DMI Scan: A 3D deuterium magnetic resonance spectroscopic imaging (MRSI) sequence is used to acquire data dynamically over time. This allows for the tracking of the deuterated substrate and its metabolites.

  • Data Processing and Analysis:

    • The raw DMI data is processed, which typically includes Fourier transformation to obtain spectra for each voxel.

    • The peaks in the spectra corresponding to the deuterated substrate and its metabolites (e.g., deuterated water, lactate, or glycogen) are identified and quantified.

    • Kinetic modeling can be applied to the time-course data to determine metabolic rates, such as the rate of substrate uptake and conversion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of non-volatile sugars like glucose and fructose, a derivatization step is required to make them volatile.

Experimental Workflow for GC-MS Analysis of Monosaccharides:

GCMS_Workflow GC-MS Experimental Workflow cluster_sampleprep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction from Biological Matrix (e.g., Plasma) Derivatization Derivatization (e.g., Oximation-Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectra) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification

Key steps in a GC-MS protocol for analyzing monosaccharides.

Detailed Methodology:

  • Sample Preparation and Extraction:

    • For plasma samples, proteins are precipitated using agents like barium hydroxide (B78521) and zinc sulfate.[3]

    • The supernatant containing the monosaccharides is collected.

    • Internal standards (e.g., isotopically labeled glucose and fructose) are added for accurate quantification.[3]

  • Derivatization (Methyloxime Peracetate Method): [3]

    • The extracted sample is dried.

    • Oximation: The sample is treated with methoxylamine hydrochloride in pyridine (B92270) at 70°C for 60 minutes. This step converts the aldehyde and ketone groups of the sugars to methyloximes.

    • Acetylation: Acetic anhydride (B1165640) is added, and the mixture is incubated at 45°C for 60 minutes. This step acetylates the hydroxyl groups.

    • The derivatized sample is dried and redissolved in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250°C

      • Column: A suitable capillary column (e.g., DB-5).

      • Carrier Gas: Helium.

      • Temperature Program: An initial temperature hold followed by a temperature ramp to separate the derivatized sugars.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragments for glucose and fructose derivatives for enhanced sensitivity and specificity.

  • Data Analysis:

    • The retention times of the peaks in the sample chromatogram are compared to those of derivatized standards to identify glucose and fructose.

    • The mass spectra of the sample peaks are compared to a library of known spectra for confirmation.

    • The peak areas of the target compounds and the internal standards are used to calculate the concentration of glucose and fructose in the original sample.

Concluding Remarks

The metabolic pathways of this compound and D-glucose are fundamentally different, leading to distinct physiological outcomes. While glucose metabolism is a ubiquitous and tightly regulated process essential for cellular energy, fructose metabolism is primarily hepatic and less controlled, with a greater propensity for conversion to lipids. These differences, quantifiable through techniques like Deuterium Metabolic Imaging and Gas Chromatography-Mass Spectrometry, are of paramount importance for researchers in the fields of metabolic disease, nutrition, and drug development. A thorough understanding of these metabolic distinctions is critical for designing effective interventions and therapies targeting metabolic disorders. The provided experimental protocols offer a starting point for researchers aiming to investigate the metabolism of these crucial monosaccharides further.

References

D-Fructose vs. Sucrose: A Comparative Guide on Hepatic De Novo Lipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of non-alcoholic fatty liver disease (NAFLD) has intensified the focus on the metabolic effects of dietary sugars. Both D-fructose and sucrose (B13894), a disaccharide composed of fructose (B13574) and glucose, are major components of modern diets and have been implicated in the pathogenesis of NAFLD, primarily through the stimulation of hepatic de novo lipogenesis (DNL). This guide provides an objective comparison of their effects on this critical metabolic pathway, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

Dietary fructose, whether consumed as a monosaccharide or as part of the sucrose molecule, is a potent inducer of hepatic de novo lipogenesis.[1] While both fructose and sucrose consumption can lead to increased liver fat, studies suggest that the fructose component is the primary driver of this effect.[2][3][4][5] The metabolic pathway of fructose in the liver bypasses the main rate-limiting step of glycolysis, leading to an unregulated influx of substrates for DNL.[6][7][8] This guide will delve into the quantitative differences in their lipogenic potential, the underlying molecular mechanisms, and the experimental methodologies used to assess these effects.

Quantitative Comparison of Lipogenic Effects

Recent clinical trials have provided quantitative insights into the differential effects of this compound and sucrose on hepatic DNL. The following tables summarize key findings from a randomized controlled trial comparing the effects of daily consumption of beverages sweetened with fructose, sucrose, or glucose.

Parameter Control Group Glucose Group Fructose Group Sucrose Group Source
Median Basal Fractional Secretion Rate (FSR) of newly synthesized Fatty Acids (%/day) 9.111.0 (not significant vs. control)19.7 (p=0.013 vs. control)20.8 (p=0.0015 vs. control)[2][3][4][5]

Table 1: Comparison of the Effects of Fructose, Sucrose, and Glucose on Hepatic de novo Lipogenesis.

The data clearly indicates that both fructose and sucrose significantly increase the rate of hepatic fatty acid synthesis by approximately two-fold compared to the control group, while glucose has no significant effect.[2][3][4][5] Notably, the lipogenic effect of sucrose is comparable to that of an equivalent amount of free fructose.

Signaling Pathways and Molecular Mechanisms

The potent lipogenic effect of fructose is attributed to its unique metabolic pathway in the liver, which bypasses the phosphofructokinase-1 (PFK-1) regulatory step in glycolysis. This leads to a rapid and unregulated production of acetyl-CoA, the primary substrate for DNL.

Fructose Metabolism and Lipogenesis Induction

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate (B91348) Fructose->F1P Fructokinase (KHK) ChREBP ChREBP Fructose->ChREBP Activates SREBP1c SREBP-1c Fructose->SREBP1c Activates DHAP DHAP F1P->DHAP G3P Glyceraldehyde-3-Phosphate F1P->G3P Pyruvate (B1213749) Pyruvate DHAP->Pyruvate G3P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DNL De Novo Lipogenesis AcetylCoA->DNL ChREBP->DNL Promotes SREBP1c->DNL Promotes

Caption: Hepatic Fructose Metabolism and DNL Induction.

Upon entering the hepatocyte, fructose is rapidly phosphorylated to fructose-1-phosphate by fructokinase.[6] This intermediate is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, which can both enter the glycolytic pathway downstream of PFK-1, thus bypassing its regulatory control.[6] This unregulated flux of three-carbon units leads to a significant increase in the production of pyruvate and subsequently acetyl-CoA, providing ample substrate for DNL.[9]

Furthermore, fructose and its metabolites can activate key lipogenic transcription factors, including Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[10][11][12] These transcription factors upregulate the expression of genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[13]

Experimental Protocols

The following provides a detailed methodology for a key type of experiment used to quantify the effects of fructose and sucrose on hepatic DNL.

Assessment of Hepatic de novo Lipogenesis using Stable Isotope Tracers

Objective: To quantify the fractional secretion rate (FSR) of newly synthesized fatty acids from the liver.

Protocol:

  • Subject Preparation: Healthy male subjects are recruited and randomized into different dietary intervention groups (e.g., daily consumption of beverages sweetened with fructose, sucrose, glucose, or a control group with no sweetened beverages) for a specified period (e.g., seven weeks).[2][3]

  • Tracer Infusion: On the day of the experiment, after an overnight fast, a primed-continuous infusion of a stable isotope tracer, such as [1,2-¹³C₂]acetate, is administered intravenously. This tracer serves as a precursor for fatty acid synthesis.

  • Blood Sampling: Blood samples are collected at regular intervals over several hours.

  • Lipid Fraction Isolation: Very-low-density lipoprotein (VLDL) particles are isolated from the plasma samples by ultracentrifugation. Triglycerides (TG) are then extracted from the VLDL fraction.

  • Fatty Acid Analysis: The VLDL-TG is hydrolyzed, and the resulting fatty acids are derivatized to fatty acid methyl esters (FAMEs).

  • Mass Spectrometry: The isotopic enrichment of palmitate, a major product of DNL, in the VLDL-TG fraction is determined using gas chromatography-mass spectrometry (GC-MS).

  • Calculation of FSR: The fractional secretion rate of newly synthesized palmitate is calculated from the rate of incorporation of the ¹³C label into VLDL-palmitate over time.

Experimental Workflow

DNL_Workflow Start Subject Recruitment & Randomization Intervention Dietary Intervention (7 weeks) Start->Intervention Tracer Stable Isotope Tracer Infusion ([1,2-¹³C₂]acetate) Intervention->Tracer Sampling Serial Blood Sampling Tracer->Sampling Isolation VLDL Isolation (Ultracentrifugation) Sampling->Isolation Extraction VLDL-TG Extraction & Hydrolysis Isolation->Extraction Analysis GC-MS Analysis of Palmitate Enrichment Extraction->Analysis Calculation Calculation of Fractional Secretion Rate Analysis->Calculation End Results Calculation->End

Caption: Workflow for DNL Measurement.

Conclusion

The available evidence strongly indicates that both this compound and sucrose are potent stimulators of hepatic de novo lipogenesis, with the fructose moiety being the primary driver of this effect. The unique metabolic pathway of fructose in the liver leads to an unregulated supply of substrates for fatty acid synthesis and the activation of key lipogenic transcription factors. While some studies suggest that the overall energy balance is a critical factor, the direct comparative studies highlight a specific and potent lipogenic effect of fructose-containing sugars that is not observed with glucose.[14] For researchers and professionals in drug development, understanding these distinct metabolic effects is crucial for designing effective therapeutic strategies to combat NAFLD and other metabolic disorders. Future research should continue to elucidate the precise dose-response relationships and the long-term consequences of fructose and sucrose consumption on liver health.

References

Fructose Analysis: A Head-to-Head Comparison of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the accurate quantification of fructose (B13574) is paramount across various industries, from food and beverage to clinical diagnostics and drug development. The two leading chromatographic techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.

Executive Summary

High-Performance Liquid Chromatography (HPLC) is often favored for its straightforward sample preparation and the ability to analyze fructose in its native form without the need for chemical modification. It is a robust and reliable method for routine analysis. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to render the non-volatile fructose amenable to gas-phase analysis. While this adds complexity to the sample preparation, GC-MS often provides superior sensitivity and selectivity, making it ideal for complex matrices or when very low detection limits are required.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for HPLC and GC-MS in the context of fructose analysis, based on published experimental data.

ParameterHPLCGC-MS
Limit of Detection (LOD) 0.05 mg/mL[1]0.3 µM (approximately 0.054 µg/mL)[2]
Limit of Quantitation (LOQ) 0.15 mg/mL[1]15 µM (approximately 2.7 µg/mL)[2]
**Linearity (R²) **>0.999[1][3]>0.999[4]
Recovery 91 - 99.4%[3]99.12 ± 3.88%[2]
Precision (RSD) < 2.0%[1]Not explicitly stated in the provided results
Sample Preparation Simple (dilution, filtration)[5]Complex (derivatization required)[2][6][7][8]
Analysis Time ~10-20 minutes per sample[3]~20-30 minutes per sample (excluding derivatization)[2]

Experimental Workflows

The selection of a method is heavily influenced by the experimental workflow. The following diagrams illustrate the typical steps involved in fructose analysis by HPLC and GC-MS.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample h_prep Sample Preparation (Dilution, Filtration) h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep Chromatographic Separation h_inject->h_sep h_detect Detection (RID, ELSD, MS) h_sep->h_detect h_data Data Analysis h_detect->h_data h_end Result h_data->h_end g_start Sample g_prep Sample Preparation (Extraction, Drying) g_start->g_prep g_deriv Derivatization (Oximation & Silylation/Acetylation) g_prep->g_deriv g_inject GC-MS Injection g_deriv->g_inject g_sep Chromatographic Separation g_inject->g_sep g_detect Mass Spectrometric Detection g_sep->g_detect g_data Data Analysis g_detect->g_data g_end Result g_data->g_end

Fig. 1: Experimental Workflows for Fructose Analysis.

Method Selection: A Logical Approach

The choice between HPLC and GC-MS depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

start Fructose Analysis Requirement matrix Simple Matrix? (e.g., beverages, simple solutions) start->matrix sensitivity High Sensitivity Required? (Trace analysis) matrix->sensitivity Yes hplc HPLC is a suitable choice matrix->hplc No sensitivity->hplc No gcms GC-MS is the preferred method sensitivity->gcms Yes consider_gcms Consider GC-MS for higher sensitivity and specificity hplc->consider_gcms consider_hplc Consider HPLC for simpler workflow if sensitivity is adequate gcms->consider_hplc

Fig. 2: Decision tree for selecting between HPLC and GC-MS.

Detailed Experimental Protocols

HPLC Method for Fructose Analysis

This protocol is a generalized procedure based on common practices for the analysis of sugars in various matrices.[1][3]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Fructose standard (≥99% purity)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Amino-propyll (NH2) or Amide-based analytical column (e.g., 4.6 x 250 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10-20 µL

  • Detector Temperature (for RID): 35 °C

4. Sample Preparation:

  • Liquid Samples (e.g., beverages): Dilute the sample with deionized water to bring the fructose concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Solid Samples: Weigh a known amount of the homogenized sample and extract the sugars with deionized water, often with the aid of sonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

5. Calibration:

  • Prepare a series of fructose standard solutions of known concentrations in deionized water.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

6. Data Analysis:

  • Identify the fructose peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the fructose concentration in the sample using the calibration curve.

GC-MS Method for Fructose Analysis

This protocol outlines the necessary derivatization and analysis steps for quantifying fructose using GC-MS, particularly relevant for complex biological samples.[2][6][9]

1. Materials and Reagents:

  • Pyridine (B92270)

  • O-methylhydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride

  • Fructose standard (≥99% purity)

  • Internal Standard (e.g., [1, 2-13C2] D-glucose)

  • Ethyl acetate

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., DB-5 or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Derivatization Procedure (Oximation-Silylation):

  • Drying: Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

  • Oximation: Add a solution of O-methylhydroxylamine hydrochloride in pyridine to the dried sample. Incubate at a controlled temperature (e.g., 70-95 °C) for 30-60 minutes to convert the carbonyl group of fructose to an oxime.

  • Silylation: Add BSTFA with 1% TMCS to the reaction mixture and incubate further (e.g., 70-90 °C) for 30-60 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) groups, increasing volatility.

  • After cooling, the sample is ready for injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 150-180 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for the fructose derivative.

5. Calibration and Data Analysis:

  • Prepare calibration standards and derivatize them in the same manner as the samples.

  • Use an internal standard to correct for variations in derivatization efficiency and injection volume.

  • Identify the derivatized fructose peaks based on their retention time and mass spectrum.

  • Quantify fructose by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of fructose. HPLC offers a simpler, more direct approach suitable for routine analysis of less complex samples.[1][3][5] Its ease of use and minimal sample preparation make it a workhorse in many quality control laboratories.

GC-MS, while requiring a more involved sample preparation process due to the need for derivatization, provides exceptional sensitivity and selectivity.[2][8][9] This makes it the method of choice for challenging matrices, trace-level quantification, and when unambiguous identification through mass spectral data is critical. The choice between these two techniques should be guided by the specific analytical requirements of the study, including the nature of the sample, the required level of sensitivity, and the available resources.

References

Fructose and Glucose Elicit Distinct Transcriptional Responses Impacting Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Fructose (B13574) and glucose, while both simple sugars, trigger markedly different gene expression profiles in key metabolic tissues, primarily the liver. These differences contribute to their distinct physiological effects, with fructose being a more potent driver of de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids.[1][2] Understanding these differential transcriptional responses is critical for researchers in metabolism, drug development, and nutrition.

Core Signaling Pathways: ChREBP and SREBP-1c

The differential gene expression is largely orchestrated by two master transcriptional regulators: Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[3][4]

  • Fructose is a more potent activator of ChREBP than glucose.[5][6] Fructose metabolism bypasses the main regulatory step of glycolysis, leading to a rapid accumulation of metabolites that allosterically activate ChREBP.[5][7]

  • Glucose and insulin (B600854) work together to activate both ChREBP and SREBP-1c. Insulin signaling is a primary driver for SREBP-1c activation, which in turn upregulates genes for lipogenesis.[3][8]

Fructose can induce SREBP-1c and other lipogenic genes more strongly than glucose, and this effect is crucial for the pronounced increase in triglyceride synthesis observed with high fructose consumption.[1][9] The coordinated action of ChREBP and SREBP-1c ensures that the liver synthesizes fatty acids primarily when both carbohydrates (activating ChREBP) and insulin (activating SREBP-1c) are present.[4]

Key signaling pathways activated by fructose and glucose.

Comparative Gene Expression Analysis

Studies in both animal models and human liver cells (HepG2) have consistently shown that fructose has a more potent effect on the expression of genes involved in de novo lipogenesis compared to glucose.[1][10]

GeneFunctionResponse to FructoseResponse to GlucoseKey Regulator(s)
KHK (Ketohexokinase)Fructose phosphorylationStrong UpregulationNo significant changeChREBP
ALDOB (Aldolase B)Fructose-1-phosphate cleavageStrong UpregulationMinor UpregulationChREBP
FASN (Fatty Acid Synthase)Fatty acid synthesisStrong UpregulationModerate UpregulationChREBP, SREBP-1c
ACACA (Acetyl-CoA Carboxylase)Fatty acid synthesisStrong UpregulationModerate UpregulationChREBP, SREBP-1c
SCD1 (Stearoyl-CoA Desaturase-1)Fatty acid desaturationStrong UpregulationModerate UpregulationSREBP-1c
PKLR (Pyruvate Kinase, Liver)GlycolysisStrong UpregulationStrong UpregulationChREBP
G6PC (Glucose-6-Phosphatase)GluconeogenesisUpregulation[5]Suppressed by InsulinChREBP

Table 1: Differential expression of key metabolic genes in response to fructose vs. glucose, primarily in hepatocytes. Upregulation is relative to a control or basal state.

Fructose feeding in rodents leads to higher hepatic expression of Khk, Aldob, Fasn, and Acaca compared to glucose feeding.[1] This robust induction of the lipogenic program contributes directly to increased triglyceride synthesis and accumulation, a hallmark of fructose-induced metabolic dysfunction.[6][10]

Experimental Design and Protocols

A typical workflow to investigate differential gene expression involves cell culture or animal models, followed by RNA sequencing and data analysis.

Experimental_Workflow cluster_model 1. Model System cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_validation 4. Validation Model Hepatocytes (e.g., HepG2) or Animal Model (e.g., Mice) Control Control Medium Model->Control Glucose High Glucose (e.g., 25 mM) Model->Glucose Fructose High Fructose (e.g., 25 mM) Model->Fructose RNA_Extraction RNA Extraction Library_Prep Library Preparation & RNA-Sequencing RNA_Extraction->Library_Prep Data_Analysis Bioinformatics Analysis (DEG, Pathway Analysis) Library_Prep->Data_Analysis qPCR qRT-PCR Data_Analysis->qPCR Western_Blot Western Blot Data_Analysis->Western_Blot Invisible Invisible edges edges for for layout layout

A generalized workflow for studying differential gene expression.
Key Experimental Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Human hepatoma (HepG2) cells are a common in-vitro model.

  • Culture Conditions: Cells are typically grown in a basal medium like DMEM containing a standard glucose concentration (e.g., 5.5 mM).

  • Treatment: For experiments, cells are exposed to media containing high glucose (e.g., 25 mM), high fructose (e.g., 25 mM), or a combination, for a specified duration (e.g., 24-72 hours).[11] A control group with basal glucose is essential.

2. RNA Extraction and Sequencing:

  • Extraction: Total RNA is isolated from the cells using a standard method like TRIzol reagent or a column-based kit. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation: High-quality RNA (1 µg) is used for library construction. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a platform like Illumina NovaSeq to generate raw sequencing reads.

3. Bioinformatic Analysis:

  • Quality Control: Raw reads are checked for quality, and adapters are trimmed.

  • Alignment: Reads are aligned to a reference genome (e.g., human genome hg38).

  • Quantification: Gene expression levels are quantified as read counts.

  • Differential Expression Analysis: Statistical packages (e.g., DESeq2, edgeR) are used to identify differentially expressed genes (DEGs) between treatment groups (e.g., fructose vs. glucose) based on fold change and statistical significance (e.g., p-value < 0.05).[12]

  • Pathway Analysis: Functional enrichment analysis (e.g., GO, KEGG) is performed on the list of DEGs to identify the biological pathways that are significantly altered.

4. Validation:

  • qRT-PCR: The expression levels of a subset of key DEGs are validated using quantitative real-time PCR (qRT-PCR) to confirm the sequencing results.[13][14]

  • Western Blot: Protein levels of key enzymes (e.g., FASN, ACC) are measured to confirm that transcriptional changes translate to the protein level.

References

A Comparative Analysis of Fructose Transport Kinetics by GLUT5 and GLUT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the fructose (B13574) transport kinetics of two key facilitative glucose transporters, GLUT5 and GLUT2. Understanding the distinct kinetic properties and regulatory mechanisms of these transporters is crucial for research in metabolic disorders, nutrient sensing, and the development of therapeutic agents targeting fructose metabolism.

Quantitative Analysis of Transport Kinetics

The transport of fructose by GLUT5 and GLUT2 follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax, indicating the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.

TransporterSubstrateKm (mM)VmaxExperimental SystemSpecies
GLUT5 Fructose6 - 22-Jejunum brush border membrane vesiclesHuman
Fructose11-OocytesRabbit
Fructose11 - 15-Oocytes, Brush border membrane vesiclesHuman, Rat
GLUT2 Fructose~17 - 1111100 pmol/mg protein/sJejunum basolateral membrane vesiclesRat

Summary of Kinetic Data:

GLUT5 is a high-affinity, low-capacity transporter for fructose, with Km values typically in the mid-millimolar range. In contrast, GLUT2 exhibits a significantly lower affinity for fructose, reflected in its much higher Km values, and acts as a high-capacity transporter.

Experimental Protocols

The kinetic parameters presented in this guide are primarily determined through two key experimental approaches: uptake assays in Xenopus laevis oocytes and transport measurements in isolated membrane vesicles.

Fructose Transport Assay in Xenopus laevis Oocytes

This system allows for the functional characterization of a specific transporter in isolation.

Methodology:

  • cRNA Preparation: The cDNA encoding the transporter of interest (GLUT5 or GLUT2) is subcloned into an appropriate vector for in vitro transcription. Capped complementary RNA (cRNA) is then synthesized.

  • Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated. A specific amount of the prepared cRNA is injected into the cytoplasm of each oocyte. Control oocytes are injected with water. The oocytes are then incubated for 2-5 days to allow for transporter expression on the plasma membrane.

  • Fructose Uptake Assay:

    • Oocytes are washed and pre-incubated in a transport buffer.

    • The uptake is initiated by transferring the oocytes to a transport buffer containing varying concentrations of radiolabeled fructose (e.g., 14C-fructose) and a non-radiolabeled fructose.

    • After a defined incubation period, the uptake is terminated by washing the oocytes with ice-cold transport buffer to remove extracellular fructose.

    • Individual oocytes are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The rate of fructose uptake is calculated and plotted against the fructose concentration. The kinetic parameters, Km and Vmax, are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Fructose Transport Measurement in Isolated Brush Border Membrane Vesicles

This method allows for the study of transport activity in a native membrane environment.

Methodology:

  • Tissue Preparation: A segment of the small intestine (e.g., jejunum) is obtained and flushed with an ice-cold saline solution to remove luminal contents.

  • Mucosal Scraping: The intestine is opened longitudinally, and the mucosal layer is gently scraped off.

  • Homogenization: The mucosal scrapings are homogenized in a buffer solution containing protease inhibitors.

  • Magnesium Precipitation: Divalent cations, such as MgCl2, are added to the homogenate. This causes the aggregation of basolateral and mitochondrial membranes, which can then be removed by low-speed centrifugation. The brush border membranes remain in the supernatant.

  • Differential Centrifugation: The supernatant is subjected to a series of centrifugations at increasing speeds to pellet the brush border membrane vesicles.

  • Vesicle Resuspension: The final pellet, enriched in brush border membrane vesicles, is resuspended in an appropriate experimental buffer.

  • Rapid Filtration Assay:

    • The membrane vesicle suspension is rapidly mixed with a solution containing radiolabeled fructose at various concentrations.

    • The transport is allowed to proceed for a very short and precise time (seconds).

    • The reaction is stopped by adding an ice-cold stop solution, and the mixture is immediately filtered through a microporous filter. The filter retains the vesicles while allowing the external solution to pass through.

    • The radioactivity retained on the filter, representing the fructose transported into the vesicles, is measured.

  • Data Analysis: The initial rate of fructose transport is determined for each substrate concentration. These data are then used to calculate Km and Vmax as described for the oocyte system.

Signaling Pathways Regulating Fructose Transport

The expression and activity of GLUT5 and GLUT2 are tightly regulated by distinct signaling pathways, allowing for adaptation to varying dietary conditions.

Regulation of GLUT5 Expression by ChREBP

The expression of GLUT5 is significantly upregulated in response to dietary fructose. This induction is primarily mediated by the Carbohydrate Response Element-Binding Protein (ChREBP).

GLUT5_Regulation cluster_enterocyte cluster_nucleus Fructose Dietary Fructose GLUT5_membrane GLUT5 Fructose->GLUT5_membrane Transport Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Fructose_intracellular Intracellular Fructose GLUT5_membrane->Fructose_intracellular ChREBP_inactive ChREBP (inactive) Fructose_intracellular->ChREBP_inactive Metabolites activate ChREBP_active ChREBP (active) ChREBP_inactive->ChREBP_active Activation Nucleus Nucleus ChREBP_active->Nucleus Translocation ChoRE ChoRE GLUT5_gene SLC2A5 Gene (GLUT5) ChoRE->GLUT5_gene Binds to promoter GLUT5_mRNA GLUT5 mRNA GLUT5_gene->GLUT5_mRNA Transcription GLUT5_mRNA->GLUT5_membrane Translation & Trafficking GLUT2_Trafficking High_Glucose High Luminal Glucose SGLT1 SGLT1 High_Glucose->SGLT1 Transport Membrane_Depolarization Membrane Depolarization SGLT1->Membrane_Depolarization Ca_influx Ca2+ Influx Membrane_Depolarization->Ca_influx PKC_inactive PKC (inactive) Ca_influx->PKC_inactive Activates PKC_active PKC (active) PKC_inactive->PKC_active GLUT2_vesicles Intracellular GLUT2 Vesicles PKC_active->GLUT2_vesicles Phosphorylates components of trafficking machinery GLUT2_insertion GLUT2 Insertion GLUT2_vesicles->GLUT2_insertion Translocation to Apical_Membrane Apical Membrane Fructose_Uptake Increased Fructose Uptake GLUT2_insertion->Fructose_Uptake

validation of D-fructose quantification method in serum samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to D-Fructose Quantification in Serum

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of this compound in serum is critical for research into metabolic disorders, including the impact of high fructose (B13574) consumption on cardiometabolic diseases.[1] Given the low physiological concentration of fructose and the high background of structurally similar glucose, selecting a robust and sensitive quantification method is paramount.[2] This guide provides an objective comparison of common analytical methods for serum this compound quantification, supported by performance data and detailed experimental protocols.

Methodology Comparison: Performance and Validation

Several methods are available for fructose quantification, each with distinct advantages and limitations. The primary methods include Enzymatic Assays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared based on key validation parameters.

Table 1: Comparison of Validation Parameters for Serum this compound Quantification Methods

ParameterEnzymatic AssayGC-MSUPLC-MS/MS
Principle Spectrophotometric measurement of NADH produced from fructose-specific enzymatic reactions.Separation and detection of volatile fructose derivatives.[2]Chromatographic separation followed by mass-based detection of fructose.[1]
Linearity (r²) >0.99>0.997[3]>0.99[1][4]
Limit of Detection (LOD) ~50 µM (in serum)[2]0.3 µM[2]Not explicitly stated, but sensitive in the micromolar range.[1]
Limit of Quantification (LOQ) ~100 µM (in serum)[2]15 µM[2]Not explicitly stated, but suitable for fasting serum levels (~5.7 µmol/L).[1]
Accuracy (% Recovery) Prone to interference from high glucose concentrations.[2]99.12 ± 3.88%[2]~98%[1][4]
Precision (% CV) Poor precision in serum matrix.[2]Intra-assay: 7.1-12.8% Inter-assay: 6.4-9.4%[3][5]Intra- & Inter-day: 0.3-5.1%[1][4]
Sample Preparation Minimal, but may require deproteinization.Requires derivatization to create volatile compounds.[2]Protein precipitation.[1]
Throughput High (plate-based)Low to MediumHigh

This table summarizes data from multiple sources. Performance can vary based on specific instrumentation and protocols.

Experimental Workflow and Data Interpretation

The general workflow for validating a fructose quantification method involves several key stages, from sample collection to the assessment of specific performance metrics. This process ensures that the chosen method is reliable, accurate, and fit for its intended purpose.

G General Workflow for this compound Quantification Method Validation cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical / Validation Phase SampleCollection Serum Sample Collection & Handling SamplePrep Sample Preparation (e.g., Protein Precipitation, Derivatization) SampleCollection->SamplePrep Method Analytical Method (Enzymatic, GC-MS, LC-MS/MS) SamplePrep->Method DataAcq Data Acquisition Method->DataAcq Validation Validation Parameter Assessment DataAcq->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% CV) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity

Caption: Workflow for serum this compound quantification and method validation.

Detailed Experimental Protocols

Enzymatic Assay Protocol (UV-based)

This method relies on a series of coupled enzyme reactions that result in the reduction of NAD to NADH, which is measured by absorbance at 340 nm.

  • Principle: Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (B1210287) (F6P). F6P is then converted by phosphoglucose (B3042753) isomerase (PGI) to glucose-6-phosphate (G6P). G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NAD+ to NADH. The fructose concentration is determined from the increase in absorbance at 340 nm after the addition of PGI.[2]

  • Sample Preparation:

    • Centrifuge serum samples to remove any particulate matter.

    • If necessary, deproteinize samples using perchloric acid followed by neutralization with potassium carbonate.[6]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Triethanolamine buffer).

    • Prepare solutions of ATP, NAD+, HK/G6PDH, and PGI according to the manufacturer's instructions (e.g., Sigma-Aldrich Fructose Assay Kit).

  • Assay Procedure (96-well plate format):

    • To each well, add 200 µL of HK/G6PDH reagent mix.

    • Add 20 µL of the sample, standard, or blank (water) to the appropriate wells.

    • Mix and incubate for 15 minutes at room temperature.

    • Read the initial absorbance (A1) at 340 nm.

    • Add 5 µL of PGI enzyme solution to each well.

    • Mix and incubate for another 15 minutes at room temperature.

    • Read the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.

    • Subtract the ΔA of the blank from the ΔA of the samples and standards.

    • Plot a standard curve of ΔA versus fructose concentration and determine the concentration in the samples from the linear regression.

GC-MS Protocol

This method offers high sensitivity and specificity but requires a chemical derivatization step to make the sugars volatile for gas chromatography.[2]

  • Principle: Sugars in the serum are converted to their O-methyloxime peracetate derivatives. These volatile derivatives are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved using a stable isotope-labeled internal standard.[2]

  • Sample Preparation & Derivatization:

    • To 100 µL of serum, add a known amount of internal standard (e.g., [1, 2, 3-¹³C₃] this compound).

    • Perform protein precipitation using 400 µL of cold methanol. Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Add 100 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes to form methyloxime derivatives.

    • Add 100 µL of acetic anhydride (B1165640) and incubate at 80°C for 60 minutes for acetylation.[7]

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.[2]

    • Oven Program: Hold at 205°C for 15 min, then ramp to 250°C.[2]

    • Carrier Gas: Helium.

    • MS Mode: Electron Impact (EI) ionization.

    • Ion Monitoring: Monitor the unique fragment ions for fructose (e.g., m/z 203) and the internal standard (e.g., m/z 206).[2]

  • Calculation:

    • Calculate the ratio of the peak area of the fructose fragment to the peak area of the internal standard fragment.

    • Create a calibration curve by plotting this ratio against the concentration of fructose standards.

    • Determine the fructose concentration in samples from the calibration curve.

UPLC-MS/MS Protocol

This is a highly sensitive and specific method that combines the separation power of Ultra-Performance Liquid Chromatography with the detection capabilities of tandem mass spectrometry.[1]

  • Principle: Serum samples are subjected to protein precipitation. The supernatant is injected into a UPLC system, where fructose is separated from other components on a hydrophilic interaction liquid chromatography (HILIC) column. The eluted fructose is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][4]

  • Sample Preparation:

    • To 50 µL of serum, add 200 µL of cold acetonitrile (B52724) containing a labeled internal standard (e.g., ¹³C₆-D-fructose).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • UPLC-MS/MS Analysis:

    • UPLC Column: HILIC column (e.g., Acquity UPLC BEH Amide).

    • Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Gradient: A suitable gradient to separate fructose from isomers (e.g., start at 95% B, decrease to 40% B, then return to initial conditions).

    • MS/MS System: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for fructose and the internal standard.

  • Calculation:

    • Quantification is based on the ratio of the peak area of the analyte to the internal standard.

    • A calibration curve is constructed using standards prepared in a similar matrix (e.g., charcoal-stripped serum) to account for matrix effects.

Conclusion

For the quantification of this compound in serum, both GC-MS and UPLC-MS/MS methods offer superior sensitivity, accuracy, and precision compared to traditional enzymatic assays, which are susceptible to interference from high glucose levels.[2] The UPLC-MS/MS method provides high throughput and requires less sample preparation than GC-MS, making it highly suitable for clinical studies.[1] The GC-MS method, while more laborious due to the derivatization step, is also a robust and highly sensitive alternative.[2] The choice of method should be guided by the specific requirements of the study, including the need for sensitivity, sample throughput, and available instrumentation.

References

Fructose vs. Glucose: A Comparative Guide to their Impact on Mesenchymal Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of sugar in cell culture media can have profound and often overlooked consequences on the differentiation fate of mesenchymal stem cells (MSCs). While glucose has traditionally been the default carbohydrate source, emerging research highlights that fructose (B13574), a common dietary sugar, exerts distinct and potent effects on MSC lineage commitment. This guide provides an objective comparison of the impacts of fructose and glucose on MSC differentiation, supported by experimental data, detailed protocols, and pathway visualizations to inform experimental design and therapeutic development.

At a Glance: Fructose vs. Glucose Effects on MSC Differentiation

Differentiation LineageImpact of FructoseImpact of GlucoseKey Molecular Markers
Adipogenesis Promotes adipogenic commitment, particularly in bone marrow MSCs, at the expense of osteogenesis.[1] However, it may fail to induce full maturation of adipocytes compared to glucose.[2][3][4][5]Potently induces adipogenic differentiation across a range of concentrations.[4][5][6]PPARγ, C/EBPβ, C/EBPα[5][7][8]
Osteogenesis Inhibits osteogenic commitment in favor of adipogenesis in bone marrow MSCs.[1]High concentrations of glucose impair osteogenic differentiation.[9]RUNX2, Alkaline Phosphatase (ALP), Osteocalcin (OCN), BMP-2[9][10][11]
Chondrogenesis Does not fully support chondrogenic marker expression alone but may mitigate the catabolic effects of low glucose.[12]Essential for chondrogenic differentiation and cartilage matrix deposition.[12]SOX9, Collagen Type II (COL2A1), Aggrecan (ACAN)[12]

Adipogenesis: Fructose as a Potent, yet Complex, Inducer

Fructose has been shown to steer bone marrow MSCs (BMMSCs) towards an adipogenic fate, a critical consideration in the context of metabolic diseases and bone health.[1] This effect is, however, complex. While fructose upregulates key adipogenic transcription factors such as PPARγ and C/EBPβ, it may not drive the complete maturation of adipocytes as efficiently as glucose.[2][3][4][5] Notably, a high concentration of fructose (25 mM) has been shown to induce adipogenesis, whereas glucose can trigger this differentiation across a broader concentration spectrum (5-25 mM).[4][5][6] Furthermore, fructose exposure can induce a pro-inflammatory and senescent cytokine profile in MSCs.[2][5][13]

Experimental Protocol: In Vitro Adipogenic Differentiation of MSCs

This protocol outlines a general procedure for inducing adipogenic differentiation in MSCs to compare the effects of fructose and glucose.

Materials:

  • Mesenchymal Stem Cells (e.g., bone marrow-derived)

  • MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Adipogenic Induction Medium (MSC Growth Medium supplemented with):

    • 1 µM Dexamethasone

    • 0.5 mM Isobutylmethylxanthine (IBMX)

    • 10 µg/mL Insulin

    • 100 µM Indomethacin

  • Glucose and Fructose solutions (sterile, to be added to sugar-free base medium)

  • Oil Red O Staining Solution

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

Procedure:

  • Cell Seeding: Plate MSCs in a 24-well plate at a density of 2 x 10^4 cells/cm^2 and culture in MSC Growth Medium until confluent.

  • Differentiation Induction:

    • Prepare basal adipogenic induction medium without glucose.

    • Create experimental groups by supplementing the basal medium with either glucose or fructose at desired concentrations (e.g., 5 mM, 10 mM, 25 mM).

    • Aspirate the growth medium from the confluent MSCs and replace it with the respective glucose- or fructose-containing adipogenic induction medium.

  • Medium Change: Replace the differentiation medium every 2-3 days for 14-21 days.

  • Assessment of Adipogenesis (Oil Red O Staining):

    • After the differentiation period, wash the cells with PBS.

    • Fix the cells with 4% PFA for 30 minutes.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 15-30 minutes to visualize lipid droplets.

    • Wash with water and acquire images using a microscope.

  • Quantitative Analysis: Quantify lipid accumulation by eluting the Oil Red O stain with isopropanol and measuring the absorbance at a specific wavelength (e.g., 490-520 nm). Gene expression of adipogenic markers (PPARγ, C/EBPβ) can be quantified using qRT-PCR.

Osteogenesis: The Detrimental Effects of High Sugar Concentrations

High glucose levels are known to be detrimental to bone formation by impairing the osteogenic differentiation of MSCs.[9] This inhibition is often dose-dependent and can be mediated through the suppression of key signaling pathways like the Bone Morphogenetic Protein (BMP) pathway, specifically by reducing the expression of BMP-2.[9] Fructose has also been shown to negatively impact osteogenesis, primarily by promoting a switch towards adipogenesis in BMMSCs.[1]

Experimental Protocol: In Vitro Osteogenic Differentiation of MSCs

This protocol provides a framework for assessing the impact of fructose and glucose on MSC osteogenesis.

Materials:

  • Mesenchymal Stem Cells

  • MSC Growth Medium

  • Osteogenic Induction Medium (MSC Growth Medium supplemented with):

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbic acid-2-phosphate

  • Glucose and Fructose solutions

  • Alizarin Red S Staining Solution

  • PBS

Procedure:

  • Cell Seeding: Plate MSCs in a 24-well plate at a density of 2 x 10^4 cells/cm^2 and culture in MSC Growth Medium until confluent.

  • Differentiation Induction:

    • Prepare basal osteogenic induction medium without glucose.

    • Create experimental groups by supplementing the basal medium with either glucose or fructose at desired concentrations (e.g., 5.5 mM, 16.5 mM, 25 mM).

    • Replace the growth medium with the respective experimental osteogenic media.

  • Medium Change: Change the medium every 2-3 days for 21 days.

  • Assessment of Osteogenesis (Alizarin Red S Staining):

    • After 21 days, wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes to visualize calcium deposits.

    • Wash thoroughly with deionized water and allow to dry.

  • Quantitative Analysis: Quantify mineralization by extracting the Alizarin Red S stain with a solution like 10% cetylpyridinium (B1207926) chloride and measuring the absorbance (e.g., at 562 nm). Analyze the expression of osteogenic markers (RUNX2, ALP, OCN) by qRT-PCR.

Chondrogenesis: Glucose's Essential Role

For chondrogenic differentiation, glucose is a critical energy source for the production of the glycosaminoglycan-rich cartilage matrix.[12] Studies have shown that fructose alone is insufficient to support the robust expression of key chondrogenic markers like SOX9 and Collagen Type II.[12] However, fructose may play a role in mitigating the expression of matrix-degrading enzymes like MMP13, especially under low-glucose conditions.[12]

Experimental Protocol: In Vitro Chondrogenic Differentiation of MSCs (Pellet Culture)

This protocol describes a common method for inducing chondrogenesis in a 3D pellet culture system.

Materials:

  • Mesenchymal Stem Cells

  • MSC Growth Medium

  • Chondrogenic Induction Medium (High-glucose DMEM supplemented with):

    • 10 ng/mL TGF-β1

    • 100 nM Dexamethasone

    • 50 µg/mL Ascorbic acid-2-phosphate

    • 1% ITS+ Premix

  • Glucose and Fructose solutions

  • Safranin-O/Fast Green Staining Solution

  • PBS

Procedure:

  • Pellet Formation: Resuspend 2.5 x 10^5 MSCs in a 15 mL conical tube with chondrogenic induction medium. Centrifuge at a low speed (e.g., 400 x g) for 5 minutes to form a cell pellet.

  • Differentiation Induction:

    • Prepare basal chondrogenic induction medium with varying concentrations of glucose and/or fructose.

    • Loosen the cap of the conical tube to allow for gas exchange and incubate at 37°C and 5% CO2.

  • Medium Change: Carefully change the medium every 2-3 days without disturbing the pellet for 21 days.

  • Assessment of Chondrogenesis (Safranin-O Staining):

    • After 21 days, harvest the pellets, fix in 4% PFA, and process for histology.

    • Stain paraffin-embedded sections with Safranin-O/Fast Green to visualize proteoglycan-rich cartilage matrix (stains red).

  • Quantitative Analysis: Analyze the gene expression of chondrogenic markers (SOX9, COL2A1, ACAN) using qRT-PCR on RNA extracted from the pellets.

Key Signaling Pathways Modulated by Fructose and Glucose

The differential effects of fructose and glucose on MSC fate are governed by distinct signaling pathways.

Fructose-Mediated Signaling:

Fructose metabolism in MSCs can lead to the activation of Hypoxia-inducible factor 1-alpha (Hif1α) and the inhibition of AMP-activated protein kinase (AMPK). The inhibition of AMPK is a key mechanism by which fructose promotes adipogenesis at the expense of osteogenesis in bone marrow MSCs.

Fructose_Signaling Fructose Fructose Metabolism Intracellular Metabolism Fructose->Metabolism Hif1a Hif1α Stabilization Metabolism->Hif1a Metabolism->Inhibition Adipogenesis Adipogenesis Hif1a->Adipogenesis contributes to AMPK AMPK (Phosphorylation) AMPK->Adipogenesis Osteogenesis Osteogenesis AMPK->Osteogenesis Inhibition->AMPK

Fructose signaling cascade in MSCs.

High Glucose-Mediated Signaling in Osteogenesis:

High glucose concentrations can impair osteogenesis by inhibiting the BMP signaling pathway. This involves the downregulation of BMP-2, a critical growth factor for bone formation, which subsequently leads to reduced expression of the master osteogenic transcription factor, RUNX2.

Glucose_Signaling HighGlucose High Glucose HighGlucose->Inhibition1 BMP2 BMP-2 Expression BMP_Pathway BMP Signaling Pathway BMP2->BMP_Pathway BMP_Pathway->Inhibition2 RUNX2 RUNX2 Expression RUNX2->Inhibition3 Osteogenesis Osteogenic Differentiation Inhibition1->BMP2 Inhibition2->RUNX2 Inhibition3->Osteogenesis

Inhibitory effect of high glucose on osteogenesis.

Conclusion

The choice between fructose and glucose as a carbohydrate source in MSC culture is not trivial. Fructose can significantly alter the differentiation landscape, particularly for adipogenic and osteogenic lineages, by modulating distinct signaling pathways like AMPK and Hif1α. Conversely, high concentrations of glucose can be inhibitory to osteogenesis. For chondrogenesis, glucose remains the indispensable substrate. Researchers and drug development professionals must carefully consider these differential effects to ensure the desired and reproducible outcomes in their studies and to develop effective and safe cell-based therapies. This guide provides a foundational understanding to aid in the rational design of experiments and the interpretation of results in the context of MSC differentiation.

References

Fructose Degrades Faster Than Glucose in Solution: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that fructose (B13574) consistently exhibits a higher degradation rate compared to glucose under various conditions. This guide provides a detailed comparison of their degradation kinetics, supported by experimental data, protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Fructose, a ketose, is chemically less stable and more reactive than its aldose isomer, glucose. This inherent instability leads to a faster degradation in aqueous solutions across a range of temperatures and pH levels.[1] Studies have shown that fructose degrades approximately 9 to 10 times faster than glucose in sugarcane must at temperatures between 110 and 140°C.[2] This difference in reactivity has significant implications for various applications, including food processing, drug formulation, and biofuel production.

Comparative Degradation Kinetics: A Quantitative Overview

The degradation of both fructose and glucose can be influenced by several factors, including temperature, pH, and the presence of other substances like salts or amino acids. The following tables summarize key kinetic data from various studies.

Table 1: Comparison of Degradation Rates and Conditions

SugarTemperature (°C)pHInitial ConcentrationKey FindingsReference
Fructose110-1406.1421.5 °BrixDegrades ~9-10 times faster than glucose.[2]
Glucose110-1406.1421.5 °BrixMore stable than fructose under the same conditions.[2]
Fructose180-220Not specifiedNot specifiedDecomposed much faster than glucose in pure and salty subcritical water.[1][1]
Glucose180-220Not specifiedNot specifiedIsomerization to fructose was observed in parallel with decomposition.[1][1]
Fructose1005.5Lower concentrationsBrowned more intensely than glucose in the earlier stages of reaction with glycine.[3][3]
Glucose1005.5Higher concentrationsBrowning rate was approximately proportional to the cube of concentration, surpassing fructose at higher concentrations.[3][3]
Fructose808.365 °BrixUndergoes degradation with the formation of organic acids and color.[4][5][4][5]
Glucose808.365 °BrixDegrades with the formation of organic acids and color.[4][5][4][5]

Table 2: Activation Energies for Thermal Degradation

SugarActivation Energy (kJ/mol)Temperature Range (°C)SystemReference
Fructose140.37110-140Sugarcane must[2]
Glucose140.23110-140Sugarcane must[2]
Glucose3.988 - 7.307Not specifiedAcid-catalyzed (H₂SO₄)[6][7]

Degradation Pathways and Products

The degradation of glucose and fructose proceeds through several pathways, including isomerization, enolization, and dehydration, leading to the formation of various intermediates and final products. A key initial step in glucose degradation is its isomerization to fructose, particularly under neutral or mildly acidic conditions.[8]

cluster_glucose Glucose Degradation cluster_fructose Fructose Degradation G Glucose G_iso Isomerization (Lobry de Bruyn-Alberda van Ekenstein transformation) G->G_iso Reversible AnhydroG 1,6-Anhydroglucose G->AnhydroG Dehydration Frag_G Fragmentation G->Frag_G F_from_G Fructose G_iso->F_from_G Enol 1,2-Enolization (Main Path) F_from_G->Enol Ery Erythrose Frag_G->Ery Gly_G Glyceraldehyde Frag_G->Gly_G F Fructose F->Enol Frag_F Fragmentation F->Frag_F Deoxy 3-Deoxy-D-erythrohexosulose Enol->Deoxy HMF 5-Hydroxymethylfurfural (B1680220) (HMF) Deoxy->HMF Acids Organic Acids (Formic, Lactic, etc.) HMF->Acids Gly_F Glyceraldehyde Frag_F->Gly_F DHA Dihydroxyacetone Frag_F->DHA Pyr Pyruvaldehyde Gly_F->Pyr DHA->Pyr Pyr->Acids

Comparative degradation pathways of glucose and fructose.

Under acidic conditions, fructose degradation is known to proceed via 1,2-enolization to form 3-deoxy-D-erythrohexosulose, which then leads to the formation of 5-hydroxymethylfurfural (HMF).[3] Glucose, on the other hand, is considerably more stable under moderately acidic conditions.[3] In subcritical and supercritical water, both sugars can undergo C-C bond cleavage to form products like erythrose and glyceraldehyde.[8] Fructose decomposition has been observed to be much faster than glucose in subcritical water, both in pure form and in the presence of sodium chloride.[1] The formation of organic acids is a common feature of the degradation of both sugars, often correlated with color formation.[4][5][9]

Experimental Protocols for Kinetic Studies

The investigation of sugar degradation kinetics typically involves heating a solution of the sugar under controlled conditions and monitoring its concentration over time.

Experimental Workflow for Sugar Degradation Kinetics prep 1. Sample Preparation (e.g., 20% w/w glucose/fructose solution) react 2. Controlled Heating (e.g., Autoclave, Stirred Tank Reactor) - Set Temperature (e.g., 110-150°C) - Set Time Intervals (e.g., 1-5 hours) - Control pH (e.g., Autotitrator) prep->react sample 3. Sampling - Withdraw aliquots at specified time points react->sample analysis 4. Chemical Analysis - HPLC (Sugar concentration) - GC-MS (Degradation products) - pH measurement - Colorimetric analysis sample->analysis data 5. Data Analysis - Plot concentration vs. time - Determine reaction order - Calculate rate constants (k) - Determine activation energy (Ea) using Arrhenius plot analysis->data

A typical experimental workflow for studying sugar degradation kinetics.

A common experimental setup involves the use of a batch reactor, such as a stirred tank or an autoclave, to heat the sugar solution under pressure.[6][10] For studies at constant pH, an autotitrator is employed to maintain the desired pH throughout the reaction.[5]

Detailed Methodology Example:

  • Solution Preparation : Prepare aqueous solutions of glucose or fructose at the desired concentration (e.g., 20% w/w).[11] The water used is typically deionized or distilled.

  • Reaction Setup : The solution is placed in a reactor, which can be made of stainless steel.[6][8] To prevent oxidation, the solution may be degassed, and an inert atmosphere (e.g., nitrogen) can be applied.[1][5]

  • Heating and Sampling : The reactor is heated to the target temperature. Samples are withdrawn at regular time intervals.

  • Analysis : The concentration of the remaining sugar and the formation of degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify a broader range of degradation products.[10]

  • Kinetic Analysis : The data on sugar concentration versus time is used to determine the reaction kinetics. The degradation of glucose and fructose often follows first-order kinetics, especially in the initial stages.[1][6][7][12] The rate constants are then used to calculate the activation energy using the Arrhenius equation.

References

Safety Operating Guide

Proper Disposal of D-Fructose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of D-Fructose, ensuring the safety of laboratory personnel and environmental protection.

This compound, a simple sugar, is generally not classified as a hazardous substance.[1][2][3] However, its disposal must be conducted in accordance with institutional policies and local regulations to ensure a safe and compliant laboratory environment. The responsibility for correct waste characterization and disposal lies with the waste generator.[1][4][5]

Disposal Procedures

The appropriate method for disposing of this compound depends on its physical state (solid or aqueous solution) and the quantity of waste.

1. Solid this compound

  • Small Quantities: For minor spills or residual amounts, carefully sweep or vacuum the solid material.[1] Place the collected this compound into a sealed container for disposal.[1][2] Depending on institutional guidelines, small quantities of non-hazardous solid waste like this compound may be permissible for disposal in the regular trash.[1] It is imperative to confirm this disposal method with your institution's Environmental Health and Safety (EHS) office before proceeding. [1]

  • Large Quantities: For the disposal of larger amounts of solid this compound, it is best practice to contact your institution's EHS office.[1] They will provide specific instructions and may arrange for a chemical waste pickup.[1]

2. Aqueous Solutions of this compound

  • Evaluation: this compound is freely soluble in water.[4] Many institutional guidelines permit the disposal of non-hazardous, water-soluble substances down the sanitary sewer.[1]

  • Dilution and Disposal: If sewer disposal is permitted by your institution, the this compound solution should be diluted with a significant amount of water. A general guideline is to use at least a 20-fold excess of water.[1] Pour the diluted solution down the drain, followed by flushing with additional water.[1]

  • Volume Considerations: Be aware of any daily volume limits for sewer disposal that your institution may have in place. Some universities, for example, may limit such disposals to under four or five gallons per laboratory per day.[1] For volumes exceeding these limits, contact your EHS office.

3. This compound Mixed with Hazardous Substances

If this compound is mixed with any hazardous materials, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the hazardous component(s). In such cases, a chemical waste pickup must be arranged through your EHS office.[1]

Quantitative Disposal Guidelines

The following table summarizes the general quantitative guidelines for this compound disposal. Note that these are common practices and may not reflect the specific regulations of your institution.

Quantity/FormDisposal MethodKey Considerations
Small Quantities (Solid) Regular Trash (subject to approval)Must be confirmed with institutional EHS.
Aqueous Solutions Sanitary SewerMust be permitted by EHS; dilute with at least 20 parts water.
Large Quantities (Solid or Liquid) Chemical Waste PickupContact institutional EHS for guidance.
Mixtures with Hazardous Waste Chemical Waste PickupTreat as hazardous waste; follow EHS protocols.

Experimental Protocols

As this compound is not classified as a hazardous material, there are no standard experimental protocols required for its disposal. The primary "protocol" is the administrative process of consulting and adhering to institutional and local waste disposal regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Fructose_Disposal start Start: this compound Waste is_mixed Is it mixed with a hazardous substance? start->is_mixed is_solid Is the waste in solid form? is_mixed->is_solid No hazardous_waste Dispose as Hazardous Waste (Contact EHS for pickup) is_mixed->hazardous_waste Yes is_small_solid Is it a small quantity? is_solid->is_small_solid Yes is_large_volume Is it a large volume? is_solid->is_large_volume No trash_disposal Confirm with EHS, then dispose in regular trash is_small_solid->trash_disposal Yes ehs_pickup_solid Contact EHS for Chemical Waste Pickup is_small_solid->ehs_pickup_solid No sewer_disposal Dilute with >20x water and dispose down sanitary sewer (Confirm with EHS) is_large_volume->sewer_disposal No ehs_pickup_liquid Contact EHS for Chemical Waste Pickup is_large_volume->ehs_pickup_liquid Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.